molecular formula C18H16N2O B113202 2-Amino-5-[3-(benzyloxy)phenyl]pyridine CAS No. 889951-20-6

2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Katalognummer: B113202
CAS-Nummer: 889951-20-6
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: MKPMZJBTPNAXJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-[3-(benzyloxy)phenyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-[3-(benzyloxy)phenyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(3-phenylmethoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMZJBTPNAXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602512
Record name 5-[3-(Benzyloxy)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889951-20-6
Record name 5-[3-(Benzyloxy)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant pharmaceutical agents. Its ability to engage in a variety of biological interactions makes it a cornerstone for drug design. The specific target of this guide, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, represents a key intermediate in the synthesis of more complex molecules, where the benzyloxy-protected phenol offers a versatile handle for further chemical elaboration. This guide provides a comprehensive, technically-grounded framework for the reliable synthesis of this valuable compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure success.

Strategic Analysis of the Synthetic Approach

The synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is most effectively approached through a convergent strategy, leveraging the power of palladium-catalyzed cross-coupling reactions. This methodology allows for the efficient and modular construction of the target biaryl system from readily available precursors. The chosen route involves a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its functional group tolerance and high yields.

The core disconnection for our target molecule is at the C5-phenyl bond of the pyridine ring. This leads to two key synthons: a 2-amino-5-halopyridine and a 3-(benzyloxy)phenylboronic acid derivative. This approach is advantageous due to the commercial availability and stability of the starting materials, as well as the well-established and robust nature of the Suzuki-Miyaura coupling.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process: the preparation of the key boronic acid intermediate followed by the pivotal cross-coupling reaction.

Synthetic_Pathway cluster_0 Part 1: Synthesis of 3-(Benzyloxy)phenylboronic Acid cluster_1 Part 2: Suzuki-Miyaura Cross-Coupling 3-Benzyloxyphenyllithium 3-(Benzyloxy)phenyllithium 3-Benzyloxy_boronic_acid 3-(Benzyloxy)phenylboronic acid 3-Benzyloxyphenyllithium->3-Benzyloxy_boronic_acid 1. Trimethyl borate 2. H3O+ 3-Benzyloxybromobenzene 3-Benzyloxybromobenzene 3-Benzyloxybromobenzene->3-Benzyloxyphenyllithium n-BuLi Trimethyl_borate Trimethyl borate Target_Molecule 2-Amino-5-[3-(benzyloxy)phenyl]pyridine 3-Benzyloxy_boronic_acid->Target_Molecule 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine->Target_Molecule Pd Catalyst, Base

Caption: Overall synthetic strategy for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Part 1: Synthesis of the Key Intermediate: 3-(Benzyloxy)phenylboronic Acid

The synthesis of 3-(benzyloxy)phenylboronic acid is a critical first step. While this reagent is commercially available, its in-house preparation is often a cost-effective and necessary skill for a synthetic chemist. The most common and reliable method involves the formation of an organometallic intermediate from 3-benzyloxybromobenzene, followed by quenching with a boron electrophile.

Reaction Mechanism: From Aryl Halide to Boronic Acid

The transformation proceeds through a two-stage mechanism:

  • Formation of the Organometallic Reagent: 3-Benzyloxybromobenzene is treated with a strong organolithium reagent, typically n-butyllithium, at low temperatures to undergo lithium-halogen exchange, forming the highly reactive 3-(benzyloxy)phenyllithium. Alternatively, a Grignard reagent can be formed using magnesium metal.[1]

  • Borylation and Hydrolysis: The nucleophilic organolithium or Grignard reagent then attacks the electrophilic boron atom of trimethyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired 3-(benzyloxy)phenylboronic acid.[1][2]

Boronic_Acid_Mechanism cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation & Hydrolysis Aryl_Bromide Ar-Br Aryl_Lithium Ar-Li Aryl_Bromide->Aryl_Lithium n-BuLi Boronate_Complex [Ar-B(OMe)3]-Li+ Aryl_Lithium->Boronate_Complex B(OMe)3 Borate_Ester B(OMe)3 Boronic_Acid Ar-B(OH)2 Boronate_Complex->Boronic_Acid H3O+ Suzuki_Coupling_Cycle Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2, Base Pd(II)_Aryl_Complex Ar-Pd(II)-Ar' L_n Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromopyridine173.011.73 g0.01
3-(Benzyloxy)phenylboronic acid228.052.51 g0.011
Tetrakis(triphenylphosphine)palladium(0)1155.560.23 g0.0002
Sodium carbonate105.992.12 g0.02
1,4-Dioxane-40 mL-
Water-10 mL-
Ethyl acetate-100 mL-
Saturated sodium chloride solution-50 mL-
Anhydrous sodium sulfate---

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.73 g, 0.01 mol), 3-(benzyloxy)phenylboronic acid (2.51 g, 0.011 mol), and sodium carbonate (2.12 g, 0.02 mol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.0002 mol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 2-Amino-5-[3-(benzyloxy)phenyl]pyridine as a solid.

Alternative Synthetic Strategies: The Buchwald-Hartwig Amination

While the Suzuki-Miyaura coupling is a highly effective method, it is important for the modern synthetic chemist to be aware of alternative routes. The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. [3][4][5][6] In a hypothetical alternative synthesis, one could envision the coupling of 5-[3-(benzyloxy)phenyl]pyridine with an ammonia equivalent. However, this approach is generally less direct for this specific target as it would require the prior synthesis of 5-[3-(benzyloxy)phenyl]pyridine, which itself would likely be prepared via a Suzuki coupling. The Buchwald-Hartwig amination is an exceedingly general method for generating an aromatic amine from an aryl halide or an aryl sulfonate. [7]The key feature of this methodology is the use of catalytic palladium modulated by various electron-rich ligands. [7]Strong bases, such as sodium tert-butoxide, are essential for catalyst turnover. [7]

Conclusion and Future Perspectives

This guide has detailed a robust and reliable synthetic route to 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a valuable intermediate in drug discovery and development. The presented methodology, centered around the Suzuki-Miyaura cross-coupling, provides a high-yielding and scalable process. By understanding the underlying mechanistic principles and carefully executing the experimental protocols, researchers can confidently and efficiently access this important chemical entity. The versatility of the benzyloxy protecting group opens up numerous possibilities for further functionalization, making this synthetic route a gateway to a wide array of novel and potentially bioactive molecules.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. Available at: [Link]

  • Synthesis of 3-benzyloxybenzeneboronic acid. PrepChem.com. Available at: [Link]

  • A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Typeset. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]

  • Synthesis of 2-amino-5-phenylpyridine. PrepChem.com. Available at: [Link]

  • Synthesis of 2-amino-5-phenoxy pyridine. PrepChem.com. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents.
  • Process for the preparation of substituted phenylboronic acids. Google Patents.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-[3-(benzyloxy)phenyl]pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (CAS No. 889951-20-6), a heterocyclic building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and potential therapeutic applications. The narrative emphasizes the rationale behind experimental choices and provides actionable protocols for laboratory use.

Introduction and Strategic Importance

2-Amino-5-[3-(benzyloxy)phenyl]pyridine belongs to the class of 2-aminopyridine derivatives, a scaffold that is considered a "privileged structure" in medicinal chemistry.[1] The inherent features of the 2-aminopyridine core, including its hydrogen bonding capabilities and ability to be synthetically modified, make it a cornerstone in the design of targeted therapeutics.[2] The title compound, with its benzyloxy-substituted phenyl moiety at the 5-position, presents a unique topology for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in the realm of kinase inhibitors.[3] The benzyloxy group can serve as a surrogate for a hydroxyl group, or it can be further functionalized, offering a versatile handle for molecular design.

Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

The most logical and widely employed method for the synthesis of 2-amino-5-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5] In the case of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, the synthesis involves the coupling of 2-amino-5-bromopyridine with 3-(benzyloxy)phenylboronic acid.

Synthetic Pathway

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki-Miyaura Coupling Figure 1: Synthetic Pathway for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine cluster_reactants Reactants cluster_reagents Reaction Conditions 2-amino-5-bromopyridine 2-Amino-5-bromopyridine Catalytic Cycle Catalytic Cycle 2-amino-5-bromopyridine->Catalytic Cycle + 3-(benzyloxy)phenylboronic acid 3-(Benzyloxy)phenylboronic acid 3-(benzyloxy)phenylboronic acid->Catalytic Cycle + Pd Catalyst Pd(dppf)Cl₂ Pd Catalyst->Catalytic Cycle Base K₂CO₃ Base->Catalytic Cycle Solvent Dioxane/H₂O Solvent->Catalytic Cycle Product 2-Amino-5-[3-(benzyloxy)phenyl]pyridine Catalytic Cycle->Product

Caption: Synthetic scheme for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of 2-aminopyridines.[6][7]

Materials:

  • 2-Amino-5-bromopyridine

  • 3-(Benzyloxy)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Physicochemical and Spectroscopic Characterization

The following table summarizes the key physicochemical properties and predicted spectroscopic data for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. The spectroscopic data is based on the analysis of structurally similar compounds.[8]

PropertyValue
CAS Number 889951-20-6
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.34 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, methanol, and chloroform
Predicted ¹H NMR δ (ppm) ~8.1 (s, 1H), 7.6-7.2 (m, 7H), 7.0-6.8 (m, 3H), 5.1 (s, 2H), 4.5 (br s, 2H)
Predicted ¹³C NMR δ (ppm) ~159, 158, 145, 138, 137, 130, 129, 128.5, 128, 120, 115, 114, 108, 70
Predicted MS (ESI+) m/z 277.1 [M+H]⁺
Predicted FT-IR ν (cm⁻¹) ~3450-3300 (N-H stretch), 3100-3000 (C-H aromatic stretch), 1620 (N-H bend), 1600, 1580 (C=C aromatic stretch), 1250 (C-O stretch)

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] These compounds often act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, thus competitively inhibiting the kinase's activity.

Derivatives of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine are promising candidates for the development of inhibitors for various protein kinases implicated in cancer and inflammatory diseases.[3] The 2-amino group serves as the primary hydrogen bond donor to the kinase hinge. The aryl substituent at the 5-position can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Mechanism of Action: Kinase Inhibition

The general mechanism of action for a 2-aminopyridine-based kinase inhibitor is depicted below.

Kinase_Inhibition Figure 2: Mechanism of Kinase Inhibition cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Inhibitor 2-Aminopyridine Derivative Inhibitor->Hinge H-bonds Inhibitor->HydrophobicPocket Hydrophobic Interactions Kinase Kinase Inhibitor->Kinase Inhibition ATP ATP ATP->Hinge Binding Blocked ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation

Caption: Competitive inhibition of a protein kinase by a 2-aminopyridine derivative.

Safety and Handling

As with any chemical compound, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a valuable and versatile building block in medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling reaction is well-precedented for analogous structures, providing a reliable route to this compound. Its structural features make it an attractive scaffold for the development of novel kinase inhibitors and other targeted therapeutics. This guide provides a solid foundation of technical information to aid researchers in the synthesis, characterization, and application of this promising molecule in their drug discovery endeavors.

References

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. [Link]

  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. (n.d.). CORE. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). Molecules. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

  • Spectroscopic Investigations of 2-Aminopyridine. (2010). International Journal of ChemTech Research. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2015). Tetrahedron Letters. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2013). Journal of the American Society for Mass Spectrometry. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Molecules. [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2015). Molecules. [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and.... (2021). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-y-Hassan-Moustafa/84f9b89e2467d30560a0b81a742874e0d995c898]([Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). Molecules. [Link]

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Sources

An In-depth Technical Guide to 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and principles of molecular interactions, this document outlines the compound's properties, a robust synthesis protocol, and explores its potential biological significance.

Introduction

2-Amino-5-[3-(benzyloxy)phenyl]pyridine belongs to the broader class of 2-aminopyridine derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their ability to interact with a wide range of biological targets, making them a cornerstone for the development of novel therapeutics. The introduction of a benzyloxyphenyl moiety at the 5-position of the 2-aminopyridine core creates a molecule with a unique three-dimensional structure and electronic distribution, suggesting potential for specific interactions with biological macromolecules. The pyridine ring itself is a key feature in numerous pharmaceuticals, valued for its ability to form hydrogen bonds and participate in various receptor interactions.[1] The strategic combination of these structural features in 2-Amino-5-[3-(benzyloxy)phenyl]pyridine makes it a compelling candidate for investigation in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known properties of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

PropertyValueSource
CAS Number 889951-20-6[2]
Molecular Formula C₁₈H₁₆N₂O[2]
Molecular Weight 276.33 g/mol [2]
Appearance Not explicitly stated (likely solid)
Storage Conditions 2-8°C, Refrigerator[2]

Further experimental determination of properties such as melting point, solubility in various solvents, and pKa is crucial for its handling, formulation, and interpretation of biological assay results.

Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

The synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl compounds and is well-suited for coupling a halogenated pyridine with a phenylboronic acid derivative.[1]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: a 2-amino-5-halopyridine and a 3-(benzyloxy)phenylboronic acid. This approach is illustrated in the diagram below.

G target 2-Amino-5-[3-(benzyloxy)phenyl]pyridine disconnection Suzuki-Miyaura Cross-Coupling target->disconnection intermediates Starting Materials disconnection->intermediates start1 2-Amino-5-bromopyridine intermediates->start1 start2 3-(Benzyloxy)phenylboronic acid intermediates->start2 G cluster_start Starting Materials cluster_reaction Reaction Conditions start1 2-Amino-5-bromopyridine catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) product 2-Amino-5-[3-(benzyloxy)phenyl]pyridine start1->product Suzuki-Miyaura Coupling start2 3-(Benzyloxy)phenylboronic acid start2->product Suzuki-Miyaura Coupling base Base (e.g., Na₂CO₃) solvent Solvent (e.g., Toluene/H₂O) heat Heat (80-100 °C) purification Work-up & Purification product->purification G cluster_potential_targets Potential Biological Targets compound 2-Amino-5-[3-(benzyloxy)phenyl]pyridine kinase Protein Kinases (e.g., p38α MAPK) compound->kinase Potential Inhibition gpcr GPCRs compound->gpcr Potential Modulation ion_channel Ion Channels compound->ion_channel Potential Modulation

Sources

2-Amino-5-[3-(benzyloxy)phenyl]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with a focus on the underlying chemical principles, and discuss its current and potential applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule.

Introduction: The Significance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in a variety of biological interactions.[1] Its presence in a molecule can confer favorable pharmacokinetic properties and provide key hydrogen bonding interactions with biological targets. When functionalized at the 5-position with complex aromatic systems, such as the 3-(benzyloxy)phenyl group, the resulting molecule gains a three-dimensional architecture that can be tailored for high-affinity binding to specific protein targets. These derivatives have been investigated for a range of therapeutic applications, including their potential as anti-proliferative and antimicrobial agents.[1][2][3] The benzyloxy group, in particular, offers a lipophilic domain and a metabolically labile site, which can be strategically exploited in prodrug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is essential for its application in research and development. These parameters influence its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
Molecular Formula C₁₈H₁₆N₂O[4]
Molecular Weight 276.33 g/mol [4]
CAS Number 889951-20-6[4]
IUPAC Name 5-(3-(Benzyloxy)phenyl)pyridin-2-amineN/A
Synonyms 5-(3-(Benzyloxy)phenyl)pyridin-2(1H)-imine[4]
Appearance Solid (predicted)N/A
Storage Conditions 2-8°C, Refrigerator[4]

Synthesis and Mechanistic Rationale

The synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is most efficiently achieved through modern cross-coupling reactions, which provide a convergent and flexible route to this class of biaryl compounds. The Suzuki-Miyaura cross-coupling is a particularly powerful method for this purpose, involving the reaction of a pyridine-containing boronic acid or ester with a halogenated aromatic partner, catalyzed by a palladium complex.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the pyridine and phenyl rings. This leads to two key building blocks: a 2-amino-5-halopyridine (such as 2-amino-5-bromopyridine) and a (3-(benzyloxy)phenyl)boronic acid. This approach is advantageous as both starting materials are commercially available or readily synthesized.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the proposed Suzuki-Miyaura coupling strategy.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • 2-Amino-5-bromopyridine

  • (3-(Benzyloxy)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-5-bromopyridine (1.0 eq), (3-(benzyloxy)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by deionized water (sufficient to dissolve the sodium carbonate).

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.

  • Base: Sodium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle. Its use in an aqueous solution facilitates the reaction.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system where all reactants have sufficient solubility, promoting an efficient reaction at the interface.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring a high yield.

Applications in Research and Drug Development

Substituted 2-aminopyridines are key pharmacophores in modern drug discovery. The structural features of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine make it an attractive intermediate for creating libraries of compounds for high-throughput screening.

  • Scaffold for Kinase Inhibitors: The pyridine ring can act as a hinge-binder in the ATP-binding pocket of many kinases, while the substituted phenyl ring can be modified to achieve potency and selectivity.

  • Antimicrobial and Antifungal Agents: The pyridine ring is known to possess inherent antimicrobial properties.[1] Further elaboration of the structure could lead to novel agents targeting microbial pathogens.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a building block for developing new pesticides and herbicides.[2]

  • Materials Science: The rigid, aromatic structure is suitable for incorporation into novel polymers or organic light-emitting diode (OLED) materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4]

Conclusion

2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a valuable heterocyclic compound with a well-defined molecular structure and significant potential as a building block in synthetic chemistry. Its synthesis via robust and scalable methods like the Suzuki-Miyaura coupling allows for its ready incorporation into complex molecular architectures. The inherent biological relevance of the 2-aminopyridine scaffold positions this compound as a key intermediate for the development of new therapeutics, agrochemicals, and advanced materials. This guide provides the foundational knowledge for researchers to confidently and safely utilize this versatile molecule in their scientific endeavors.

References

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An In-depth Technical Guide to the Mass Spectrometry of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a heterocyclic compound of interest in pharmaceutical and materials science. We delve into the optimal ionization techniques, predict the fragmentation pathways under collision-induced dissociation (CID), and provide a detailed, field-proven protocol for its analysis using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable methodologies for the structural elucidation and characterization of this molecule.

Introduction and Analytical Significance

2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a complex organic molecule featuring three key functional domains: a basic aminopyridine ring, a central phenyl group, and a labile benzyloxy ether moiety. The structural complexity and potential for isomeric variants necessitate a highly specific and sensitive analytical technique for its unambiguous identification. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is the premier technology for this purpose. It provides precise molecular weight determination and detailed structural information through controlled fragmentation, which is critical for confirming identity in synthesis reactions, identifying metabolites in drug discovery, or characterizing impurities.

This guide will focus on electrospray ionization (ESI) due to the polar and basic nature of the target analyte, making it readily amenable to protonation and gas-phase ion formation. The subsequent fragmentation analysis will be discussed in the context of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which offers high resolution and mass accuracy, crucial for determining elemental compositions of fragment ions.[1][2][3]

Physicochemical Properties and Predicted Mass

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

PropertyValueSource
Chemical Name 2-Amino-5-[3-(benzyloxy)phenyl]pyridine[4][5]
CAS Number 889951-20-6[4][5]
Molecular Formula C₁₈H₁₆N₂O[4][5]
Molecular Weight 276.33 g/mol [4][5]
Monoisotopic Mass 276.1263 DaCalculated
Predicted [M+H]⁺ Ion 277.1335 m/zCalculated

The presence of two nitrogen atoms (one on the pyridine ring and one in the exocyclic amino group) provides basic sites that are readily protonated under typical ESI positive mode conditions.[6][7] This makes the formation of the protonated molecule, [M+H]⁺, a highly favorable process.

Recommended Analytical Workflow: LC-Q-TOF MS

For a comprehensive analysis, coupling liquid chromatography with a high-resolution mass spectrometer is the optimal approach. This allows for the separation of the analyte from any impurities or matrix components before it enters the mass spectrometer, ensuring high-quality data.

The logical workflow for the analysis is as follows:

MS_Workflow cluster_LC Liquid Chromatography cluster_MS Q-TOF Mass Spectrometer A Sample Injection B Reverse-Phase C18 Separation A->B Mobile Phase Gradient C Electrospray Ionization (ESI+) B->C Eluent Transfer D MS1 Survey Scan (Accurate Mass of [M+H]⁺) C->D E Quadrupole Isolation (Select m/z 277.13) D->E F Collision Cell (CID) (Fragment [M+H]⁺) E->F Collision Energy G TOF MS/MS Scan (Accurate Mass of Fragments) F->G H H G->H Data Acquisition & Analysis

Caption: Proposed MS/MS fragmentation of protonated 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Mechanistic Explanation:

  • Formation of the Tropylium Ion (m/z 91.05): The most characteristic fragmentation of benzyl ethers and related structures is the formation of the highly stable tropylium cation (C₇H₇⁺). [8][[“]][10]This occurs via cleavage of the C-O bond, where the charge is retained by the benzyl fragment. This is often the base peak in the MS/MS spectrum. The corresponding neutral loss would be the aminophenylpyridine phenol radical (C₁₁H₉N₂O•).

  • Formation of the Aminophenylpyridine Phenol Cation (m/z 186.08): Alternatively, cleavage of the same C-O bond can result in the charge being retained on the larger heterocyclic portion of the molecule. This produces a product ion at m/z 186.08, corresponding to the protonated 5-(2-aminopyridin-5-yl)phenol structure. This pathway involves the loss of a neutral benzyl radical (C₇H₇•).

Further fragmentation of the m/z 186.08 ion is possible but would require higher collision energy. This could involve cleavages of the pyridine or phenyl rings, such as the loss of HCN from the aminopyridine moiety. [11] Summary of Predicted Fragments:

m/z (Theoretical)Ion FormulaDescription
277.1335[C₁₈H₁₇N₂O]⁺Precursor Ion ([M+H]⁺)
186.0815[C₁₁H₁₀N₂O]⁺Product Ion (Loss of C₇H₇•)
91.0542[C₇H₇]⁺Product Ion (Tropylium Cation)

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including system suitability checks and data-dependent acquisition, ensuring that high-quality MS/MS spectra are acquired for ions of interest.

A. Sample & Standard Preparation

  • Stock Solution: Accurately weigh ~1 mg of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine standard and dissolve in 1 mL of methanol or DMSO to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. This solvent is compatible with the reverse-phase mobile phase.

  • System Suitability: Prepare a separate standard of a known compound (e.g., caffeine) at a similar concentration to verify instrument performance before analysis.

B. LC-Q-TOF Method Parameters

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minEnsures elution of the analyte.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLStandard volume for analytical runs.

C. Mass Spectrometer Settings (Positive ESI Mode)

ParameterRecommended SettingRationale
Capillary Voltage 3.5 kVOptimizes spray and ion generation.
Gas Temp. 325 °CAids in desolvation of droplets. [12]
Drying Gas Flow 8 L/minRemoves solvent vapor.
Nebulizer Pressure 40 psiAssists in aerosol formation.
Acquisition Mode Data-Dependent Acquisition (DDA)Triggers MS/MS on detected peaks.
MS1 Scan Range 50 - 500 m/zCovers the expected precursor and fragments.
MS/MS Collision Energy 20-40 eV (Ramped)A ramp ensures capture of both low-energy and high-energy fragments.
Precursor Selection Top 3 most intense ionsEfficiently triggers MS/MS on relevant peaks.

Applications in Drug Development

The ability to confidently identify 2-Amino-5-[3-(benzyloxy)phenyl]pyridine and its analogues is crucial in several areas of drug development:

  • Reaction Monitoring: Confirming the successful synthesis of the target molecule and identifying potential side-products.

  • Impurity Profiling: Detecting and identifying low-level impurities that could impact drug safety and efficacy. The high sensitivity of MS is paramount for this task.

  • Metabolite Identification: In preclinical studies, this methodology can be used to identify how the drug is modified (metabolized) by the body. The fragmentation pattern of the parent drug is the key to unlocking the structure of its metabolites.

Conclusion

The mass spectrometric analysis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is straightforward when a systematic, science-based approach is employed. Electrospray ionization in positive mode reliably generates the protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation predictably cleaves the labile benzylic ether bond, yielding a characteristic tropylium ion at m/z 91.05 and a complementary ion at m/z 186.08. By utilizing a high-resolution LC-Q-TOF system with the detailed protocol provided, researchers can achieve unambiguous structural confirmation, which is essential for advancing research and development in the pharmaceutical industry.

References

  • PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

  • Fossiliontech. (2021). How electrospray ionization works. YouTube. Retrieved from [Link]

  • IOPscience. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Retrieved from [Link]

  • IonSource. (2005). Interpreting Electrospray Mass Spectra. Retrieved from [Link]

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  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Retrieved from [Link]

  • pgeneral.com. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Consensus. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

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A Comprehensive Guide to the Purity Analysis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a substituted aminopyridine, a structural motif prevalent in a wide array of biologically active molecules and a key building block in medicinal chemistry. Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of any subsequent Active Pharmaceutical Ingredient (API) synthesized from it.[1] Impurities introduced at this stage can carry through the synthetic pathway, potentially leading to final drug products with altered pharmacological profiles, increased toxicity, or reduced shelf-life.

This guide provides a comprehensive, multi-faceted strategy for the robust purity analysis of this intermediate. We move beyond simple procedural descriptions to elucidate the scientific rationale behind the selection of an orthogonal analytical approach, ensuring a self-validating system for quality assessment. The methodologies detailed herein are grounded in established regulatory principles and are designed for professionals in pharmaceutical research, development, and quality control.

The Regulatory Landscape: Adherence to ICH Q3A Guidelines

The purity assessment of any new drug substance or intermediate is governed by a stringent regulatory framework. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides the foundational principles for controlling impurities in new drug substances.[2] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the final drug product.[3][4]

Causality Behind the Guideline: The ICH thresholds are not arbitrary; they are risk-based limits designed to ensure patient safety. An impurity's potential for harm is a function of its structure and its daily intake level. Therefore, the higher the drug's dose, the lower the percentage of an impurity that can be tolerated before it must be structurally identified and toxicologically qualified.

Table 1: ICH Q3A(R2) Impurity Thresholds [3][4]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

For the purpose of this guide, we will assume a hypothetical MDD of 500 mg for the final API, placing our analytical requirements firmly in the ≤ 2 g/day category. This dictates that any impurity at or above 0.05% must be reported, any impurity at or above 0.10% must have its structure elucidated, and any impurity at or above 0.15% requires safety qualification.[3][4]

ICH_Decision_Tree start Detect Impurity in Batch check_reporting Is level > Reporting Threshold (0.05%)? start->check_reporting report Report Impurity in Regulatory Submissions check_reporting->report Yes no_action No Action Required check_reporting->no_action No check_identification Is level > Identification Threshold (0.10%)? report->check_identification identify Identify Structure (e.g., via LC-MS, NMR) check_identification->identify Yes end_node Impurity Profile Established check_identification->end_node No check_qualification Is level > Qualification Threshold (0.15%)? identify->check_qualification qualify Provide Toxicological Safety Data check_qualification->qualify Yes check_qualification->end_node No qualify->end_node

Caption: Decision workflow for impurity management per ICH Q3A.

An Orthogonal Analytical Strategy: The Principle of Cross-Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy ensures that an impurity missed by one method (e.g., due to lack of a chromophore for UV detection) will be detected by another (e.g., by mass or thermal properties).

Orthogonal_Workflow cluster_0 Primary Analysis cluster_1 Impurity Identification cluster_2 Specific Impurity Classes cluster_3 Solid-State Properties HPLC HPLC-DAD (Purity & Impurity Profile) Report Final Purity Report & Certificate of Analysis HPLC->Report NMR_q qNMR (Absolute Purity) NMR_q->Report LCMS LC-MS (Molecular Weight & Fragmentation) LCMS->Report NMR_s NMR Spectroscopy (Structure Elucidation) NMR_s->Report GC Headspace GC-MS (Residual Solvents) GC->Report TGA TGA (Water/Solvent Content) TGA->Report DSC DSC (Melting Point, Polymorphism) DSC->Report Sample Test Sample: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine Sample->HPLC Sample->NMR_q Sample->LCMS Sample->NMR_s Sample->GC Sample->TGA Sample->DSC

Caption: Orthogonal workflow for comprehensive purity analysis.

Part 1: Chromatographic Purity and Organic Impurity Profiling

Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Scientific Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic molecules.[5] For 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a compound with both aromatic and polar functional groups, RP-HPLC offers excellent resolving power to separate the main component from structurally similar process impurities (e.g., starting materials, by-products) and degradation products.[6] A Diode Array Detector (DAD) is chosen to simultaneously acquire spectra across a range of wavelengths, which is invaluable for peak purity analysis and method development.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Expertise & Experience: A C18 column is selected for its hydrophobic selectivity, which is ideal for retaining the phenyl and benzyloxy groups of the analyte. The end-capped nature of modern C18 columns minimizes peak tailing for the basic amino group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Expertise & Experience: The acidic modifier ensures the aminopyridine moiety is protonated, leading to sharp, symmetrical peak shapes and consistent retention. Formic acid is volatile and MS-compatible, allowing this method to be easily transferred to an LC-MS system.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan of the analyte). DAD monitoring from 200-400 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as needed for analysis.

Method Validation: A Self-Validating System

The trustworthiness of the HPLC method is established through a rigorous validation process, following USP <1225> guidelines.[7][8]

Table 2: HPLC Method Validation Parameters and Acceptance Criteria [5]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional response to analyte concentration.R² ≥ 0.999 over a range of 50% to 150% of the target concentration.[7]
Accuracy To measure the closeness of the test results to the true value.98.0 - 102.0% recovery of spiked analyte in placebo matrix.
Precision To assess the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%.
LOD/LOQ To determine the lowest concentration that can be detected/quantified.Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To evaluate the method's reliability with small, deliberate variations.System suitability parameters remain within limits when flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2) are varied.

Part 2: Structural Confirmation and Impurity Identification

Core Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[9] It provides definitive confirmation of the compound's identity by mapping the connectivity of its ¹H and ¹³C atoms. For purity analysis, Quantitative NMR (qNMR) can be used to determine an absolute purity value against a certified internal standard, providing an orthogonal result to the relative purity determined by HPLC.

  • ¹H NMR: The spectrum will confirm the presence of all expected protons: the aromatic protons of the pyridine and phenyl rings, the benzylic methylene protons, and the amino protons. Their chemical shifts, splitting patterns, and integrations must be consistent with the proposed structure.[9]

  • ¹³C NMR: This confirms the carbon skeleton of the molecule, ensuring the correct number and type of carbon atoms are present.[9]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of a certified internal standard (e.g., maleic acid) for qNMR.

  • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak.

  • Interpretation: Assign all proton and carbon signals. For qNMR, compare the integral of a well-resolved analyte peak to the integral of the internal standard to calculate the absolute purity (w/w %).

Core Technique 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Scientific Rationale: When the HPLC-DAD method reveals impurities above the identification threshold, LC-MS is the primary tool for their characterization. It provides the molecular weight of impurities, which is the first and most critical piece of information in deducing their structure. High-resolution MS (HRMS) can provide an exact mass, allowing for the determination of the elemental composition.

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: Couple the validated HPLC method to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

  • Ionization Source: Use Electrospray Ionization (ESI) in positive mode, as the aminopyridine moiety is readily protonated.

  • Analysis:

    • Acquire full-scan MS data to obtain the accurate mass of the parent compound and any co-eluting impurities.

    • Perform tandem MS (MS/MS) on the impurity peaks. The fragmentation pattern provides clues about the impurity's structure, often revealing how it differs from the parent compound (e.g., loss of a benzyl group, presence of an extra hydroxyl group).[10]

Part 3: Solid-State and Volatile Impurity Analysis

Core Technique 1: Thermal Analysis (DSC/TGA)

Scientific Rationale: The solid-state properties of a pharmaceutical intermediate are crucial. Thermal analysis provides information on melting point, polymorphism, and the presence of residual water or solvents, all of which are components of the overall purity profile.[11][12]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point, which is a key indicator of purity (impurities typically broaden and depress the melting point). It can also reveal polymorphic transitions or the presence of amorphous content.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[11] It is used to quantify the amount of volatile content, such as residual water or trapped solvents.[11]

Experimental Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (open pan for TGA, crimped for DSC).

  • TGA Method: Heat the sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere. Record the mass loss.

  • DSC Method: Heat the sample from ambient temperature to a point past its melting endotherm (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere. Record the heat flow to determine the onset and peak of the melting endotherm.

Core Technique 2: Headspace Gas Chromatography (GC) for Residual Solvents

Scientific Rationale: The synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine likely involves various organic solvents.[13][14] These solvents must be controlled according to ICH Q3C guidelines.[3] Headspace GC is the standard technique for this analysis, offering high sensitivity for volatile organic compounds without injecting the non-volatile drug substance onto the GC column.

Experimental Protocol: Headspace GC-MS
  • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

  • Incubation: Equilibrate the vial at an elevated temperature (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.

  • Injection: Automatically inject a sample of the headspace gas into the GC-MS system.

  • Separation & Detection: Use a suitable GC column (e.g., a wax or 5% phenyl-methylpolysiloxane phase) and temperature program to separate the solvents. Identify and quantify them using the mass spectrometer.

Conclusion: Synthesizing Data for a Definitive Purity Statement

The purity of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is not a single number but a comprehensive profile built from orthogonal analytical techniques. The final purity assignment integrates these findings into a cohesive statement.

Table 3: Example Final Purity Report

Analytical TechniqueParameter MeasuredResult
RP-HPLC Chromatographic Purity (Area %)99.85%
qNMR Absolute Purity (w/w %) vs. Standard99.7%
LC-MS Identity ConfirmationConfirmed (m/z [M+H]⁺ matches)
Impurity A (0.08%)Identified as [Structure]
Impurity B (0.06%)Identified as [Structure]
TGA Water/Volatiles Content0.1%
Headspace GC-MS Residual SolventsToluene: 50 ppm (ICH Limit: 890 ppm)Ethanol: 200 ppm (ICH Limit: 5000 ppm)
DSC Melting Point (Onset)92.5 °C
Mass Balance Assay by HPLC + Impurities + Water 99.85% + 0.14% + 0.1% = 100.09%
FINAL ASSIGNED PURITY 99.7% (by qNMR, primary method)

This rigorous, multi-faceted approach ensures that the purity of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is thoroughly characterized, providing the necessary confidence for its use in the development of safe and effective pharmaceuticals. The principles of scientific integrity, grounded in causality and cross-validation, are paramount to achieving this goal.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • American Pharmaceutical Review. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences.
  • AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals.
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • Rolan, M., et al. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Study Mind. (n.d.). Amine Synthesis (A-Level Chemistry).
  • RSC Publishing. (1968). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C.
  • Chemistry LibreTexts. (2021, July 31). 23.12: Synthesis of Amines.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged" structure due to its capacity for forming critical hydrogen bond interactions with a multitude of biological targets. This guide focuses on a specific, highly versatile derivative: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine . We will dissect the strategic rationale behind its use, detailing its dual-functionality architecture: the 2-aminopyridine moiety, which serves as a premier hinge-binding motif in protein kinases, and the 5-[3-(benzyloxy)phenyl] group, which acts as a crucial vector for optimizing potency, selectivity, and pharmacokinetic properties. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven insights, and detailed, actionable protocols for the synthesis and application of this valuable chemical scaffold.

Section 1: Physicochemical Profile & Rationale for Use

The efficacy of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine as a molecular scaffold stems from the distinct roles played by its constituent parts. Understanding this structure-function relationship is paramount for its rational application in a drug discovery campaign.

PropertyValue
IUPAC Name 5-(3-(Benzyloxy)phenyl)pyridin-2-amine
Synonyms 5-(3-(Benzyloxy)phenyl)pyridin-2(1H)-imine
CAS Number 889951-20-6[1]
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.33 g/mol [1]
The 2-Aminopyridine Moiety: A Premier Hinge-Binding Motif

The 2-aminopyridine core is a bioisostere of the adenine base in ATP. In the context of protein kinase inhibition, this feature is expertly exploited. The exocyclic amine (at C2) and the endocyclic pyridine nitrogen (at N1) act as a bidentate hydrogen bond donor-acceptor pair. This arrangement allows the scaffold to form two highly stable hydrogen bonds with the backbone amide residues of the kinase "hinge" region, which connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many potent kinase inhibitors and is critical for anchoring the molecule in the ATP-binding site.[2][3]

The 5-[3-(Benzyloxy)phenyl] Moiety: A Vector for Potency and Selectivity

While the aminopyridine core provides the anchor, the aryl substituent at the 5-position is the primary driver of potency and selectivity. This group typically projects out of the highly conserved hinge region and into the more variable, solvent-exposed "selectivity pocket" of the ATP-binding site.

  • Potency Enhancement: The benzyloxy and phenyl rings can engage in favorable hydrophobic, pi-stacking, or van der Waals interactions with non-polar residues in the pocket.

  • Selectivity Tuning: The specific conformation and substitution pattern of this group can be tailored to fit the unique topology of a target kinase, thereby minimizing binding to off-target kinases.

  • Modulation of Physicochemical Properties: The benzyloxy group provides a metabolically susceptible site (O-debenzylation) and influences the compound's lipophilicity and solubility. This provides medicinal chemists with a handle to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

G cluster_0 2-Amino-5-[3-(benzyloxy)phenyl]pyridine cluster_1 Medicinal Chemistry Rationale Scaffold Core Scaffold AminoPy 2-Aminopyridine Moiety Scaffold->AminoPy ArylGroup 5-[3-(Benzyloxy)phenyl] Moiety Scaffold->ArylGroup Hinge Kinase Hinge Binding (Affinity Anchor) AminoPy->Hinge H-Bond Donor & Acceptor Selectivity Selectivity & Potency (Solvent-Front Interaction) ArylGroup->Selectivity Shape & Pharmacophore ADME ADME Property Modulation ArylGroup->ADME Lipophilicity & Metabolic Stability G SM1 Starting Material 1: 2-Amino-5-bromopyridine Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) SM1->Reaction SM2 Starting Material 2: 3-(Benzyloxy)phenylboronic Acid SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Product: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine Purify->Product QC Quality Control (NMR, LC-MS, HRMS) Product->QC

Caption: General workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for the gram-scale synthesis of the title compound.

Materials:

  • 2-Amino-5-bromopyridine

  • 3-(Benzyloxy)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-bromopyridine (1.0 eq), 3-(Benzyloxy)phenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 80 mL dioxane, 20 mL water). The mixture should be sparged with argon for 15 minutes to ensure it is thoroughly degassed.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Self-Validation & Troubleshooting:

  • Expected Yield: 70-90%.

  • QC Check: ¹H NMR should show characteristic peaks for all aromatic protons and the benzylic CH₂. Mass spectrometry should confirm the expected molecular weight (276.33 g/mol ).

  • Troubleshooting: If the reaction stalls, it may be due to inactive catalyst or poor quality boronic acid. Ensure all reagents are dry and the system is properly degassed. Addition of a fresh portion of catalyst may restart a stalled reaction.

Section 3: Application in Lead Generation & Optimization

Primary Application: Kinase Inhibitor Development

This scaffold is an excellent starting point for developing inhibitors against various kinases. The 2-aminopyridine core provides a reliable anchor, allowing research to focus on modifying the 5-aryl substituent to achieve desired potency and selectivity. For example, inhibitors based on this scaffold have been developed for targets like Vaccinia-related kinases (VRK1, VRK2) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). [2][4][5][6]

Compound Class Target Kinase Representative IC₅₀ Reference
Aminopyridine VRK1 150 nM [2]
Aminopyridine Mps1 (TTK) 5.3 nM (cellular) [7]

| Aminopyridine | PI3Kβ | 19 nM | [8]|

Key Downstream Reaction: N-Acylation for Library Synthesis

The 2-amino group is a versatile handle for chemical modification. Standard amide coupling reactions can be used to attach a wide variety of carboxylic acids, rapidly generating a library of compounds for structure-activity relationship (SAR) studies.

Protocol 3.2.1: N-Acylation with a Carboxylic Acid

Materials:

  • 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a dry vial, dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine in a minimal amount of DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Quenching & Extraction: Quench the reaction by adding water. Extract the product with Ethyl Acetate.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography or preparative HPLC.

Advanced Strategy: Bioisosteric Replacement

While potent, compounds containing multiple phenyl rings can suffer from poor solubility and metabolic instability. [9][10]A key strategy in lead optimization is the bioisosteric replacement of the phenyl or benzyloxy groups with saturated, sp³-rich motifs or other heterocycles. [11][12][13]This can dramatically improve drug-like properties.

  • Para-Phenyl Replacement: Bicyclo[1.1.1]pentane (BCP) is a common linear, non-aromatic replacement.

  • Ortho/Meta-Phenyl Replacement: Bridged piperidines or bicyclo[2.2.1] skeletons can serve as mimics. [11][13]* Improving Solubility: Replacing a phenyl ring with a pyridine or other polar heterocycle can increase aqueous solubility.

G cluster_0 Core Scaffold cluster_1 Potential Modifications for ADME Improvement Core 2-Amino-5-[3-(benzyloxy)phenyl]pyridine R1 Replace O-Benzyl with O-Alkyl, O-CF3, etc. Core->R1 Modify Solvent-Exposed Group R2 Replace Phenyl Ring with Pyridine, Thiophene, etc. Core->R2 Modulate Polarity R3 Replace Phenyl Ring with Saturated Bioisostere (e.g., Bicyclo[1.1.1]pentane) Core->R3 Increase sp³ Character

Caption: Bioisosteric modification strategies for lead optimization.

Section 4: Summary and Future Outlook

2-Amino-5-[3-(benzyloxy)phenyl]pyridine is more than a simple building block; it is a strategically designed scaffold that provides a robust foundation for drug discovery programs, particularly in kinase inhibitor development. Its synthesis is straightforward, and its functional handles are perfectly positioned for rapid library generation and subsequent lead optimization. Future applications could see this core integrated into more complex modalities like PROTACs (PROteolysis TArgeting Chimeras), where the 5-aryl group could serve as a linker attachment point, or in the design of covalent inhibitors by incorporating a reactive warhead. The principles and protocols outlined in this guide provide the necessary foundation for researchers to fully leverage the potential of this versatile compound.

Section 5: References

  • Subbaiah, M., Meanwell, N. A. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry2021 , 64 (19), 14046-14128. [Link]

  • ChEMBL. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). EMBL-EBI. [Link]

  • Elkins, J. M., et al. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters2019 , 10 (10), 1432-1438. [Link]

  • PRISM BioLab. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab Co., Ltd.2023 . [Link]

  • Heffron, T. P., et al. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters2020 , 11 (6), 1195-1201. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. drughunter.com. 2025 . [Link]

  • Cecchel, F., et al. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry2021 , 12 (5), 737-744. [Link]

  • Elkins, J. M., et al. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry2019 . [Link]

  • ResearchGate. An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ChemInform2010 . [Link]

  • Ghosez, L., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry2016 , 14, 322-327. [Link]

  • Elkins, J. M., et al. Development of Pyridine-Based Inhibitors for the Human Vaccinia- Related Kinases 1 and 2. ChemRxiv. 2019 . [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? r/Chempros. 2021 . [Link]

  • Kusakabe, K., et al. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry Letters2015 , 25 (14), 2836-2840. [Link]

  • Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry2023 , 101 (10), 765-772. [Link]

  • Cambridge Innovation Institute. Kinase Inhibitor Chemistry. 2020 . [Link]

  • Voll, A., et al. Novel dihydropteridinone derivatives as potent and selective inhibitors of the understudied human vaccinia-related kinase 1 (VRK1). ChemRxiv. 2023 . [Link]

  • Pharmaffiliates. 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. pharmaffiliates.com. [Link]

  • Ramanayake, D. J. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. University of Calgary. 2024 . [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a key intermediate in pharmaceutical research, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction and present a detailed, optimized laboratory protocol. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into reaction setup, parameter optimization, troubleshooting, and product characterization.

Introduction: The Strategic Importance of Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this reaction, which garnered the Nobel Prize in Chemistry in 2010, involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[1][2] Its widespread adoption in industrial and academic settings is attributable to several key advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under gentle conditions, preserving sensitive functional groups.[2]

  • High Functional Group Tolerance: A broad range of functional groups are compatible with the reaction conditions.

  • Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available.[2]

  • Low Toxicity: Organoboron reagents are generally less toxic and more environmentally benign compared to other organometallic compounds, such as those based on tin or zinc.[1]

  • Aqueous Compatibility: The ability to use water as a solvent component makes the reaction more economical and environmentally friendly.[1]

The target molecule, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, is a valuable building block in medicinal chemistry. The strategic disconnection for its synthesis logically points to a Suzuki coupling between 2-amino-5-bromopyridine and 3-(benzyloxy)phenylboronic acid.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl cis-Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Isomerization RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (2-Amino-5-bromopyridine) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (3-(Benzyloxy)phenylboronic acid) + Base BoronicAcid->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-amino-5-bromopyridine) to the active Pd(0) catalyst.[5] This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[1][2] Electron-rich and bulky phosphine ligands on the palladium center can facilitate this step.[5]

  • Transmetalation: In this step, the organic group from the organoboron species (3-(benzyloxy)phenylboronic acid) is transferred to the palladium(II) complex.[2] The presence of a base is crucial for this step.[6] The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[7][8]

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond in the product, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.[4] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Experimental Protocol

This protocol is optimized for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromopyridine≥98%Commercially Available
3-(Benzyloxy)phenylboronic acid≥97%Commercially AvailableCan be prone to degradation; use fresh if possible.[9][10]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive; handle under an inert atmosphere.[11]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableMust be degassed thoroughly before use.[9]
Deionized WaterMust be degassed thoroughly before use.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
Brine (Saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis.

  • Glassware Preparation: Ensure all glassware (a round-bottom flask or reaction vial, condenser) and a magnetic stir bar are thoroughly oven-dried.[11]

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[11]

  • Charging Reagents: To the reaction flask, add 2-amino-5-bromopyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with an inert gas for at least 30 minutes or by using three freeze-pump-thaw cycles.[9] Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction Conditions: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Key Reaction Parameters
ParameterRecommendedRationale & Causality
Palladium Catalyst Pd(PPh₃)₄A reliable and commercially available Pd(0) source that is effective for many Suzuki couplings.[3] For more challenging substrates, catalyst systems with bulky, electron-rich ligands like SPhos or XPhos may offer higher yields.[12][13]
Ligand Triphenylphosphine (PPh₃)Intrinsic to the Pd(PPh₃)₄ complex. It stabilizes the palladium center and influences its reactivity.[5]
Base K₂CO₃ or K₃PO₄Crucial for activating the boronic acid to form the reactive boronate species for transmetalation.[7][8] K₃PO₄ is a stronger base and can be more effective in some cases.[14]
Solvent System 1,4-Dioxane / Water (4:1)The organic solvent solubilizes the reactants and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[9][14]
Temperature 85-95 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step.[4] Excessively high temperatures can lead to catalyst decomposition.[9]
Equivalents of Boronic Acid 1.2 - 1.5 eqA slight excess is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[12]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure proper inert atmosphere techniques were used. Oxygen can deactivate the Pd(0) catalyst.[9][10] Use fresh, high-quality catalyst.
2. Poor Quality Boronic AcidBoronic acids can degrade over time (protodeboronation). Use fresh reagent or consider converting it to a more stable pinacol ester.[9][10]
3. Insufficient DegassingDissolved oxygen in solvents will poison the catalyst. Ensure solvents are rigorously degassed.[9]
4. Inappropriate BaseThe choice of base can be critical. Screen other bases such as K₃PO₄, Cs₂CO₃, or even milder bases like KF if substrates are base-sensitive.[9][15]
Significant Side Products 1. Homocoupling of Boronic AcidThis can occur at higher temperatures or with prolonged reaction times. Try lowering the temperature or reducing the reaction time.
2. ProtodeboronationThe boronic acid is replaced by a proton. This is often promoted by excess water or acidic impurities. Ensure anhydrous conditions (where appropriate for the specific protocol) and use high-purity reagents.[9]
3. Dehalogenation of Aryl HalideThe starting bromo-pyridine is converted to aminopyridine. This can be minimized by ensuring efficient catalytic turnover.

Product Characterization

The identity and purity of the synthesized 2-Amino-5-[3-(benzyloxy)phenyl]pyridine should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the structure and proton environments. Expected signals would include those for the pyridine ring protons, the benzylic protons, the phenyl ring protons, and the amine protons.

  • ¹³C NMR Spectroscopy: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a fume hood and avoid sources of ignition.

  • Reaction Exotherms: While typically manageable on a lab scale, palladium-catalyzed coupling reactions can be exothermic.[16][17] For scale-up operations, a thorough safety assessment, including reaction calorimetry, is essential to prevent thermal runaway.[16][17]

  • Inert Gas: Use caution when working with compressed gas cylinders. Ensure they are properly secured.

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library.
  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
  • Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (2025). BenchChem.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
  • Troubleshooting Suzuki Coupling Reactions. (2025). BenchChem.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.). ResearchGate.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ACS Publications.
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). NIH.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a key intermediate in pharmaceutical research. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into optimizing reaction conditions and ensuring the safety of the procedure. The target audience for this guide includes researchers and professionals in the fields of organic synthesis and drug development.

Introduction: The Significance of 2-Amino-5-arylpyridines

The 2-amino-5-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. These compounds have garnered significant interest as potential inhibitors of various protein kinases, which play crucial roles in diseases such as cancer and inflammatory disorders.[3] The title compound, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[4] The palladium-catalyzed Suzuki-Miyaura coupling offers a robust and versatile method for the efficient construction of this important molecular framework.[3][5][6]

The Heart of the Synthesis: Understanding the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, 3-(benzyloxy)phenylboronic acid) and an organohalide (2-amino-5-bromopyridine).[1][7] The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8]

The Catalytic Cycle

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-amino-5-bromopyridine), forming a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the organoboron species (3-(benzyloxy)phenylboronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid.[7][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (2-Amino-5-[3-(benzyloxy)phenyl]pyridine), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar¹-X) Pd(0)L2->Oxidative_Addition Ar1-Pd(II)-X Ar¹-Pd(II)(L₂)X Oxidative_Addition->Ar1-Pd(II)-X Transmetalation Transmetalation (Ar²-B(OH)₂ + Base) Ar1-Pd(II)-X->Transmetalation Ar1-Pd(II)-Ar2 Ar¹-Pd(II)(L₂)Ar² Transmetalation->Ar1-Pd(II)-Ar2 Reductive_Elimination Reductive Elimination Ar1-Pd(II)-Ar2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar¹-Ar² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The Critical Role of Ligands

The choice of ligand is paramount to the success of the Suzuki-Miyaura coupling. Phosphine ligands are commonly used and serve several crucial functions:[10]

  • Electron Donation: Electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[10]

  • Steric Bulk: Bulky ligands promote the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[2][10]

  • Stability: The ligand stabilizes the active Pd(0) catalyst.[10]

For the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, bulky and electron-rich dialkylbiaryl phosphine ligands, such as XPhos, have been shown to be highly effective, especially when dealing with heteroaryl systems.[11]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Supplier Notes
2-Amino-5-bromopyridineC₅H₅BrN₂173.011.00 g5.78>98% purity
3-(Benzyloxy)phenylboronic acidC₁₃H₁₃BO₃228.051.57 g6.88Contains varying amounts of anhydride
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.039 g0.173Catalyst precursor
XPhosC₃₃H₄₉P488.710.169 g0.346Ligand
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.59 g11.56Anhydrous, powdered
1,4-DioxaneC₄H₈O₂88.1120 mL-Anhydrous
WaterH₂O18.025 mL-Degassed, deionized
Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation of Starting Materials:

    • 2-Amino-5-bromopyridine can be synthesized from 2-aminopyridine via bromination.[12][13] Several methods exist, including reaction with bromine solution or N-bromosuccinimide (NBS).[14][15]

    • 3-(Benzyloxy)phenylboronic acid can be prepared from 3-benzyloxybromobenzene via a Grignard reaction followed by treatment with a borate ester.[16][17] It is also commercially available.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (1.00 g, 5.78 mmol), 3-(benzyloxy)phenylboronic acid (1.57 g, 6.88 mmol), palladium(II) acetate (0.039 g, 0.173 mmol), XPhos (0.169 g, 0.346 mmol), and potassium carbonate (1.59 g, 11.56 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-Amino-5-[3-(benzyloxy)phenyl]pyridine as a solid.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be flammable and toxic.[18] Handle palladium catalysts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20][21] Avoid inhalation of dust.[20]

  • Boronic Acids: Boronic acids can be irritants. Avoid skin and eye contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all steps are carried out under an inert atmosphere to prevent catalyst deactivation.[19]

  • Exothermic Reactions: Palladium-catalyzed reactions can be exothermic.[22] Monitor the reaction temperature, especially during the initial heating phase.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are of high purity and the solvents are anhydrous.

    • Thoroughly degas the reaction mixture to remove all traces of oxygen.

    • Vary the palladium source, ligand, base, or solvent system. Other effective ligands for Suzuki couplings include SPhos and Buchwald's biaryl phosphine ligands.[2][11]

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Increase the catalyst loading (e.g., from 3 mol% to 5 mol%).

  • Side Reactions:

    • Protodeboronation (loss of the boronic acid group) can be a competing reaction. Using a less polar solvent or a different base may mitigate this issue.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. By carefully controlling the reaction conditions and adhering to the safety protocols outlined in this guide, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The insights into the reaction mechanism and the detailed experimental procedure provide a solid foundation for the successful execution of this synthesis.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). Retrieved from [Link]

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com. Retrieved from [Link]

  • Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Retrieved from [Link]

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (2025, August 6). Retrieved from [Link]

  • CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents.
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. Retrieved from [Link]

  • Synthesis of 3-benzyloxybenzeneboronic acid - PrepChem.com. Retrieved from [Link]

  • Standard Operating Procedure. (2017, May 25). Retrieved from [Link]

  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024, September 30). Retrieved from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (2023, August 30). Retrieved from [Link]

  • Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin - ResearchGate. (2025, August 5). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Retrieved from [Link]

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
  • Palladium-Catalyzed Vicinal Amino Alcohols Synthesis from Allyl Amines by In Situ Tether Formation and Carboetherification - SciSpace. Retrieved from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Retrieved from [Link]

  • Benzylboronic acid or boronate synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. Retrieved from [Link]

  • Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing). Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-amino-5-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of a key intermediate, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. We will explore strategic modifications at three primary sites: the highly reactive 2-amino group, the pyridine core, and the benzyloxy moiety. The methodologies detailed herein are designed to provide researchers in drug development with a robust toolkit for generating diverse chemical libraries for structure-activity relationship (SAR) studies. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both practical application and a deep understanding of the reaction mechanics.

Introduction to the Core Scaffold

2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a versatile building block featuring multiple reactive centers amenable to chemical modification. Its strategic importance lies in the combination of:

  • A Nucleophilic Primary Amine: The 2-amino group is an excellent handle for a wide array of transformations, including acylation, sulfonylation, and modern cross-coupling reactions.

  • An Electron-Rich Pyridine Ring: The amino group activates the pyridine ring towards certain electrophilic substitutions and provides a coordination site that can influence metal-catalyzed reactions.

  • A Masked Phenolic Moiety: The benzyloxy group serves as a stable protecting group for a phenol. Its selective cleavage unveils a new functional group for late-stage diversification.

This application note will systematically address the derivatization of each of these regions.

Part I: Derivatization of the 2-Amino Group

The primary amino group is often the initial target for derivatization due to its high nucleophilicity and predictable reactivity.

A. N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. It allows for the introduction of a vast array of substituents, profoundly influencing the compound's steric and electronic properties, as well as its hydrogen bonding capacity.

Causality: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.

Protocol 1: General Procedure for N-Acylation

  • Dissolve 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (1.0 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Add a suitable base, such as triethylamine (NEt₃, 1.5 equiv.) or pyridine (2.0 equiv.), and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentBaseSolventTypical Yield
Acetyl ChlorideNEt₃DCM>90%
Benzoyl ChloridePyridineTHF85-95%
Cyclopropanecarbonyl chlorideNEt₃DCM80-90%
Isobutyryl chlorideNEt₃THF85-95%

Experimental Workflow: N-Acylation

sub Substrate Dissolved in Anhydrous Solvent base Add Base (NEt₃) Cool to 0 °C sub->base acyl Add Acyl Chloride (Dropwise) base->acyl react Stir at RT (2-16h) Monitor by TLC/LC-MS acyl->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Isolated Amide Product purify->product pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex pd_amide Amide Binding pd_complex->pd_amide l1 pd_complex->l1 product_complex Reductive Elimination pd_amide->product_complex l2 pd_amide->l2 product_complex->pd0 product Ar-NR₂ product_complex->product aryl_halide Ar-X aryl_halide->pd_complex amine R₂NH + Base amine->pd_amide

Sources

Application Notes & Protocols: Characterizing 2-Amino-5-[3-(benzyloxy)phenyl]pyridine in In Vitro Kinase and Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine . The chemical scaffold, featuring a 2-aminopyridine core, is prevalent in numerous kinase inhibitors, suggesting its potential as a modulator of intracellular signaling pathways.[1][2] This guide presents a logical, multi-step workflow designed to first identify direct biochemical activity against a putative kinase target, then to quantify its phenotypic effects on cancer cell proliferation, and finally to elucidate its mechanism of action on a key cellular signaling pathway. The protocols are designed to be self-validating through the inclusion of rigorous controls, ensuring data integrity and reproducibility.[3][4]

Rationale and Strategic Workflow

The discovery of novel small molecule inhibitors is a cornerstone of modern drug development, particularly in oncology.[5][6] The structural motif of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine suggests a high probability of interaction with the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in cancer.[7]

Our strategy employs a three-tiered approach to comprehensively profile the compound:

  • Biochemical Assay: To determine if the compound directly inhibits a target enzyme in a purified, cell-free system. This provides a direct measure of potency (IC50).

  • Cell-Based Phenotypic Assay: To assess the compound's effect on a relevant cellular process, such as proliferation or viability, in a cancer cell line. This establishes cellular efficacy (EC50) and provides a more physiologically relevant context.[8][9]

  • Mechanistic Cell-Based Assay: To confirm that the observed cellular phenotype is a direct result of target engagement within the cell by analyzing the modulation of a specific signaling pathway.

This tiered approach ensures that resources are focused on compounds that demonstrate both direct target engagement and the desired cellular outcome, a critical challenge in translating biochemical hits into viable therapeutic candidates.[9]

G cluster_0 In Vitro Profiling Workflow A Tier 1: Biochemical Assay (Direct Target Engagement) B Tier 2: Cellular Assay (Phenotypic Response) A->B Potent? (Low nM IC50) C Tier 3: Mechanistic Assay (Pathway Modulation) B->C Active? (Low µM EC50)

Figure 1: A tiered workflow for characterizing novel small molecule inhibitors.

Tier 1: Biochemical Kinase Inhibition Assay

Objective: To determine the compound's ability to directly inhibit a selected protein kinase (e.g., a member of the Src, RAF, or other relevant kinase family) and calculate its half-maximal inhibitory concentration (IC50).

Principle of the Assay: We will utilize a luminescence-based kinase assay platform, such as the Kinase-Glo® assay.[10][11] This homogeneous "add-mix-read" assay quantifies the amount of ATP remaining in solution following a kinase reaction.[12] The luminescent signal is inversely proportional to kinase activity; high kinase activity results in low ATP levels and a dim signal, whereas effective inhibition of the kinase results in high ATP levels and a bright signal.[11]

G cluster_0 Kinase-Glo® Assay Principle ATP_start ATP (Initial) Kinase Kinase + Substrate ATP_start->Kinase ATP_end ATP (Remaining) Kinase->ATP_end ATP Consumption Compound Test Compound (Inhibitor) Compound->Kinase Inhibition Luciferase Kinase-Glo® Reagent (Luciferase/Luciferin) ATP_end->Luciferase Light Luminescent Signal Luciferase->Light ATP Detection

Figure 2: Principle of the inverse correlation luminescence kinase assay.

Protocol 2.1: IC50 Determination using a Luminescent Kinase Assay

This protocol is adapted from standard high-throughput screening methodologies.[12][13]

Materials:

  • 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (Test Compound)

  • Known potent inhibitor for the selected kinase (Positive Control, e.g., Dasatinib for Src kinase)

  • DMSO (Vehicle)

  • Recombinant active kinase and corresponding substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP solution (at the Km concentration for the specific kinase)[1]

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Positive Control inhibitor in 100% DMSO.

    • Perform a serial dilution series of the Test Compound and Positive Control in DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. The final well concentration will be 100-fold lower.

  • Assay Plate Setup:

    • In a 384-well plate, add 50 nL of each compound dilution, DMSO vehicle (for 0% inhibition control), and a control compound that does not inhibit the kinase (for 100% inhibition control) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[14]

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for 1 hour.[14]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 5 µL of the Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the luminescent signal generation.[13]

    • Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate luminometer.

Data Analysis:

  • Normalize the data using the vehicle (0% inhibition, low signal) and no-kinase (100% inhibition, high signal) controls.

  • Plot the % Inhibition against the log concentration of the Test Compound.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterTest CompoundPositive Control
Top Plateau 100%100%
Bottom Plateau 0%0%
LogIC50 -7.3-8.5
IC50 (nM) 50.1 3.2
Table 1: Example IC50 data derived from the biochemical kinase assay.

Tier 2: Cellular Anti-Proliferation Assay

Objective: To evaluate the effect of the compound on the viability and metabolic activity of a cancer cell line.

Principle of the Assay: The MTT assay is a colorimetric method for assessing cell viability.[15] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[17] The crystals are solubilized, and the absorbance is measured spectrophotometrically.

Protocol 3.1: EC50 Determination using the MTT Assay

This protocol is a standard method for assessing cytotoxicity in drug discovery.[18]

Materials:

  • Cancer cell line (e.g., A431, a high EGFR-expressing line)[19]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compound, Positive Control (e.g., a known cytotoxic agent like Staurosporine), and DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the Test Compound and Positive Control in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells (0.5% DMSO final concentration) as a negative control.

    • Incubate for 72 hours at 37°C, 5% CO2.[18]

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C, 5% CO2, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[18]

    • Mix on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.[15]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).

  • Plot the % Viability against the log concentration of the Test Compound.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.

ParameterTest CompoundPositive Control
Top Plateau 100%100%
Bottom Plateau 5%2%
LogEC50 -5.7-7.8
EC50 (µM) 2.0 0.016
Table 2: Example EC50 data derived from the cellular anti-proliferation assay.

Tier 3: Mechanistic Analysis via Western Blot

Objective: To verify that the compound inhibits the intended signaling pathway within the cellular context.

Principle of the Assay: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[20] By using antibodies specific to both the total and the phosphorylated form of a protein, we can quantify the change in activation status of a kinase and its downstream substrates upon compound treatment.[21] A reduction in the phosphorylated protein signal, normalized to the total protein signal, indicates successful target engagement and pathway inhibition.[22]

G cluster_0 Hypothetical MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Gene Expression Cell Proliferation ERK->Proliferation Activates Compound Test Compound (Hypothetical RAF Inhibitor) Compound->RAF Inhibits

Figure 3: A simplified diagram of the MAPK/ERK pathway, a common target for kinase inhibitors.

Protocol 4.1: Analysis of Protein Phosphorylation

This protocol provides a general workflow for preparing cell lysates and performing immunoblotting.[23][24]

Materials:

  • Cancer cell line and complete medium

  • Test Compound and DMSO

  • Growth factor for pathway stimulation (e.g., EGF for the MAPK/ERK pathway)

  • Ice-cold PBS and RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment (gels, running buffer, transfer system)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.[21]

    • Pre-treat cells with various concentrations of the Test Compound (e.g., 0.1x, 1x, 10x EC50) or DMSO for 1-2 hours.

  • Pathway Stimulation and Lysis:

    • Stimulate the pathway by adding a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes. Include an unstimulated control.

    • Immediately place plates on ice, aspirate medium, and wash twice with ice-cold PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.[22]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Prep:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[23]

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[20]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[24]

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH).

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL
  • Title: Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin Source: Promega Corporation URL
  • Title: MTT assay protocol Source: Abcam URL
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL
  • Title: MTT (Assay protocol)
  • Title: Protocol for Cell Viability Assays Source: BroadPharm URL
  • Title: ADP-Glo™ Kinase Assay Protocol Source: Promega Corporation URL
  • Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL
  • Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: Sygnature Discovery URL
  • Title: Cancer Cell-Based Assays Source: Charles River Laboratories URL
  • Source: News-Medical.
  • Title: Cell-Based Assays Source: Sigma-Aldrich URL
  • Title: Applying Good Laboratory Practices (GLPs)
  • Title: Introducing the Kinase-Glo™ Luminescent Kinase Assay Source: Promega Notes 83 URL
  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
  • Title: Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 Source: Promega Corporation URL
  • Title: Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991 Source: Benchchem URL
  • Source: MedchemExpress.
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL
  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL
  • Title: Essentials of In Vitro Assay Development Source: Kosheeka URL
  • Title: General Western Blot Protocol Overview Source: Novus Biologicals URL
  • Title: WESTERN BLOTTING Source: Cell Signaling Technology URL
  • Title: Western Blotting Protocol Source: Cell Signaling Technology URL
  • Title: Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy.
  • Title: Western blot protocol Source: Abcam URL
  • Title: Investigating Cell Signaling with Gene Expression Datasets Source: PMC - PubMed Central - NIH URL
  • Title: A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ Source: MDPI URL
  • Title: Janus kinase 3 inhibitor Source: Wikipedia URL

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Application Notes and Protocols for Kinase Inhibition Assays with 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Kinase Inhibitory Potential of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Protein kinases are a vast and diverse family of enzymes that play a pivotal role in regulating a multitude of cellular processes, making them a significant class of therapeutic targets.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the identification and characterization of novel kinase inhibitors are of paramount importance in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of the kinase inhibitory activity of the novel compound, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

While the specific kinase targets of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine are yet to be fully elucidated, its structural motifs, particularly the 2-aminopyridine core, are present in known kinase inhibitors.[2][3][4] This suggests a high probability of this compound exhibiting inhibitory activity against one or more kinases. The protocols and methodologies detailed herein are designed to be adaptable and provide a robust framework for the initial screening and subsequent detailed characterization of this compound's kinase inhibition profile.

Part 1: Assay Principle Selection - Choosing the Right Tool for the Job

The first critical step in assessing the inhibitory potential of a compound is the selection of an appropriate assay platform. A variety of in vitro kinase assay technologies are available, each with its own set of advantages and limitations. The choice of assay will depend on several factors, including the specific kinase of interest, the required throughput, and the available laboratory instrumentation.

Here, we will focus on two widely used and robust assay formats: a luminescence-based ATP depletion assay and a fluorescence-based peptide assay.

Table 1: Comparison of Common Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., Kinase-Glo®) Measures the amount of ATP remaining after a kinase reaction.[5][6]Homogeneous "add-mix-read" format, high sensitivity, and broad applicability to virtually any kinase-substrate pair.[7][8]Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase.
Fluorescence-Based (e.g., Peptide Substrate) Monitors the phosphorylation of a fluorescently labeled peptide substrate.[9]Direct measurement of phosphorylation; can be configured for continuous monitoring.[9]Requires a specific fluorescently labeled substrate for each kinase; potential for interference from fluorescent compounds.

For initial high-throughput screening, the Kinase-Glo® Luminescent Kinase Assay is often the preferred method due to its simplicity, sensitivity, and broad applicability.[5][6][7][8] It provides a reliable "yes/no" answer to whether a compound inhibits a particular kinase. For more detailed mechanistic studies, a fluorescence-based assay using a specific peptide substrate can provide more direct evidence of inhibition.

Part 2: Experimental Protocols - A Step-by-Step Guide

The following protocols are designed to be a starting point and should be optimized for the specific kinase being investigated.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (Kinase-Glo® Platform)

This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay Platform.[5][7]

A. Principle:

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in the presence of ATP. A decrease in luminescence is directly proportional to the amount of ATP consumed by the kinase, and thus, an increase in luminescence in the presence of an inhibitor indicates its inhibitory activity.[6]

B. Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (test compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

C. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Measurement cluster_analysis Analysis prep_reagents Prepare Reagents prep_plate Prepare Assay Plate prep_reagents->prep_plate add_enzyme Add Kinase & Substrate prep_plate->add_enzyme add_compound Add Test Compound add_enzyme->add_compound start_reaction Initiate with ATP add_compound->start_reaction incubate Incubate start_reaction->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Figure 2: Workflow for a fluorescence-based kinase inhibition assay.

D. Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine as described in Protocol 1.

    • Prepare the kinase, fluorescently labeled peptide substrate, and ATP at optimal concentrations in the kinase reaction buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound dilutions to the wells of a black 96-well plate.

    • Include positive and negative controls.

  • Kinase Reaction:

    • Add 10 µL of the kinase and fluorescent peptide substrate mixture to each well.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate at the optimal temperature and for the optimal time.

  • Detection:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorescent label.

E. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x (1 - (Fluorescenceinhibitor - Fluorescenceno enzyme) / (Fluorescencevehicle - Fluorescenceno enzyme))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Mechanistic Insights - Determining the Mode of Inhibition

Once the inhibitory activity of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine has been confirmed, it is crucial to determine its mechanism of action. A common first step is to investigate whether the compound is an ATP-competitive inhibitor.

A. Experimental Design:

To determine if the inhibition is ATP-competitive, the IC50 value of the compound is determined at various concentrations of ATP.

B. Procedure:

  • Perform the kinase inhibition assay (either luminescence-based or fluorescence-based) as described above.

  • In separate experiments, vary the concentration of ATP in the kinase reaction (e.g., from 0.5x Km to 10x Km for ATP).

  • For each ATP concentration, determine the IC50 value of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

C. Interpretation of Results:

  • ATP-Competitive Inhibition: If the IC50 value of the compound increases linearly with an increase in ATP concentration, it suggests that the compound binds to the ATP-binding site of the kinase and competes with ATP. [10]* Non-Competitive Inhibition: If the IC50 value remains constant regardless of the ATP concentration, it indicates that the compound binds to a site other than the ATP-binding site (an allosteric site).

  • Uncompetitive Inhibition: If the IC50 value decreases with an increase in ATP concentration, it suggests that the inhibitor binds only to the enzyme-substrate complex.

Figure 3: Simplified representation of ATP-competitive inhibition.

Conclusion: A Framework for Discovery

This application note provides a comprehensive and adaptable framework for the initial characterization of the kinase inhibitory potential of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. By following these protocols, researchers can obtain reliable data on the compound's potency and begin to unravel its mechanism of action. The journey from a novel compound to a potential therapeutic agent is a long and complex one, and the robust in vitro characterization detailed here is a critical first step.

References

  • Kummer, L., & Sahin-Tóth, M. (2016). Fluorescent Peptide Assays for Protein Kinases. Current Protocols in Chemical Biology, 8(2), 109–120. [Link]

  • Zhang, J., et al. (2007). Fluorescence detection techniques for protein kinase assay. Chinese Journal of Analytical Chemistry, 35(12), 1813-1819. [Link]

  • An, W. F. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Vasta, J. D., et al. (2018). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 35-43. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Karaman, M. Z., & Böhmer, F. D. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Breunig, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Beyett, T. S., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

  • Penthala, N. R., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5422. [Link]

  • Beyett, T. S., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

  • Al-Zahrani, H. S., et al. (2019). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 13(1), 1-13. [Link]

  • Al-Tel, T. H. (2010). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Journal of the Chemical Society of Pakistan, 32(3), 361-365. [Link]

  • Beyett, T. S., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. ResearchGate. [Link]

  • Pharmaffiliates. 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. [Link]

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  • Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1378. [Link]

  • Souroullas, D., & Sourvinos, G. (2019). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. International Journal of Molecular Sciences, 20(18), 4595. [Link]

  • Blaquiere, N., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3349-3353. [Link]

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  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

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  • Wu, C., et al. (2022). Synergistic Inhibitory Effects of Selected Amino Acids on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in both Benzaldehyde- and Phenylacetaldehyde-Creatinine Model Systems. Journal of Agricultural and Food Chemistry, 70(37), 11639-11648. [Link]

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Cell-based assays for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Characterization of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine Derivatives

Introduction: Unveiling the Potential of a Privileged Scaffold

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of activities, including potent kinase inhibition and antimicrobial effects.[1][2][3] The specific substitution pattern of the 2-Amino-5-[3-(benzyloxy)phenyl]pyridine series presents a unique chemical architecture, suggesting the potential for high-affinity interactions with specific biological targets. The benzyloxy-phenyl moiety, in particular, may facilitate novel binding modes within protein active sites, making this class of molecules a compelling subject for drug discovery programs.

This guide provides a strategic framework and detailed protocols for the cellular characterization of these novel derivatives. We will move beyond simple endpoint measurements to build a comprehensive pharmacological profile, establishing a clear rationale for each experimental choice. Our approach is designed as a self-validating cascade, beginning with broad assessments of cellular health and progressively narrowing the focus to specific molecular targets and downstream signaling pathways. This ensures that the generated data is robust, reproducible, and provides a clear path forward for lead optimization.

Strategic Assay Selection: A Hypothesis-Driven Approach

Given the established precedent for 2-aminopyridine derivatives as kinase modulators, our primary hypothesis is that these compounds target one or more cellular protein kinases.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Therefore, our experimental strategy is centered on assays that can robustly interrogate kinase activity within a cellular context.[5]

The proposed screening cascade is designed to answer three fundamental questions:

  • Cellular Impact: At what concentrations do the compounds affect overall cell health and viability?

  • Target Engagement: Do the compounds engage and inhibit the activity of a specific intracellular kinase?

  • Pathway Modulation: Does target inhibition translate to the modulation of downstream signaling events?

To address these questions, we will employ a suite of validated, high-throughput cell-based assays.

Experimental Workflow & Screening Cascade

The journey from a novel compound to a validated hit requires a logical progression of experiments. This workflow ensures that resources are used efficiently and that each step builds upon the last to create a cohesive data package.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanism of Action (Primary Hypothesis) cluster_2 Phase 3: Orthogonal Validation & Secondary Screening cluster_3 Outcome Compound Test Compound Library (2-Amino-5-[3-(benzyloxy)phenyl]pyridine Derivatives) Viability Assay 1: Cell Viability & Cytotoxicity (XTT Assay) Compound->Viability Dose-response treatment KinaseAssay Assay 2: Cellular Kinase Target Engagement (TR-FRET Assay) Viability->KinaseAssay Select non-toxic concentrations ReporterAssay Assay 3: Downstream Pathway Analysis (Luciferase Reporter Assay) KinaseAssay->ReporterAssay Confirm on-target effect CalciumAssay Assay 4: Secondary Pathway Analysis (Calcium Flux Assay) ReporterAssay->CalciumAssay Investigate alternative or off-target effects Hit Validated Hit Compound (Defined Potency & MoA) CalciumAssay->Hit

Caption: A logical workflow for the cellular characterization of novel compounds.

Assay Protocol 1: Cell Viability and Cytotoxicity (XTT Assay)

Objective

To determine the concentration-dependent effect of the test compounds on cell metabolic activity, providing an initial assessment of cytotoxicity and establishing a concentration range for subsequent, more specific assays.

Principle of the Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method for measuring cellular metabolic activity.[6] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[7] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[8] We select the XTT assay over the more traditional MTT assay because its formazan product is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and streamlining the protocol.[6][8]

Materials and Reagents
  • Cell Line: A relevant human cell line (e.g., HeLa, HEK293, or a cancer cell line like A549).

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI 1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 10 mM stock solutions in DMSO.

  • Positive Control: Doxorubicin or Staurosporine (10 mM stock in DMSO).

  • XTT Reagent Kit: Contains XTT reagent and an electron-coupling reagent (e.g., PMS - Phenazine Methosulfate).

  • Phosphate-Buffered Saline (PBS)

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, absorbance microplate reader (450-500 nm detection).

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of the test compounds in culture medium. For an 8-point curve, typical final concentrations might range from 100 µM to 0.78 µM.

    • Include wells for "cells only" (vehicle control, 0.5% DMSO) and "medium only" (background control).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Addition and Incubation:

    • Prior to the end of the incubation, prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the electron-coupling reagent with the XTT reagent).[6]

    • Add 50 µL of the activated XTT solution to each well, including the "medium only" controls.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition:

    • Gently shake the plate to ensure a uniform distribution of the orange color.

    • Measure the absorbance at a wavelength between 450-500 nm.[6] Use a reference wavelength of 630-690 nm to subtract background absorbance.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other wells.

  • Normalization: Express the data as a percentage of the vehicle control (untreated cells), which is set to 100% viability.

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • IC50 Calculation: Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

CompoundXTT IC50 (µM)
Derivative 1> 100
Derivative 245.2
Derivative 312.8
Doxorubicin0.8

Table 1: Representative data from an XTT cell viability assay after 72 hours of treatment.

Self-Validation System: The assay's validity is confirmed by the robust response of the positive control (Doxorubicin), which should yield a potent and sigmoidal dose-response curve. The Z'-factor, a statistical measure of assay quality, should ideally be ≥ 0.5.

Assay Protocol 2: Cellular Kinase Target Engagement (LanthaScreen® TR-FRET)

Objective

To quantify the ability of the test compounds to inhibit a specific kinase within the complex environment of a cell lysate, providing direct evidence of target engagement.

Principle of the Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive and robust technology for studying molecular interactions.[9] The LanthaScreen® assay measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.[10]

The assay components include:

  • A kinase target.

  • A fluorescein-labeled substrate peptide.

  • A terbium-labeled antibody that specifically recognizes the phosphorylated version of the substrate.

When the kinase phosphorylates the substrate, the terbium-labeled antibody binds to it. This brings the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, allowing for FRET to occur upon excitation. The resulting TR-FRET signal is directly proportional to kinase activity.[11] Inhibitors prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[12] The time-resolved aspect of the measurement minimizes background fluorescence from cellular components and the compounds themselves, leading to a superior signal-to-noise ratio.[13]

G cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Low Kinase Activity (Inhibitor Present) Kinase_A Kinase pSubstrate_A Fluorescein-pSubstrate Substrate_A Fluorescein-Substrate Substrate_A->pSubstrate_A ATP_A ATP ADP_A ADP ATP_A->ADP_A FRET_A High TR-FRET Signal pSubstrate_A->FRET_A Antibody_A Terbium-Antibody Antibody_A->FRET_A Inhibitor_B Inhibitor Kinase_B Kinase Inhibitor_B->Kinase_B binds No_Reaction_B No Reaction Substrate_B Fluorescein-Substrate FRET_B Low TR-FRET Signal Substrate_B->FRET_B ATP_B ATP Antibody_B Terbium-Antibody Antibody_B->FRET_B

Caption: Principle of the LanthaScreen® TR-FRET Kinase Assay.

Materials and Reagents
  • Cell Line: A cell line overexpressing the kinase of interest or with high endogenous expression.

  • Lysis Buffer: Provided with assay kits or a standard buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, protease/phosphatase inhibitors).

  • LanthaScreen® Reagents (Thermo Fisher Scientific):

    • Terbium-labeled phospho-specific antibody.[14]

    • Fluorescein-labeled substrate.[14]

    • ATP.

  • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).

  • Equipment: 384-well low-volume plates (white or black), multichannel pipette, TR-FRET enabled microplate reader.

Step-by-Step Methodology
  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Treat cells with compounds at various concentrations (in serum-free media) for a short period (e.g., 1-2 hours) to assess direct target inhibition.

    • Wash cells once with cold PBS.

    • Lyse the cells directly in the plate by adding lysis buffer and incubating on ice for 15-30 minutes.

    • Centrifuge the plate to pellet debris and collect the supernatant (lysate) containing the active kinase.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of cell lysate per well.

    • Add 2.5 µL of a 4X compound dilution (prepared in reaction buffer) to the lysate. This includes test compounds and controls.

    • Prepare a 4X ATP/Fluorescein-Substrate mix in reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/Substrate mix to each well.

    • Incubate at room temperature for 60-90 minutes.

  • Detection:

    • Prepare a 2X Stop/Detection mix containing EDTA (to stop the kinase reaction) and the Terbium-labeled antibody in TR-FRET dilution buffer.[14]

    • Add 10 µL of the Stop/Detection mix to each well.

    • Incubate at room temperature for 60 minutes, protected from light, to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).[11]

Data Analysis and Interpretation
  • TR-FRET Ratio Calculation: The instrument software calculates the emission ratio (Emission at 520 nm / Emission at 495 nm).

  • Normalization: Express the data as percent inhibition relative to the high (no inhibitor) and low (potent inhibitor control) signals.

    • % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Low) / (Ratio_High - Ratio_Low)])

  • IC50 Calculation: Plot % Inhibition against the log of compound concentration and fit to a 4PL curve to determine the IC50.

CompoundCellular Kinase IC50 (µM)
Derivative 1> 50
Derivative 28.9
Derivative 30.45
Staurosporine0.02

Table 2: Representative data from a cell-based TR-FRET kinase assay.

Self-Validation System: The assay window is validated by the clear separation between the high (vehicle) and low (Staurosporine) controls. The data quality is confirmed by the tight standard deviations of replicate wells and a robust Z'-factor.

Assay Protocol 3: Downstream Pathway Analysis (Dual-Luciferase® Reporter Assay)

Objective

To determine if compound-mediated kinase inhibition functionally alters the activity of a downstream signaling pathway by measuring the transcriptional activity of a pathway-responsive element.

Principle of the Assay

Luciferase reporter assays are a highly sensitive method to study gene expression and signal transduction.[15] The assay relies on transfecting cells with a plasmid vector where the expression of a luciferase enzyme (e.g., Firefly luciferase) is driven by a promoter containing response elements for a specific transcription factor.[16] If the signaling pathway of interest activates this transcription factor, luciferase will be produced. Upon addition of its substrate, luciferin, the enzyme generates a quantifiable bioluminescent signal that is proportional to the pathway's activity.[17]

To control for variations in cell number and transfection efficiency, a second reporter plasmid is co-transfected. This control plasmid expresses a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter.[17][18] The activity of the experimental Firefly reporter is then normalized to the activity of the Renilla control reporter.

Materials and Reagents
  • Cell Line: A readily transfectable cell line (e.g., HEK293).

  • Reporter Plasmids:

    • Experimental: Firefly luciferase plasmid with a promoter responsive to the pathway of interest (e.g., NF-κB, AP-1).

    • Control: Renilla luciferase plasmid with a constitutive promoter (e.g., CMV, SV40).

  • Transfection Reagent: (e.g., Lipofectamine® 3000).

  • Pathway Activator: A known stimulus for the pathway (e.g., TNFα for NF-κB).

  • Dual-Luciferase® Reporter Assay System (Promega): Contains reagents for sequential lysis and measurement of both Firefly and Renilla luciferase.

  • Equipment: 24- or 96-well white, opaque cell culture plates; luminometer.

Step-by-Step Methodology
  • Transfection:

    • Seed cells in a 96-well plate to be ~80% confluent on the day of transfection.

    • Co-transfect cells with the Firefly and Renilla plasmids according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Pathway Stimulation:

    • Pre-treat the transfected cells with serial dilutions of the test compounds for 1-2 hours.

    • Add the pathway activator (e.g., TNFα) to all wells except the "unstimulated" control.

    • Incubate for an additional 6-8 hours (or an optimized time for maximal reporter expression).

  • Cell Lysis and Luciferase Measurement:

    • Remove the culture medium and gently wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • In the luminometer, program the instrument to inject the Firefly luciferase substrate (Luciferase Assay Reagent II) and measure luminescence (Signal 1).

    • The program should then inject the Stop & Glo® Reagent, which quenches the Firefly signal and provides the substrate for Renilla luciferase, and immediately measure luminescence again (Signal 2).

Data Analysis and Interpretation
  • Ratio Calculation: For each well, calculate the ratio of the two signals: Ratio = Signal 1 (Firefly) / Signal 2 (Renilla). This normalizes the experimental reporter activity.

  • Fold Induction/Inhibition: Normalize the data to the stimulated vehicle control.

    • % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Unstimulated) / (Ratio_Stimulated - Ratio_Unstimulated)])

  • IC50 Calculation: Plot % Inhibition against the log of compound concentration and fit to a 4PL curve to determine the IC50.

CompoundReporter Gene IC50 (µM)
Derivative 1> 50
Derivative 215.1
Derivative 30.88
Known Inhibitor0.05

Table 3: Representative data from a pathway-specific luciferase reporter assay.

Self-Validation System: A significant "fold induction" between the unstimulated and stimulated vehicle controls confirms that the pathway is active and the reporter system is responsive. The positive control inhibitor should reduce this induction in a dose-dependent manner.

Assay Protocol 4: Orthogonal Secondary Assay (Calcium Flux)

Objective

To investigate potential off-target effects or alternative mechanisms of action by measuring compound-induced changes in intracellular calcium ([Ca²⁺]i), a key second messenger in many signaling pathways, including those regulated by Gq-coupled GPCRs and some ion channels.[19][20]

Principle of the Assay

This assay uses a fluorescent indicator dye, such as Fluo-8 AM, that can cross the cell membrane.[21] Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm. The fluorescence intensity of the dye increases dramatically upon binding to free calcium.[22] By monitoring the fluorescence over time using a compatible plate reader, a rapid, transient increase in [Ca²⁺]i—known as a calcium flux—can be detected in real-time following compound addition.

Materials and Reagents
  • Cell Line: A cell line known to respond to GPCR agonists or ion channel modulators (e.g., CHO-K1, HEK293).

  • Calcium-sensitive Dye: Fluo-8 AM or Fura-2 AM.[21][23]

  • Pluronic F-127: A non-ionic surfactant to aid in dye loading.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Positive Control: A known agonist for a receptor expressed in the cells (e.g., Carbachol, ATP) or a calcium ionophore like Ionomycin.[22]

  • Equipment: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with liquid injection capability (Ex/Em ~490/525 nm for Fluo-8).[21]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells into black, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-8 AM and Pluronic F-127 in assay buffer.

    • Remove the growth medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[21]

  • Data Acquisition:

    • Place the plate in the fluorescence reader.

    • Set the instrument to take kinetic readings (e.g., one reading per second for 120 seconds).

    • Establish a stable baseline fluorescence for ~15-20 seconds.

    • The instrument's injector adds the test compound (or positive control) to the wells.

    • Continue recording the fluorescence signal to capture the peak response and subsequent decay.

Data Analysis and Interpretation
  • Response Calculation: The response is typically calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence.

  • Normalization: Data can be expressed as a percentage of the response induced by a saturating concentration of a positive control agonist.

  • EC50/IC50 Calculation: For agonists, plot the response against concentration to determine the EC50. For antagonists, pre-incubate with the compound before adding a fixed concentration of agonist and calculate the IC50.

CompoundCalcium Flux Response
Derivative 1No significant response
Derivative 2No significant response
Derivative 3No significant response
ATP (Control)Robust, transient increase

Table 4: Representative qualitative data from a calcium flux assay.

Self-Validation System: The assay is validated by the strong, characteristic response of the positive control agonist. Untreated wells should show a flat, stable baseline, confirming that the dye loading and cell handling procedures did not inadvertently activate the cells.

References

  • CALCIUM FLUX PROTOCOL. N.D. Available at: [Link]

  • Ion Channel Assays. Reaction Biology. Available at: [Link]

  • XTT Assays vs MTT. Biotech Spain. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Cell-based Kinase Assays. Profacgen. Available at: [Link]

  • The Luciferase Reporter Assay: How it Works & Why You Should Use it. Bitesize Bio. Available at: [Link]

  • HTRF®. Berthold Technologies GmbH & Co.KG. Available at: [Link]

  • Fluo-8 Calcium Flux Assay. Protocols.io. Available at: [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. N.D. Available at: [Link]

  • Intracellular Calcium Flux. University of Utah Flow Cytometry. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]

  • Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Assay Genie. Available at: [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. Available at: [Link]

  • Calcium Flux Using Calcium Green and Fura Red. The University of Iowa. Available at: [Link]

  • Ion Channel Assays. Charles River Laboratories. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Ion Channel Selectivity Profiling Assays. Charles River. Available at: [Link]

  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. Available at: [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. Available at: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Available at: [Link]

  • 889951-20-6| Chemical Name : 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. Pharmaffiliates. Available at: [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine Analogs as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyridine Scaffold as a Privileged Motif in Kinase Inhibition

The 2-aminopyridine moiety is a cornerstone in the design of small molecule protein kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it a highly effective anchor for achieving potent and selective inhibition. This application note provides a comprehensive guide to the structure-activity relationship (SAR) studies of a specific class of these inhibitors: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine analogs. We will delve into the rationale behind their design, detailed protocols for their synthesis and biological evaluation, and an analysis of how structural modifications impact their inhibitory activity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. The protocols and insights provided herein are designed to be adaptable for targeting various protein kinases, with a particular focus on those implicated in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.

Logical Framework for SAR Exploration

The exploration of the SAR for this series follows a systematic approach, dissecting the molecule into key pharmacophoric components. The workflow is designed to iteratively optimize the compound's potency and selectivity.

SAR_Workflow cluster_0 Core Synthesis cluster_1 Analog Generation & SAR cluster_2 Biological Evaluation A Starting Materials (e.g., 2-Amino-5-bromopyridine, Boronic Acids) B Suzuki Cross-Coupling A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Initial Hit Compound (2-Amino-5-[3-(benzyloxy)phenyl]pyridine) C->D Initial Compound for Screening E Modification of 'Right-Hand' Fragment (Substitutions on Benzyloxy/Phenyl Ring) D->E F Modification of Pyridine Core (Substitutions at C3, C4, C6) E->F G Modification of 'Left-Hand' Fragment (Acylation/Alkylation of 2-Amino Group) F->G H In Vitro Biochemical Kinase Assay (e.g., ADP-Glo for IC50) G->H Iterative Testing of Analogs I Cell-Based Assays (Proliferation, Target Phosphorylation) H->I J Selectivity Profiling (Kinase Panel Screen) I->J J->E SAR Feedback Loop for Optimization

Figure 1: Workflow for SAR studies of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine analogs.

Part 1: Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine Analogs

The synthesis of the target compounds is efficiently achieved via a Suzuki cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol outlines the synthesis of the parent compound, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. Analogs can be synthesized by substituting the boronic acid with appropriately derivatized versions.

Materials:

  • 2-Amino-5-bromopyridine

  • (3-(Benzyloxy)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromopyridine (1.0 eq), (3-(benzyloxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Evaluation Protocols

The biological activity of the synthesized analogs is assessed through a tiered screening process, starting with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to evaluate cellular potency and effects on downstream signaling.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[1]

Materials:

  • Recombinant kinase (e.g., VEGFR-2, Aurora A)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for positive and negative controls).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, HCT116 for Aurora A)

  • Complete cell culture medium

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear-bottom plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Part 3: Structure-Activity Relationship (SAR) Analysis

The following section discusses the expected SAR based on established principles of kinase inhibitor design, focusing on modifications to the 2-Amino-5-[3-(benzyloxy)phenyl]pyridine scaffold.

SAR_Analysis cluster_scaffold cluster_regions Key Modification Regions Scaffold R1 R1: 2-Amino Group (Hinge Binding) R2 R2: Pyridine Core (Scaffold Geometry) R3 R3: Phenyl Ring (Hydrophobic Pocket) R4 R4: Benzyloxy Group (Solvent Front)

Sources

Application Notes & Protocols: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a Versatile Fluorogenic Scaffold for Bioconjugation and Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine framework is a privileged scaffold in medicinal chemistry and has gained significant traction as a core structure for fluorescent probes.[1][2][3] Its derivatives are characterized by high quantum yields, photostability, and a compact size that minimizes steric hindrance in biological systems.[2][4] This document provides detailed application notes and protocols for the use of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine , a representative of the 2-amino-5-arylpyridine class, as a versatile fluorescent probe. We focus on its application as a "pro-fluorophore" in bioorthogonal "click-and-probe" strategies, where the probe is initially non-fluorescent ("Off" state) and becomes highly fluorescent ("On" state) only upon specific covalent reaction with a target molecule. This approach dramatically improves the signal-to-noise ratio by eliminating background fluorescence from unreacted probes.[5]

Physicochemical & Spectroscopic Properties

The core structure of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine combines a highly fluorescent 2-aminopyridine core with a benzyloxyphenyl substituent. This substitution pattern allows for fine-tuning of its electronic and steric properties. The fundamental photophysical characteristics of the 2-amino-5-arylpyridine scaffold are summarized below. These values, derived from closely related analogs, serve as a robust baseline for experimental design.[2][5]

Table 1: Representative Photophysical Properties of the 2-Amino-5-Arylpyridine Scaffold

PropertyValueConditions
Absorption Maxima (λabs) ~270 nm, ~330 nmEthanol
Excitation Maxima (λex) ~390 nmEthanol
Emission Maxima (λem) ~480 nm (Cyan-Green)Ethanol
Quantum Yield (Φ) 0.3 - 0.8Ethanol, vs. 9,10-diphenylanthracene
Stokes Shift ~90 nmEthanol
Molar Extinction Coefficient (ε) >15,000 M-1cm-1Not explicitly found, typical for class

Note: The spectral properties of aminopyridine derivatives can be sensitive to solvent polarity and pH.[6] Researchers should characterize the specific batch of the probe in the desired experimental buffer system.

Principle of Action: Fluorogenic "Turn-On" Probing

The primary amino group at the C2 position is the key to transforming this scaffold into a "turn-on" probe. By chemically modifying this amine to an azide (–N₃) via a Sandmeyer-type reaction, its electron-donating character is converted into a powerful fluorescence quenching group.[2][3] The resulting "pre-fluorescent" azido-pyridine is dark. This molecule can then be selectively reacted with an alkyne-modified biomolecule (e.g., a protein, nucleic acid, or metabolite) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." The reaction forms a triazole, restoring the electronic properties of the system and "turning on" the bright fluorescence of the aminopyridine scaffold.[1][2]

G cluster_on "On" State (Fluorescent) Probe Azido-Pyridine Probe (Fluorescence Quenched) Labeled Labeled Biomolecule (Bright Fluorescence) Probe->Labeled   CuAAC Click Reaction   (CuSO₄, Ascorbate) Alkyne Alkyne-Tagged Biomolecule Alkyne->Labeled

Caption: Fluorogenic activation via click chemistry.

Synthesis Protocols

Protocol 3.1: Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

This protocol describes a plausible synthesis using a Suzuki cross-coupling reaction, a standard method for forming aryl-aryl bonds.

Workflow:

workflow1 start Reactants: 2-Amino-5-bromopyridine 3-(Benzyloxy)phenylboronic acid reagents Reaction Conditions: Pd(PPh₃)₄ Catalyst Na₂CO₃ (Base) Dioxane/H₂O (Solvent) Reflux, 12h start->reagents workup Workup: Aqueous Extraction (EtOAc) reagents->workup purify Purification: Silica Gel Chromatography (Hexane/EtOAc gradient) workup->purify product Final Product: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine purify->product

Caption: Suzuki coupling synthesis workflow.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-bromopyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Conversion to Pre-Fluorescent 2-Azido-5-[3-(benzyloxy)phenyl]pyridine

This protocol uses a Sandmeyer reaction to convert the amine to an azide.[2]

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (1.0 eq) in an aqueous solution of HCl (e.g., 2 M) at 0 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt intermediate.

  • Azide Addition: In a separate flask, dissolve sodium azide (NaN₃) (1.5 eq) in water. Add the cold diazonium salt solution dropwise to the sodium azide solution. Vigorous N₂ evolution will be observed.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the azido-probe. Caution: Azide compounds can be explosive. Handle with appropriate care.

Application Protocols

Protocol 4.1: Fluorescent Labeling of Alkyne-Modified Bovine Serum Albumin (BSA)

This protocol provides a general method for labeling an alkyne-modified protein with the azido-probe.

Materials:

  • Alkyne-modified BSA (prepared separately)

  • 2-Azido-5-[3-(benzyloxy)phenyl]pyridine probe (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Protein purification columns (e.g., desalting spin columns)

Workflow:

workflow2 start Prepare Reaction Mix: Alkyne-BSA in PBS add_probe Add Probe: Azido-Pyridine Probe (Final: 100 µM) start->add_probe add_cu Add Catalyst: CuSO₄ + THPTA (Ligand) (Final: 1 mM) add_probe->add_cu add_reductant Initiate Reaction: Add Sodium Ascorbate (Final: 5 mM) add_cu->add_reductant incubate Incubate: Room Temp, 1-2 hours (Protect from light) add_reductant->incubate purify Purify: Remove excess probe/reagents (Desalting Column) incubate->purify analyze Analyze: SDS-PAGE Gel Imaging Fluorescence Spectroscopy purify->analyze

Caption: Workflow for protein labeling via CuAAC.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a solution of alkyne-modified BSA in PBS at a concentration of 1-5 mg/mL (adjust as needed).

  • Reagent Premix: In a separate microcentrifuge tube, prepare the catalyst premix. For a 100 µL final reaction volume, mix 2 µL of 50 mM CuSO₄ and 2 µL of 50 mM THPTA.

  • Reaction Assembly: In a new tube, add the following in order:

    • 50 µL of alkyne-BSA solution.

    • 1 µL of 10 mM Azido-probe stock (final concentration: 100 µM).

    • 4 µL of the CuSO₄/THPTA premix (final concentration: 1 mM each).

    • Adjust volume with PBS if necessary.

  • Initiation: Initiate the click reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM).

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove unreacted probe and catalyst components by passing the reaction mixture through a desalting spin column equilibrated with PBS, according to the manufacturer's instructions.

  • Analysis: The labeled protein is now ready for analysis.

    • In-gel Fluorescence: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence on a gel imager using UV or blue-light excitation.

    • Spectroscopy: Measure the fluorescence spectrum of the purified, labeled protein to confirm successful conjugation.

Data Analysis & Interpretation

  • Controls are Critical: Always run a negative control reaction using a protein without the alkyne modification to ensure the fluorescence signal is specific to the click reaction.

  • Fluorescence Measurement: When using a plate reader or fluorometer, excite the sample at ~390 nm and measure the emission spectrum, looking for a peak around 480 nm.

  • Signal-to-Noise: A successful experiment will show a dramatic increase in fluorescence intensity in the reaction with alkyne-BSA compared to the no-alkyne control and the unreacted probe alone.

  • Troubleshooting:

    • No Signal: Check the activity of the sodium ascorbate (it oxidizes over time). Ensure the copper catalyst was added. Verify the presence of the alkyne modification on the biomolecule.

    • High Background: Inadequate purification of the labeled protein can leave residual unreacted probe. Ensure the desalting column has sufficient capacity.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central (PMC). [Link]

  • The application of Aminopyridine in “clicking and probing”. ResearchGate. [Link]

  • Synthesis and Optical Properties of 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles. ResearchGate. [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

  • 2-amino-5-aryl- and 2-amino-5-hetaryl-3-cyano-6-(2-thienyl)pyridines as Organic Dyes for Dye-Sensitized Solar Cells: Synthesis, Quantum-Chemical Calculations, Spectral and Electrochemical Properties. ResearchGate. [Link]

  • 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. ResearchGate. [Link]

  • Synthesis of 2-amino-5-phenylpyridine. PrepChem.com. [Link]

  • Synthesis of 2-amino-5-phenoxy pyridine. PrepChem.com. [Link]

  • Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. ResearchGate. [Link]

  • CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones. ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Aminopyridine Coupling

Welcome to the technical support center for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this specific transformation.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming C-C bonds.[1] However, substrates like 2-amino-5-bromopyridine present a unique set of challenges. The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition and low yields.[2] Furthermore, the electronic properties of this electron-rich heteroaryl halide can render the crucial oxidative addition step of the catalytic cycle sluggish.[3]

This document provides a comprehensive resource built from field-proven insights and established literature to help you navigate these challenges. We will cover a robust baseline protocol, detailed troubleshooting guides for common issues, and proactive optimization strategies to ensure your success.

Section 1: Baseline Recommended Protocol

This protocol is a well-established starting point for the coupling of 2-Amino-5-bromopyridine (1) with 3-(Benzyloxy)phenylboronic acid (2) . It employs a modern catalyst system designed to overcome the inherent challenges of the aminopyridine substrate.

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
2-Amino-5-bromopyridine (1)173.021.01.0173 mg
3-(Benzyloxy)phenylboronic acid (2)228.051.21.2274 mg
XPhos Pd G2 Precatalyst786.370.020.0215.7 mg
Potassium Phosphate (K₃PO₄), tribasic212.273.03.0637 mg
1,4-Dioxane (anhydrous, degassed)---8.0 mL
Water (degassed)---2.0 mL
Step-by-Step Experimental Procedure:
  • Reagent Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (173 mg, 1.0 mmol), 3-(benzyloxy)phenylboronic acid (274 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst (15.7 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition: Add degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the final product, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.[4][5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during this specific Suzuki coupling.

Problem Cluster A: Low or No Conversion

Q1: My reaction shows only starting materials after several hours. What is the most likely cause?

A1: The primary suspects are catalyst deactivation or insufficient catalyst activity.

  • Catalyst Inhibition: The 2-amino group is a known inhibitor of palladium catalysts. Traditional catalysts like Pd(PPh₃)₄ may fail entirely. The use of bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos is critical.[2][3] These ligands create a sterically shielded, highly active monoligated Pd(0) species that resists coordination by the amine and facilitates the difficult oxidative addition step.

  • Oxygen Contamination: Rigorous exclusion of oxygen is mandatory. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[6] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas.

  • Insufficient Temperature: While some Suzuki couplings run at lower temperatures, this challenging substrate often requires elevated temperatures (90-110 °C) to drive the oxidative addition to completion.

Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂ with a ligand, but the reaction is sluggish. Why?

A2: Pd(II) precatalysts must first be reduced in situ to the active Pd(0) species.[4] This reduction step can be inefficient and sometimes consumes the boronic acid via homocoupling or the phosphine ligand via oxidation.[7] Using a pre-formed Pd(0) source or a modern precatalyst (like the recommended XPhos Pd G2) that rapidly generates the active Pd(0) species is a more reliable strategy for challenging substrates.[8]

Problem Cluster B: Significant Side Product Formation

Q1: I'm observing a significant amount of a biphenyl byproduct derived from my boronic acid. How do I stop this?

A1: This is boronic acid homocoupling . It is primarily caused by two factors:

  • Presence of Oxygen: As mentioned, oxygen can oxidize Pd(0). The resulting Pd(II) species can then catalyze the homocoupling of the boronic acid.[2] Rigorous deoxygenation is the best preventative measure.

  • Inefficient Pd(II) Reduction: If you are using a Pd(II) precatalyst, an inefficient reduction to Pd(0) can leave excess Pd(II) available to promote homocoupling.[7]

Some studies suggest that adding a mild reducing agent, such as potassium formate, can help suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[5]

Q2: My mass spec analysis shows the presence of 2-aminopyridine. What is this and how can I prevent it?

A2: You are observing dehalogenation (or hydrodehalogenation) of your starting material. After the initial oxidative addition, the resulting aryl-palladium(II)-bromide intermediate can react with a hydride source in the mixture, leading to reductive elimination of 2-aminopyridine instead of the desired cross-coupled product.[4]

  • Hydride Sources: Common hydride sources can include the solvent (especially alcohols or THF at high temperatures) or certain amine bases.

  • Mitigation: Ensure you are using high-purity, anhydrous solvents. If dehalogenation is a persistent issue, screening different solvent systems (e.g., replacing dioxane with toluene) may be beneficial.

Q3: I see a lot of benzene with a benzyloxy group, but my starting halide is largely consumed. What's happening?

A3: This is likely protodeborylation , the hydrolysis of the boronic acid back to the parent arene.[9] This side reaction is often competitive with the desired transmetalation step.

  • Causes: It is often accelerated by excess water, high temperatures, or prolonged reaction times. Some heteroaryl boronic acids are particularly prone to this, but phenylboronic acids can also decompose.[4]

  • Solutions:

    • Use Stoichiometry Wisely: Use a slight excess (1.1-1.3 equivalents) of the boronic acid, but avoid a large excess which can complicate purification.

    • Control Water Content: While some water is necessary for many Suzuki protocols (to help dissolve the base and facilitate transmetalation), using a strictly anhydrous system with a base like K₃PO₄ can sometimes minimize protodeborylation.[10]

    • Use Boronic Esters: If the problem persists, consider converting the boronic acid to a more stable pinacol ester (Bpin). These are generally more resistant to protodeborylation.[11]

Section 3: Proactive Optimization & FAQs

Q1: Which catalyst system is truly the best for this substrate?

A1: For 2-aminopyridine substrates, catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[3] While Pd(PPh₃)₄ might work for simpler substrates, it often fails here. A screening of modern ligands is the best approach.

Catalyst SystemRationale & Use CaseCitation
XPhos Pd G2/G3 Often the top performer. The ligand's large steric bulk and electron-donating properties create a highly active catalyst ideal for electron-rich halides and catalyst-coordinating substrates.[3][8]
SPhos Pd G2/G3 Another excellent choice, very similar in performance to XPhos. Sometimes subtle differences in the substrate make SPhos slightly better, or vice-versa.[3]
RuPhos Pd G2/G3 Particularly effective for sterically hindered couplings. The diisopropoxy groups on the top ring modulate the electronic properties and can be beneficial.[12][13]
Pd(dppf)Cl₂ A robust, general-purpose catalyst. It is often more effective than Pd(PPh₃)₄ but may be less active than the Buchwald-type systems for this specific challenging substrate.[13]

Q2: How critical is the choice of base and solvent?

A2: Very critical. They work in concert to facilitate the key transmetalation step.

  • Bases: The base activates the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[10]

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for challenging couplings. It is strong enough to be effective but generally does not cause ester hydrolysis if such functional groups are present. It works well in dioxane/water or toluene/water systems.[1]

    • K₂CO₃ (Potassium Carbonate): A very common and cost-effective base. It requires aqueous media to be effective.[10]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can sometimes accelerate slow reactions, but it is more expensive.[6]

  • Solvents: The solvent must solubilize the reagents and stabilize the catalytic species.

    • 1,4-Dioxane/Water: A classic, highly effective mixture that dissolves both organic substrates and inorganic bases well.[14]

    • Toluene/Water: A good alternative, especially if side reactions with dioxane are suspected.

    • 2-MeTHF/Water: A greener and often effective alternative to THF or dioxane.[10]

Q3: Do I need to protect the 2-amino group?

A3: Not necessarily, and it's best to avoid it if possible. While older methods often required N-protection to prevent catalyst inhibition, modern catalyst systems (like those based on XPhos or SPhos) are specifically designed to be so active that they are not significantly inhibited by basic amine groups.[2] Avoiding protection/deprotection steps improves overall process efficiency.

Section 4: Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.[1]

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_complex R¹-PdII(L)₂-X (Oxidative Addition Cplx) pd0->oa_complex Oxidative Addition trans_complex R¹-PdII(L)₂-R² (Transmetalation Cplx) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product sub1 R¹-X (2-Amino-5-bromopyridine) sub1->oa_complex sub2 R²-B(OR)₂ (Boronic Acid) sub2->trans_complex base Base (e.g., K₃PO₄) base->trans_complex activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental & Troubleshooting Workflow

A logical workflow is essential for efficiently diagnosing and solving issues.

Troubleshooting_Workflow start Start: Baseline Reaction monitor Monitor by TLC/LC-MS start->monitor decision Reaction Complete? monitor->decision workup Workup & Purify decision->workup Yes troubleshoot Analyze Issues decision->troubleshoot No end Success workup->end low_yield Low Conversion? troubleshoot->low_yield side_products Side Products? low_yield->side_products No check_catalyst Action: - Use Buchwald Precatalyst - Ensure Inert Atmosphere - Increase Temperature low_yield->check_catalyst Yes check_homocoupling Homocoupling? Action: Rigorous Degassing side_products->check_homocoupling Yes check_dehalogenation Dehalogenation? Action: Screen Solvents side_products->check_dehalogenation No check_catalyst->start Re-run check_homocoupling->start Re-run check_protodeborylation Protodeborylation? Action: Control H₂O, Use Bpin Ester check_dehalogenation->check_protodeborylation Yes check_protodeborylation->start Re-run

Caption: A decision-tree workflow for troubleshooting the Suzuki coupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Dalton Transactions, (22), 2939-2954. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]

  • Doubleday, W. W., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 6(5), 661-664. Retrieved from [Link]

  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787-1789. Retrieved from [Link]

  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 70(1), 388-390. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 205. Retrieved from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-6-azaindole with (hetero)arylboronic acids. Molecular Diversity, 23(2), 335-345. Retrieved from [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636-21645. Retrieved from [Link]

  • Ramirez-Contreras, R., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(1), 1-8. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this key chemical intermediate. As researchers and drug development professionals, ensuring the purity of your compounds is paramount for reliable downstream applications and data integrity. This guide is structured to address the practical challenges you may encounter in the lab.

Compound Properties & Characteristics

Understanding the physicochemical properties of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is the foundation of any successful purification strategy. While some experimental data for this specific molecule is not widely published, we can infer properties from its structure and related analogs.

PropertyValue / ObservationStrategic Implication
CAS Number 889951-20-6[1][2][3]Unique identifier for accurate literature and database searches.
Molecular Formula C₁₈H₁₆N₂O[1][3]---
Molecular Weight 276.33 g/mol [1]Essential for calculating molar quantities and reaction yields.
Appearance Likely a solid at room temperature (e.g., crystalline powder).[4]The physical state dictates handling and initial purification choices.
Melting Point Not reported. Analogs like 2-Amino-5-phenylpyridine melt at 131-140°C[4] and 2-Amino-3-benzyloxypyridine melts at 92-94°C.A sharp melting point is a key indicator of purity. A broad range suggests impurities.
Solubility Expected to be soluble in polar organic solvents (DCM, EtOAc, Acetone, MeOH) and poorly soluble in non-polar solvents (hexanes) and water.[5][6]Crucial for selecting solvents for both chromatography and recrystallization.
Chemical Nature Aromatic amine (basic). Contains a pyridine ring, a phenyl ether, and a primary amine.The basic amino group can cause tailing on silica gel and allows for acid-base extraction techniques.

High-Level Purification Strategy

The first step in any purification workflow is to assess the crude material. A simple Thin-Layer Chromatography (TLC) analysis will reveal the number of components and guide your choice of method.

Purification Decision Tree Start Crude Product 2-Amino-5-[3-(benzyloxy)phenyl]pyridine TLC Assess Purity via TLC/LC-MS Start->TLC Decision How many spots? What is the polarity difference? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization One major spot, crystalline solid Chromatography Flash Column Chromatography Decision->Chromatography Multiple spots, similar polarity Extraction Acid-Base Extraction (Pre-purification) Decision->Extraction Gross non-basic impurities present Final Pure Product (Verify by NMR, LC-MS, MP) Recrystallization->Final Chromatography->Final Extraction->TLC Re-assess

Caption: Decision tree for selecting a primary purification method.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the likely impurities in my crude product?

A: The impurity profile is dictated by the synthetic route. This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. Therefore, you should anticipate the following impurities:

  • Unreacted Starting Materials: The parent bromopyridine and the boronic acid/ester.

  • Homocoupling Products: Biphenyl-like dimers formed from the boronic acid coupling with itself.[7][8]

  • Dehalogenation Byproduct: The parent aminopyridine where the bromine has been replaced by a hydrogen. This is a common side reaction.[7][8]

  • Palladium Residues: Trace amounts of the palladium catalyst can be entrained in the product, often giving it a gray or black color.[9][10]

  • Inorganic Salts: Bases like K₂CO₃ or K₃PO₄ used in the reaction.[11]

Q2: My compound streaks badly on the silica TLC plate. How can I get clean spots and good separation during column chromatography?

A: This is a classic issue for basic compounds like aminopyridines on standard silica gel, which is inherently acidic. The basic amine interacts strongly with acidic silanol groups, causing tailing and poor separation.[12][13]

Troubleshooting Steps:

  • Neutralize the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your solvent system (e.g., Ethyl Acetate/Hexane). This will neutralize the active sites on the silica.[12][14]

    • Ammonia: A solution of 1-2% of 7N ammonia in methanol, used as the polar component in a Dichloromethane/Methanol system, is also highly effective.[15]

  • Use an Alternative Stationary Phase:

    • Amine-functionalized Silica: These columns have a basic surface, eliminating the need for mobile phase modifiers and providing excellent peak shape for amines.[13]

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for purifying basic compounds.

  • Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography (e.g., C18 silica with Acetonitrile/Water) can provide an orthogonal separation. Adding a pH modifier to the mobile phase can improve peak shape.[16]

Q3: I'm trying to recrystallize my product, but it keeps "oiling out". What's wrong?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than forming a crystal lattice. This typically happens for two reasons: the presence of significant impurities or the boiling point of the solvent being higher than the melting point of your solute-impurity mixture.[12]

Troubleshooting Steps:

  • Improve Crude Purity: An oil is often a sign that the material is not pure enough to crystallize. Perform a quick acid-base extraction or a rapid filtration through a small plug of silica (a "flash filtration") to remove gross impurities before attempting recrystallization.

  • Change Solvent System:

    • Use a lower-boiling solvent system.

    • Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (like ethyl acetate or acetone) and then slowly add a "poor" anti-solvent (like hexanes or heptane) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[17]

  • Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of ordered crystals over an amorphous oil.

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

Q4: My final product has a grayish or black tint. How do I remove it?

A: This discoloration is almost certainly due to residual palladium catalyst from the coupling reaction.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal and the adsorbed palladium. Caution: Adding charcoal to a near-boiling solution can cause vigorous bumping.

  • Specific Scavengers: For more stubborn cases, you can stir the product in a solution with a palladium scavenger before the final purification step.

  • Chromatography: A well-run column on silica gel is often effective at removing baseline palladium residues from the desired compound.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with TEA modification)

This protocol is designed for purifying the title compound from typical Suzuki coupling byproducts.

  • TLC Analysis & Solvent Selection:

    • Prepare several TLC chambers with different ratios of Ethyl Acetate (EtOAc) and Hexane (e.g., 1:4, 1:2, 1:1).

    • To each developing solvent, add 1% triethylamine (TEA). For example, for 10 mL of 20% EtOAc/Hexane, use 8 mL Hexane, 2 mL EtOAc, and 0.1 mL TEA.

    • The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.[12]

  • Column Preparation:

    • Select an appropriate size flash silica gel column.

    • Equilibrate the column by flushing with at least 5 column volumes of the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column.[14]

  • Elution:

    • Begin elution with the selected solvent system.

    • If a gradient is needed, slowly increase the percentage of the more polar solvent (EtOAc).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization from a Two-Solvent System

This method is ideal if the crude product is relatively clean (>85-90% pure).

  • Solvent Screening: Identify a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethyl Acetate, Acetone, Isopropanol) and a "poor" solvent in which it is largely insoluble (e.g., Hexane, Heptane). The two solvents must be miscible.[18]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • Add the "good" solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Induce Crystallization:

    • Remove the flask from the heat. Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.

    • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cooling & Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in a refrigerator (4°C) for several hours, then in a freezer (-20°C) for at least one hour to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to obtain the pure product.

Troubleshooting Workflow: Failed Recrystallization

Recrystallization Troubleshooting Start Attempt Recrystallization Result What happened? Start->Result OiledOut Product 'Oiled Out' Result->OiledOut NoCrystals No Crystals Formed (Remained in Solution) Result->NoCrystals Success Crystals Formed Result->Success Action_Oil1 Impurity level too high. Pre-purify via column or acid-base wash. OiledOut->Action_Oil1 Probable Cause Action_Oil2 Solvent BP too high. Choose lower boiling solvent. OiledOut->Action_Oil2 Alternative Cause Action_NoCry1 Solution is not supersaturated. Reduce solvent volume. NoCrystals->Action_NoCry1 Probable Cause Action_NoCry2 Nucleation is inhibited. Scratch flask or add seed crystal. NoCrystals->Action_NoCry2 Alternative Cause Action_Oil1->Start Retry Action_Oil2->Start Retry Action_NoCry1->Start Retry Action_NoCry2->Start Retry

Caption: A logical workflow for troubleshooting common recrystallization failures.

References

  • ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 14, 2026, from [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved January 14, 2026, from [Link]

  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved January 14, 2026, from [Link]

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved January 14, 2026, from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved January 14, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 14, 2026, from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved January 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives.... Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). Separation of aromatic amines using alkylene carbonates.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.... Retrieved January 14, 2026, from [Link]

  • Aaron Chemicals. (n.d.). Safety Data Sheet - 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved January 14, 2026, from [Link]

  • University of Cambridge. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of the cross-coupling partners for the Suzuki–Miyaura reaction. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. Retrieved January 14, 2026, from [Link]

  • Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... Retrieved January 14, 2026, from [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved January 14, 2026, from [Link]

  • Cambridge Open Engage. (2021). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. Retrieved January 14, 2026, from [Link]

Sources

Overcoming low yield in 2-Amino-5-[3-(benzyloxy)phenyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. As a Senior Application Scientist, my objective is to move beyond simple protocols and provide a framework of chemical logic to empower you to troubleshoot and optimize this crucial synthetic transformation.

The target molecule is a valuable scaffold in medicinal chemistry, often synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] This reaction, while powerful, presents specific challenges when applied to electron-rich, coordinating substrates like 2-aminopyridine.[2][3] This guide is structured to address these challenges head-on, transforming low-yield frustrations into successful, high-yield outcomes.

Reaction Overview

The synthesis typically involves the palladium-catalyzed cross-coupling of a 2-amino-5-halopyridine (commonly 2-amino-5-bromopyridine) with 3-(benzyloxy)phenylboronic acid.

Reaction_Overview cluster_reactants Reactants cluster_product Product R1 2-Amino-5-bromopyridine catalyst Pd Catalyst Base, Solvent R1->catalyst R2 3-(Benzyloxy)phenylboronic acid R2->catalyst P 2-Amino-5-[3-(benzyloxy)phenyl]pyridine catalyst->P

Caption: General scheme for Suzuki-Miyaura synthesis.

Troubleshooting Guide

This section addresses the most pressing issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction failed completely or shows only trace product. Where do I start troubleshooting?

A complete reaction failure typically points to a fundamental issue with one of the core components: the catalyst, the reagents, or the reaction atmosphere. A systematic check is the most effective approach.

Troubleshooting_Workflow arrow start Reaction Failure (No Product) cat_check 1. Catalyst System Check start->cat_check reagent_check 2. Reagent Integrity Check cat_check->reagent_check cat_sol Is Pd source active? Is ligand air-stable? Use a pre-catalyst or freshly prepared active catalyst. cat_check->cat_sol atmo_check 3. Atmosphere & Conditions reagent_check->atmo_check reagent_sol Verify boronic acid purity. (Anhydride content?) Check halide integrity. Use high-purity reagents. reagent_check->reagent_sol atmo_sol Were solvents properly degassed? Is inert gas high purity? Was system purged correctly? atmo_check->atmo_sol

Caption: Systematic workflow for diagnosing total reaction failure.

  • Catalyst Inactivity: The active catalytic species is Pd(0). If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Ensure your phosphine ligand, which can act as a reductant, is not oxidized. For consistency, using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst can be beneficial.[4]

  • Reagent Quality: Boronic acids can dehydrate to form cyclic boroxine anhydrides, altering the stoichiometry. It is crucial to use high-purity reagents from a reliable source.[5] 3-(Benzyloxy)phenylboronic acid is generally stable, but quality should be confirmed.[6]

  • Atmosphere: Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable.[7]

Q2: My yield is consistently low (<40%). What are the most common chemical culprits?

Low yields, in the presence of starting material consumption, strongly suggest that the catalytic cycle is being diverted by competing side reactions. For this specific coupling, there are three primary suspects:

  • Catalyst Inhibition: The 2-aminopyridine substrate is a known challenge.[3] The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate strongly to the palladium center, effectively poisoning the catalyst and slowing down the reaction.[2] This allows side reactions to become more prominent.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding an unwanted arene byproduct (in this case, 3-benzyloxybenzene).[8] This side reaction is often promoted by excessive temperature, prolonged reaction times, or the choice of base.[9][10]

  • Dehalogenation: The starting 2-amino-5-bromopyridine can be reduced to 2-aminopyridine.[11] This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride, followed by reductive elimination of the dehalogenated product.[11][12]

Q3: I'm observing significant side products by LC-MS. How do I identify and minimize them?

Identifying byproducts is key to optimizing the reaction. The table below lists common side products and targeted solutions.

Side ProductExpected Mass (M+H)⁺Likely CauseRecommended Solution(s)
3-Benzyloxybenzene185.09Protodeboronation of the boronic acid.[8]Use a milder base (e.g., K₃PO₄, K₂CO₃ instead of NaOH).[13] Lower the reaction temperature. Use a more active catalyst system to accelerate the desired coupling, outcompeting this side reaction.[14]
2-Aminopyridine95.06Dehalogenation of 2-amino-5-bromopyridine.[11]Ensure anhydrous solvents if the protocol allows. Choose a ligand that promotes faster reductive elimination.
5,5'-bis(2-aminopyridyl)187.10Homocoupling of the starting halide.This is often a sign of poor ligand performance or incorrect stoichiometry. Re-evaluate the catalyst/ligand system.
3,3'-bis(benzyloxy)biphenyl367.17Homocoupling of the boronic acid.Caused by oxygen in the system. Improve degassing procedures and ensure a robust inert atmosphere.

Frequently Asked Questions (FAQs)

This section covers broader strategic choices for setting up a successful reaction.

Q1: What is the optimal catalyst system for coupling with a 2-aminopyridine substrate?

The key is to use a system that is highly active and resistant to inhibition by the substrate's nitrogen atoms.

  • Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a workhorse catalyst that can provide good to excellent yields.[4][15] It is a reliable starting point for optimization.

  • Modern Catalysts (Recommended): For challenging substrates like 2-aminopyridines, modern catalyst systems are often superior.[4] These typically consist of a palladium(II) or palladium(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[2] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to promote rapid oxidative addition and reductive elimination, which helps the desired reaction outpace inhibitory processes and side reactions.[16] These catalysts are highly effective even with substrates containing basic nitrogen groups.[2]

Q2: How do I select the right base and solvent?

The base and solvent are not independent variables; their combination is critical for success.

  • Base Selection: The base's primary role is to activate the boronic acid for the transmetalation step.[17]

    • Potassium Phosphate (K₃PO₄): Often an excellent choice for this type of reaction. It is sufficiently basic to promote the reaction without being overly harsh, which can help minimize protodeboronation.[4]

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Also widely used and effective. The choice may depend on the specific ligand and solvent system.[13][18]

    • Hydroxides (NaOH, KOH): Generally avoided unless necessary, as their high basicity and nucleophilicity can significantly increase the rate of protodeboronation.[13]

  • Solvent Selection: A polar, often biphasic solvent system is typically used.[19]

    • 1,4-Dioxane/Water or Toluene/Water: These are excellent, commonly used solvent systems.[4][20] The organic solvent dissolves the substrates and catalyst, while the water dissolves the inorganic base, creating an interface where the reaction can efficiently proceed.

    • Tetrahydrofuran (THF): Another effective solvent, often used with water.[19] Its lower boiling point can be advantageous for milder reaction conditions.

Q3: Can you illustrate the Suzuki-Miyaura catalytic cycle and highlight where my reaction might be failing?

Certainly. The cycle involves three main steps. Understanding this mechanism allows you to pinpoint where problems like catalyst inhibition or side reactions are interfering.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Pitfalls pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) inhibition Catalyst Inhibition (Aminopyridine binds to Pd) pd0->inhibition Inhibits Cycle Start transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal Transmetalation (Ar'-B(OH)₂ + Base) dehalogenation Dehalogenation (Ar-X → Ar-H) pd_complex->dehalogenation Side Reaction transmetal->pd0 Reductive Elimination (Ar-Ar') deboronation Protodeboronation (Ar'-B(OH)₂ → Ar'-H)

Caption: The Suzuki-Miyaura cycle and key failure points.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine. This step can be slow for electron-rich halides.

  • Transmetalation: The benzyloxy-phenyl group is transferred from the boronic acid to the palladium center. This step requires the base. Protodeboronation competes with this step.

  • Reductive Elimination: The two organic groups are coupled to form the final product, regenerating the Pd(0) catalyst. Catalyst inhibition by the aminopyridine can slow this step, allowing other processes to occur.[3][7]

Optimized Experimental Protocol

This protocol is designed as a robust starting point, employing a modern catalyst system to maximize the chances of a high-yield reaction.

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • 3-(Benzyloxy)phenylboronic acid (1.2-1.5 equiv)[4]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine, 3-(benzyloxy)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The total solvent volume should provide a concentration of ~0.1 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to 85-95 °C in a pre-heated oil bath with vigorous stirring.[15] Monitor the reaction progress by TLC or LC-MS until the 2-amino-5-bromopyridine is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.[4]

References

  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Protodeboronation. Wikipedia.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
  • 3-(Benzyloxy)phenylboronic acid. Sigma-Aldrich.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction. ResearchGate.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate.
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed.
  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.

Sources

Technical Support Center: Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. The guidance is structured to explain the chemical causality behind experimental choices, ensuring both success and a deeper understanding of the process.

The primary synthetic route discussed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of 2-Amino-5-halopyridine with 3-(benzyloxy)phenylboronic acid. While powerful, this transformation is susceptible to various side reactions that can impact yield, purity, and scalability. This guide is designed to help you navigate and mitigate these issues effectively.

Section 1: Troubleshooting Guide - The Suzuki-Miyaura Coupling Step

This section addresses specific issues you may encounter during the core cross-coupling reaction in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the most common causes and how do I fix them?

A1: Low conversion is a frequent issue stemming from several potential sources, primarily related to catalyst activity and reagent integrity.

Root Cause Analysis & Solutions:

  • Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen and can be poisoned by impurities. The 2-amino group on the pyridine substrate can also coordinate to the palladium center, potentially inhibiting catalysis.

    • Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Use high-purity, air-stable palladium pre-catalysts (e.g., Pd(dppf)Cl₂) which are designed to reliably generate the active Pd(0) species in situ.[1]

  • Incorrect Base Selection: The base is crucial for activating the boronic acid via formation of a boronate complex, which facilitates transmetalation.[2] An inappropriate base can lead to incomplete activation, side reactions, or degradation of starting materials.

    • Solution: For aminopyridine substrates, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often preferred over very strong bases like NaOtBu, which can promote side reactions.[3] The base should be finely powdered to maximize surface area and reactivity.

  • Sub-Optimal Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient pyridine rings, electron-rich and bulky ligands are often required to promote the rate-limiting oxidative addition step and subsequent reductive elimination.

    • Solution: Start with a versatile ligand like dppf (used in Pd(dppf)Cl₂). If conversion remains low, consider switching to more specialized, bulky phosphine ligands like SPhos or RuPhos, which have proven effective for challenging coupling reactions.[4]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • 2-Amino-5-bromopyridine: Can contain impurities like 2-amino-3,5-dibromopyridine from its synthesis, which can lead to undesired byproducts.[5][6]

    • 3-(Benzyloxy)phenylboronic acid: Often contains varying amounts of its anhydride (a trimeric boroxine), which is less reactive.[7] This can be a significant source of poor conversion.

    • Solution: Verify the purity of starting materials by NMR or LC-MS before use. If the boronic acid is old or has been stored improperly, it may have dehydrated to the boroxine. It can sometimes be rehydrated by dissolving it in a solvent like diethyl ether and washing with a small amount of water, then re-isolating, though purchasing fresh reagent is often more reliable.

ParameterRecommendation for Low ConversionRationale
Catalyst Use a Pd(dppf)Cl₂ pre-catalyst.Air-stable and reliable for generating active Pd(0).[1]
Solvent Degassed Dioxane/H₂O or Toluene/H₂O.Removes O₂ which deactivates the catalyst. Water is often necessary to hydrolyze boronic anhydrides and facilitate base dissolution.[1][4]
Base K₃PO₄ or Cs₂CO₃.Effective for boronic acid activation without being overly harsh on the substrate.[3]
Temperature 80-100 °C.Pyridine substrates often require elevated temperatures to facilitate oxidative addition.[8]
Q2: My mass spectrum shows a significant byproduct corresponding to a biphenyl derived from my boronic acid (homocoupling). How can I prevent this?

A2: The formation of a biaryl byproduct, in this case, 1,1'-oxybis(3-(benzyloxy)benzene) or similar structures from the self-coupling of 3-(benzyloxy)phenylboronic acid, is a classic side reaction known as homocoupling.

Root Cause Analysis & Solutions:

  • Oxygen Contamination: This is the most common cause. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a separate, non-productive cycle that promotes the coupling of two boronic acid molecules.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction is critical. Ensure all solvent transfers are done via cannula or gas-tight syringes.

  • High Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes favor homocoupling pathways.

    • Solution: Use a catalyst loading between 1-5 mol%. Higher loadings are rarely necessary and can increase the likelihood of side reactions and complicate purification.

Q3: My main side product is 2-aminopyridine, resulting from the replacement of bromine with hydrogen (hydrodehalogenation). What causes this and how can I minimize it?

A3: Hydrodehalogenation is a common competing pathway in many cross-coupling reactions. It arises from pathways that intercept the catalytic cycle before the desired C-C bond formation can occur.

Root Cause Analysis & Solutions:

  • β-Hydride Elimination: This can occur if a palladium-amido intermediate is formed, followed by β-hydride elimination.[9] However, with an aryl halide, a more likely source is a competing reduction pathway.

  • Water or Other Protic Sources: Protons from residual water or alcohol solvents can react with palladium-hydride species, which can be formed as intermediates in side reactions, leading to the reduction of the aryl halide.

  • Ligand Choice: The choice of ligand significantly influences the relative rates of the desired reductive elimination versus undesired side reactions.

    • Solution: Employing bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) can sterically hinder competing pathways and accelerate the rate of the desired C-N or C-C reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[8] While our target is C-C coupling, the principles for avoiding this side reaction are similar to those in Buchwald-Hartwig amination.[8][9] Lowering the reaction temperature slightly may also help, provided the main reaction still proceeds at an acceptable rate.

Section 2: FAQs - Starting Materials and General Issues

Q1: What are the critical quality parameters for the starting materials, 2-Amino-5-bromopyridine and 3-(Benzyloxy)phenylboronic acid?

A1: The purity of your starting materials is non-negotiable for a successful and reproducible synthesis.

  • 2-Amino-5-bromopyridine: The primary concern is over-bromination during its synthesis from 2-aminopyridine.[5] The presence of 2-amino-3,5-dibromopyridine is a common issue.[6][10] This impurity can also participate in the Suzuki coupling, leading to a difficult-to-remove, doubly-arylated byproduct. Always check the purity by ¹H NMR or GC-MS and recrystallize if necessary.

  • 3-(Benzyloxy)phenylboronic acid: This reagent is prone to dehydration, forming a cyclic trimeric anhydride known as a boroxine . Boroxines are generally less reactive in Suzuki couplings. The presence of water in the reaction mixture (often by using a biphasic solvent system like dioxane/water) is crucial to hydrolyze the boroxine back to the active boronic acid.[1] Check for a broad "anhydride" peak in the NMR and ensure the material is a free-flowing powder, not a glassy solid.

Q2: Can I use 2-Amino-5-chloropyridine instead of the bromo- or iodo-derivatives?

A2: Yes, but it is significantly more challenging. The oxidative addition of aryl chlorides to Pd(0) is much slower than for bromides or iodides due to the stronger C-Cl bond. To achieve successful coupling with an aryl chloride, you will typically need a more specialized catalytic system, often involving highly active, bulky, and electron-rich phosphine ligands (like those mentioned in Q1 and Q3 of the troubleshooting section) and potentially higher temperatures.[2] For laboratory-scale synthesis, 2-amino-5-bromopyridine offers a more reliable and cost-effective starting point.

Q3: My reaction mixture turns black. Is this a problem?

A3: Yes, this is often a sign of palladium black formation, which indicates that your catalyst has decomposed and precipitated out of solution. When this happens, the catalytic cycle stops, and the reaction will cease to progress. This is typically caused by:

  • High Temperatures: Running the reaction at excessively high temperatures for prolonged periods can lead to catalyst decomposition.

  • Ligand Degradation: The phosphine ligands that stabilize the palladium can themselves degrade, especially in the presence of air or impurities.

  • Insufficient Ligand: Using a palladium source like Pd(OAc)₂ without a sufficient molar excess of a stabilizing phosphine ligand can lead to rapid precipitation of palladium black. Using a pre-formed pre-catalyst like Pd(dppf)Cl₂ helps to avoid this issue.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridine (Controlling Over-bromination)

This protocol is adapted from procedures designed to minimize the formation of the 2-amino-3,5-dibromopyridine impurity.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1.0 eq) in acetone or chloroform.[5][11]

  • Cooling: Cool the solution to 0-10 °C in an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the cooled 2-aminopyridine solution over 30-60 minutes. Maintaining a low temperature and slow addition is crucial to prevent localized high concentrations of the brominating agent, which leads to over-bromination.[5]

  • Reaction: Stir the mixture at 10 °C for an additional hour after the addition is complete.

  • Workup: Remove the solvent under reduced pressure. The residue can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product should be recrystallized from an alcohol/water mixture (e.g., 90% ethanol) to afford pure 2-amino-5-bromopyridine.[5] Check purity by NMR before proceeding.

Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine

This is a general protocol; optimization of temperature and reaction time may be necessary.

  • Setup: To a flame-dried Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via a syringe. The mixture should be a stirrable slurry.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Workup: Transfer the combined filtrates to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Section 4: Visualized Mechanisms and Workflows

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) Transmetal->Product Ar1X Ar¹-X (2-Amino-5-bromopyridine) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Boronate Boronate->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Competing Side Reaction - Homocoupling Pathway

Homocoupling_Cycle Pd0 Pd(0)L₂ PdII_O2 Pd(II) Species Pd0->PdII_O2 O₂ (Trace) Trans1 Ar²-Pd(II)L₂ PdII_O2->Trans1 Transmetalation Trans2 Ar²-Pd(II)(Ar²)L₂ Trans1->Trans2 2nd Transmetalation Trans2->Pd0 Reductive Elimination Homocoupling_Product Ar²-Ar² (Homocoupling Byproduct) Trans2->Homocoupling_Product

Caption: Simplified pathway for oxygen-induced homocoupling of boronic acids.

Diagram 3: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low or No Conversion Observed check_reagents Step 1: Verify Reagent Quality - Check purity of Ar-Br by NMR. - Use fresh Ar-B(OH)₂. - Use finely powdered, dry base. start->check_reagents check_setup Step 2: Review Reaction Setup - Are solvents fully degassed? - Is system under inert gas (Ar/N₂)? - Is stirring adequate? check_reagents->check_setup Reagents OK optimize_conditions Step 3: Optimize Conditions - Increase temperature to 90-100 °C. - Screen alternative base (e.g., Cs₂CO₃). check_setup->optimize_conditions Setup OK change_catalyst Step 4: Change Catalyst System - Switch to a more active ligand (e.g., SPhos, RuPhos). - Use a pre-catalyst. optimize_conditions->change_catalyst Still Low Conversion success Problem Solved change_catalyst->success Improved

Caption: A logical workflow for troubleshooting low conversion issues.

References

  • International Journal of Science and Research (IJSR), Synthesis of 2-Amino-5-Bromo-3-Iodopyridine, [Link]

  • Patsnap, Preparation method of 2-amino-5-bromopyridine, [Link]

  • ResearchGate, Synthesis of 2-Amino-5-bromopyridine, [Link]

  • Google Patents, Method of producing 2-amino-3-nitro-5-halogenopyridine,
  • Wikipedia, Buchwald–Hartwig amination, [Link]

  • Heterocyclic Letters, A convenient and scalable process for preparation of 2,5-dibromopyridine, [Link]

  • PMC - PubMed Central, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications, [Link]

  • PrepChem, Synthesis of 2-amino-5-phenoxy pyridine, [Link]

  • PrepChem, Synthesis of 2-amino-5-phenylpyridine, [Link]

  • Chemical Reviews, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, [Link]

  • Google Patents, Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine,
  • ResearchGate, Synthesis of 2-amino-5-fluoropyridine, [Link]

  • PMC - NIH, Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters, [Link]

  • ResearchGate, A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines, [Link]

  • Chemistry LibreTexts, Suzuki-Miyaura Coupling, [Link]

  • Nature, Iterative reactions of transient boronic acids enable sequential C–C bond formation, [Link]

  • Myers Research Group, Harvard University, The Suzuki Reaction, [Link]

  • Organic Chemistry Portal, Suzuki Coupling, [Link]

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Technical Support Center: Improving the Solubility of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical assistance for researchers encountering solubility challenges with 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (CAS: 889951-20-6) in biological assay development. The unique bifunctional nature of this molecule—possessing both basic nitrogen centers and a large, hydrophobic benzyloxy-phenyl moiety—presents specific formulation hurdles. This document outlines the underlying physicochemical principles and provides a systematic, evidence-based approach to achieving reliable and reproducible compound solubilization for in vitro and in cellulo experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine that govern its solubility?

A1: The solubility of this compound is a balance between two opposing features of its structure:

  • Hydrophobic Character: The molecule contains a large, non-polar benzyloxy-phenyl group. This extensive hydrocarbon structure significantly reduces its affinity for water, making it poorly soluble in aqueous solutions.[1]

  • Basic Centers: It possesses two basic nitrogen atoms: one in the pyridine ring and an exocyclic amino group.[2] These sites can be protonated in acidic conditions to form a positively charged cation. This ionization dramatically increases the molecule's polarity and its ability to form favorable interactions with water, thereby enhancing solubility.[3][4]

The poor intrinsic solubility is dominated by the hydrophobic portion, while the basic centers provide a handle for pH-dependent solubility enhancement.

Q2: My compound dissolves perfectly in DMSO, but why does it crash out when I dilute it into my aqueous assay buffer?

A2: This common phenomenon illustrates the difference between kinetic and thermodynamic solubility. When you dilute a concentrated DMSO stock into an aqueous buffer, you are creating a supersaturated solution. The compound may stay in solution for a short period (kinetic solubility), but because the aqueous buffer has a very low capacity to dissolve the hydrophobic molecule, it will eventually precipitate to reach its true equilibrium state (thermodynamic solubility).[5] This is especially problematic for compounds with high hydrophobicity, as is expected for this molecule.

Q3: What is the very first and most effective strategy I should attempt to improve solubility in my aqueous buffer?

A3: The most direct and often most effective initial strategy is pH adjustment . Given the presence of the basic amino and pyridine groups, lowering the pH of the aqueous buffer will lead to protonation of the compound, forming a more soluble salt in situ.[4][6] This should always be the first approach, provided the lower pH is compatible with your specific biological assay.

Q4: What are the best practices for preparing a high-concentration stock solution of this compound?

A4: A robust stock solution is critical for reproducibility.

  • Solvent Selection: Use a high-purity, anhydrous grade of a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[7]

  • Dissolution: Add the solvent to the pre-weighed solid compound. Use a vortex mixer and, if necessary, gentle warming (30-40°C) or sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers with desiccant to minimize water absorption and prevent freeze-thaw cycles. For routine use, prepare smaller aliquots to avoid contaminating the main stock.

Section 2: In-Depth Troubleshooting & Solubilization Workflow

This section provides a logical workflow for systematically addressing solubility issues. The primary goal is to find a method that maximizes compound concentration while minimizing any potential interference with the biological assay.

Logical Workflow for Solubility Optimization

G cluster_ph Strategy A: pH Adjustment cluster_cosolvent Strategy B: Co-solvent Systems cluster_cyclo Strategy C: Cyclodextrin Formulation start Problem: Compound precipitates in neutral aqueous buffer (pH 7.4) q1 Is the assay tolerant to a lower pH (e.g., pH 5.0-6.5)? start->q1 ph_solution SUCCESS: Use an acidic buffer or prepare an acidic stock solution. (See Protocol 3) q1->ph_solution  Yes q2 Is the assay tolerant to low levels of organic co-solvents (e.g., 1-5% PEG, <1% Ethanol)? q1->q2  No cosolvent_solution SUCCESS: Formulate with a co-solvent. (See Table 2 and relevant protocols) q2->cosolvent_solution  Yes cyclo_solution SUCCESS: Use HP-β-CD or SBE-β-CD. Ideal for cell-based assays. (See Protocol 4) q2->cyclo_solution  No / For cell-based assays

Caption: Troubleshooting workflow for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Strategy A: pH Adjustment (Preferred Method)
  • Mechanism: The basic nitrogens on the amino group and pyridine ring will accept a proton (H+) as the pH decreases. The resulting cationic species is an organic salt, which is significantly more polar and water-soluble than the neutral parent molecule.[2][4] The optimal pH for solubilization will be approximately 1-2 pH units below the pKa of the most basic nitrogen.

  • Execution:

    • Determine Assay pH Tolerance: First, confirm the acceptable pH range for your assay (e.g., enzyme activity, cell viability).

    • Prepare Acidic Buffer: If possible, prepare your final assay buffer at a lower pH (e.g., pH 6.0) using a biologically compatible buffer system (e.g., MES instead of PBS).

    • Create an Acidified Stock: Alternatively, create an intermediate stock solution in an acidic vehicle. For example, dilute your 10 mM DMSO stock 1:10 into a 50 mM HCl or Citrate buffer solution to create a 1 mM acidified aqueous stock. This stock can then be further diluted into the final assay plate.

  • Caution: Always run a vehicle control at the final pH and solvent concentration to ensure the conditions do not affect the assay outcome.

Strategy B: Co-solvent Systems
  • Mechanism: Co-solvents are water-miscible organic solvents that, at low concentrations, can disrupt the hydrogen-bonding network of water and create small, localized hydrophobic pockets that help solubilize non-polar compounds.

  • Execution: This is a viable alternative when pH modification is not possible. The key is to keep the final concentration of the co-solvent as low as possible to prevent assay artifacts.

    • Prepare a high-concentration stock in 100% DMSO.

    • Create an intermediate dilution series in a solution containing the co-solvent (e.g., 50% PEG 400 in water).[8]

    • Make the final dilution into the aqueous assay buffer, ensuring the final co-solvent concentration is below the tolerance limit of your assay.

  • Data Summary: Common Co-solvents and Assay Compatibility

    Co-solvent Typical Final Conc. Limit (Biochemical) Typical Final Conc. Limit (Cell-based) Notes
    DMSO < 1% < 0.5% (often < 0.1%) Universal stock solvent; can be toxic to cells.
    Ethanol < 5% < 1% Volatile; can affect enzyme kinetics.
    PEG 400 < 10% < 2% Polyethylene Glycol 400. Generally well-tolerated.

    | Propylene Glycol | < 10% | < 2% | Good safety profile. |

Strategy C: Cyclodextrin Formulations
  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic benzyloxy-phenyl group of the compound, forming an "inclusion complex" that effectively shields it from water.[8] This complex has a much higher aqueous solubility.[9]

  • Execution: This method is particularly valuable for cell-based assays where organic solvents and pH shifts can cause toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used.[8]

    • A stock solution of the compound-cyclodextrin complex is prepared.

    • This is typically done by co-lyophilizing the compound and cyclodextrin or by creating a slurry and allowing it to equilibrate, as detailed in Protocol 4.

    • The resulting complex can then be dissolved directly in neutral aqueous buffer.

Section 3: Standard Operating Protocols

Protocol 1: Kinetic Solubility Assay
  • Objective: To quickly determine the concentration at which the compound begins to precipitate from a DMSO stock diluted into aqueous buffer.[5]

  • Methodology:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • In a 96-well plate, perform serial dilutions of the DMSO stock into the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Allow the plate to incubate at room temperature for 1-2 hours.

    • Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm. The concentration at which turbidity significantly increases above the background is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility (Shake-Flask) Assay
  • Objective: To determine the true equilibrium solubility of the solid compound in a buffer.[8]

  • Methodology:

    • Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL).

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocol 3: pH-Modification for Solubilization
  • Objective: To prepare a soluble, low-pH stock solution.

  • Methodology:

    • Prepare a primary stock solution of 10 mM compound in 100% DMSO.

    • Prepare an acidic diluent, for example, 0.01 M HCl (pH 2.0) or 50 mM citrate buffer (pH 4.0).

    • Add 10 µL of the 10 mM DMSO stock to 990 µL of the acidic diluent to create a 100 µM intermediate stock.

    • Visually inspect for clarity. This 100 µM stock, now containing 1% DMSO at a low pH, can be used for subsequent dilutions into the final assay buffer.

    • Crucially, ensure the final pH in the assay well is within the tolerated range after this addition.

Protocol 4: Preparation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare a soluble inclusion complex for use in sensitive assays.[8]

  • Methodology:

    • Weigh out the compound and HP-β-CD in a 1:2 molar ratio.

    • Place the HP-β-CD in a glass mortar. Add a minimal amount of an ethanol/water (1:1 v/v) mixture to form a thick paste.

    • Add the solid compound to the paste and knead thoroughly with a pestle for 30-60 minutes, adding tiny amounts of the solvent mixture as needed to maintain a paste-like consistency.

    • Transfer the paste to a vacuum oven and dry at 40-50°C until a constant weight is achieved.

    • Grind the resulting dried complex into a fine, homogenous powder.

    • The solubility of this powder can now be determined in your neutral assay buffer using the Thermodynamic Solubility Assay (Protocol 2).

Section 4: Physicochemical Data Summary

PropertyValue / PredictionRationale & Source
Compound Name 2-Amino-5-[3-(benzyloxy)phenyl]pyridine-
CAS Number 889951-20-6[10][11]
Molecular Formula C18H16N2O[10]
Molecular Weight 276.33 g/mol [10]
Predicted pKa Two basic centers. Estimated pKa values for the conjugate acids are ~3-5 for the aminopyridine system.The exocyclic amino group and the pyridine ring nitrogen are both basic. Aromatic amines and pyridines typically have pKa values in this range.[2][12][13] Protonation and increased solubility will occur at pH values below this range.[4]
Predicted logP High (>3.5)The large, non-polar benzyloxy-phenyl group contributes significantly to the molecule's hydrophobicity, suggesting poor aqueous solubility.[1]
Appearance Solid (predicted)Similar aminopyridine structures are solids at room temperature.[14][15]

References

  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data.
  • Pharmaffiliates. (n.d.). 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.
  • Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 3-amino-1-methyl-1H-indazol-6-ol for Biological Assays.
  • Fuchs, A., et al. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-benzyloxypyridine.
  • BLDpharm. (n.d.). 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-phenylpyridine.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Kumar, R., & Kaur, M. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.
  • Sivaraman, S., & Rajamohan, R. (2010). Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. Russian Journal of Physical Chemistry A.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, or scale up this synthesis. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common challenges, and provide actionable, field-tested advice to ensure the successful and reproducible synthesis of this key intermediate.

The primary and most robust method for constructing the C-C bond in this molecule is the Suzuki-Miyaura cross-coupling reaction. Our guide will be centered on this transformation, which, while powerful, presents unique challenges when using electron-rich, potentially coordinating substrates like 2-aminopyridine derivatives.

Reaction Fundamentals: The Suzuki-Miyaura Approach

The most common route involves the palladium-catalyzed cross-coupling of 2-Amino-5-bromopyridine with 3-(benzyloxy)phenylboronic acid . This reaction leverages the versatility of palladium catalysis to form a biaryl linkage, a cornerstone of modern pharmaceutical synthesis.[1]

Troubleshooting_Workflow Start Reaction Failure (Low/No Conversion) Check_Inert Is the system rigorously free of oxygen? Start->Check_Inert Check_Reagents Are reagents (especially boronic acid) high purity? Check_Inert->Check_Reagents No Sol_Inert Degas solvents thoroughly. Use freeze-pump-thaw or sparge. Maintain positive Ar/N2 pressure. Check_Inert->Sol_Inert Yes Check_Catalyst Is the catalyst system appropriate for aminopyridines? Check_Reagents->Check_Catalyst No Sol_Reagents Use fresh boronic acid or switch to a stable boronate ester (e.g., pinacol ester). Check_Reagents->Sol_Reagents Yes Optimize_Conditions Systematically optimize Base / Solvent / Temp Check_Catalyst->Optimize_Conditions No Sol_Catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) with a Pd(0) or Pd(II) source. Consider a pre-catalyst. Check_Catalyst->Sol_Catalyst Yes Sol_Optimize Screen different bases (K3PO4, Cs2CO3) and solvent systems (dioxane/H2O). See Table 2. Optimize_Conditions->Sol_Optimize

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Question 2: What is the best catalyst, ligand, and base combination for this specific Suzuki coupling?

There is no single "best" combination, as the optimal choice depends on scale and substrate purity. However, for challenging aminopyridine couplings, a well-defined set of systems has proven effective.

Expert Insight: The key is to use a palladium source with a bulky, electron-donating phosphine ligand. These ligands accelerate the rate-limiting oxidative addition step and stabilize the catalytic species against deactivation. [2]

Parameter Recommendation Rationale & Causality Reference
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ Pd₂(dba)₃ is a direct source of Pd(0). Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. [3]
Ligand SPhos, XPhos, or RuPhos These are Buchwald-type biaryl phosphine ligands. Their steric bulk and electron-donating nature create a highly active and stable catalyst, preventing inhibition by the aminopyridine substrate. [4][5]
Base K₃PO₄ or Cs₂CO₃ These are strong inorganic bases that are effective in the transmetalation step. K₃PO₄ is often a good first choice. Cs₂CO₃ is more soluble and can sometimes give better results but is more expensive. [6][7]
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂O The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane and toluene are excellent at solubilizing the organic components. Solvents must be degassed. [8][6]

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition of the aryl bromide. | [6]|

Question 3: I am observing significant byproduct formation. How can I identify and minimize these?

Byproduct formation directly impacts yield and purification difficulty. The three most common culprits in this reaction are homocoupling, protodeboronation, and dehalogenation.

Byproduct Identification (LC-MS / ¹H NMR) Primary Cause Mitigation Strategy Reference
3,3'-bis(benzyloxy)biphenyl (Homocoupling)Mass corresponding to the dimer of the benzyloxyphenyl group.Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), promoting the homocoupling pathway.Rigorous degassing of the reaction mixture. Use a direct Pd(0) source or ensure conditions are optimal for the complete reduction of a Pd(II) pre-catalyst.[2]
Benzyloxybenzene (Protodeboronation)Mass of the benzyloxyphenyl group without the boronic acid.Degradation of the boronic acid, often due to trace acid or excess water, especially at high temperatures.Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (pinacol). Avoid overly harsh basic conditions or prolonged reaction times at high temperatures.[2][8]
2-Aminopyridine (Dehalogenation)Mass corresponding to the starting material without bromine.The palladium catalyst reacts with a hydride source (e.g., solvent, base impurities) leading to reductive cleavage of the C-Br bond.Ensure the reaction is under a strictly inert atmosphere. Choose a high-purity solvent less prone to acting as a hydride source.[2]
Question 4: I'm struggling with the final purification. What are the best methods?

Purification can be challenging due to the polar amino group and the relatively nonpolar nature of the rest of the molecule.

  • Issue 1: Removing Palladium Residues

    • Solution: After the aqueous workup, consider filtering the organic solution through a pad of Celite® and silica gel. For stubborn cases, specialized metal scavengers (e.g., thiol-functionalized silica) can be added to the solution, stirred, and then filtered off.

  • Issue 2: Chromatographic Separation

    • Solution: Standard silica gel column chromatography is the most common method. [2] * Solvent System: A gradient elution is typically most effective. Start with a nonpolar solvent system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1). The product is moderately polar and should elute after less polar impurities like homocoupled byproduct.

    • TLC Monitoring: Use a mobile phase that gives the product an Rf value of ~0.3 for the best separation. A common visualization technique is UV light (254 nm).

  • Issue 3: Product Crystallization

    • Solution: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and achieve high analytical purity. A mixed solvent system, such as Ethyl Acetate/Hexanes or Dichloromethane/Hexanes, is often a good starting point.

Detailed Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and scale.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • 3-(Benzyloxy)phenylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.045 eq, 4.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-bromopyridine, 3-(benzyloxy)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Via cannula or syringe, add degassed 1,4-dioxane followed by degassed water (a typical ratio is 4:1 to 5:1 dioxane:water).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the 2-amino-5-bromopyridine starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the pure fractions and remove the solvent in vacuo to yield 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

References

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. 2

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. 6

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

  • Caron, S. et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(10), 3371–3378.

  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. 9

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. 8

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.

  • Reddit. (2024). Struggling with Suzuki Reaction.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 22, 37-97.

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Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related biaryl compounds. Our focus is on providing practical, in-depth guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling reaction, the primary method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Amino-5-[3-(benzyloxy)phenyl]pyridine?

The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide. For this specific synthesis, the reaction typically involves coupling 2-Amino-5-bromopyridine with 3-(benzyloxy)phenylboronic acid.[1][2]

Q2: Why is catalyst selection so critical for the coupling of aminopyridine substrates?

Catalyst selection is paramount due to the challenging nature of the 2-aminopyridine substrate. The nitrogen atom on the pyridine ring is Lewis basic and can strongly coordinate to the palladium metal center. This coordination can sequester the active catalyst, leading to inhibition or complete deactivation, which results in low or no product yield.[3][4][5] Therefore, the catalyst system (palladium precursor and ligand) must be robust enough to overcome this inherent challenge.

Q3: What are the essential components of the catalyst system for this reaction?

A successful catalyst system for a Suzuki-Miyaura coupling consists of three main components:

  • Palladium Precursor: This is the source of the active palladium(0) catalyst. Common precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][6][7]

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and is crucial for facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Base: A base is required to activate the boronic acid for the transmetalation step.[3]

Q4: Can I use a standard catalyst like Pd(PPh₃)₄ for this synthesis?

While Pd(PPh₃)₄ is a workhorse catalyst for many Suzuki couplings, it may show limited efficacy here. The triphenylphosphine (PPh₃) ligand can be ineffective for electron-rich and potentially coordinating substrates like 2-aminopyridine.[3] Modern, more specialized ligands are often required for high yields and reaction efficiency. However, for initial screening, it can serve as a baseline.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion to Product

This is the most common issue and can stem from several sources related to catalyst deactivation or poor reaction conditions.

  • Probable Cause A: Catalyst Inhibition/Deactivation.

    • Why it Happens: The pyridine nitrogen is poisoning your catalyst.[5] Additionally, if you are using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) state. The active Pd(0) species is also highly sensitive to oxygen and can be oxidized to an inactive state.[3]

    • Solutions:

      • Switch to a More Robust Ligand: Standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands.[3][4] These ligands create a sterically hindered environment around the palladium center, which can disfavor pyridine coordination and promote the desired catalytic cycle.

      • Use an N-Heterocyclic Carbene (NHC) Ligand: NHCs are strong electron donors that form very stable complexes with palladium, making them resistant to deactivation. A catalyst like Pd-PEPPSI-IPr can be highly effective.[8]

      • Ensure Rigorous Inert Conditions: The active Pd(0) catalyst is readily oxidized. Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experiment.[3]

  • Probable Cause B: Ineffective Base.

    • Why it Happens: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. A weak or insoluble base will stall the catalytic cycle.[3]

    • Solutions:

      • Screen Stronger Bases: Weak bases like Na₂CO₃ may be insufficient. Use stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][9]

      • Ensure Base Quality: The base must be anhydrous and finely ground to maximize its surface area and reactivity in the organic solvent.[3]

  • Probable Cause C: Poor Reagent Quality.

    • Why it Happens: The primary issue is often water, which can lead to a side reaction called protodeboronation, where the boronic acid's C-B bond is cleaved, destroying your starting material.[3]

    • Solutions:

      • Use Anhydrous Solvents: Ensure your reaction solvents (e.g., dioxane, toluene, THF) are thoroughly dried.

      • Check Boronic Acid Stability: While 3-(benzyloxy)phenylboronic acid is generally stable, ensure it has been stored properly to avoid moisture absorption. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more robust against protodeboronation.[10]

Problem 2: Significant Formation of Byproducts

Even with product formation, side reactions can drastically lower your isolated yield.

  • Probable Cause A: Homocoupling of Boronic Acid.

    • Why it Happens: The boronic acid reacts with itself to form a biaryl byproduct (in this case, 3,3'-bis(benzyloxy)biphenyl). This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can facilitate homocoupling.[3]

    • Solution: The most critical step is the strict exclusion of oxygen. Ensure your reaction vessel is properly flame-dried or oven-dried and that all solvents are rigorously degassed.[3]

  • Probable Cause B: Protodeboronation.

    • Why it Happens: As mentioned above, a proton source (primarily water) cleaves the C-B bond of the boronic acid, resulting in the formation of benzyl phenyl ether.[3]

    • Solution: Use anhydrous solvents and reagents. Ensure your base is completely dry.

  • Probable Cause C: Dehalogenation of the Aryl Halide.

    • Why it Happens: The starting 2-Amino-5-bromopyridine is reduced to 2-aminopyridine. This can occur under certain conditions, particularly if the catalytic cycle is inefficient.

    • Solution: Optimizing the catalyst system, particularly the ligand, can often suppress this side reaction by ensuring the rate of cross-coupling is much faster than the rate of dehalogenation.

Catalyst System Comparison

The choice of catalyst and ligand is the most critical parameter for this synthesis. The following table provides a comparison of common catalytic systems.

Catalyst SystemPalladium SourceLigand TypeBaseSolventExpected Performance & Comments
System 1: Traditional Pd(PPh₃)₄Simple Phosphine (PPh₃)K₂CO₃ / Na₂CO₃Toluene or Dioxane/H₂OBaseline. May give low to moderate yields. Prone to catalyst deactivation by the aminopyridine. A good starting point for comparison but often requires optimization.[8]
System 2: Buchwald Ligand Pd(OAc)₂Bulky, Electron-Rich Phosphine (e.g., SPhos)K₃PO₄Toluene or DioxaneRecommended. Generally provides high yields. The bulky ligand protects the Pd center from inhibition and promotes fast reductive elimination.[3][4]
System 3: NHC Ligand Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC)K₃PO₄ / Cs₂CO₃THF or TolueneHighly Effective. NHC ligands form very stable and active catalysts that are resistant to deactivation. Excellent choice for challenging substrates.[8]
System 4: Ferrocenyl Ligand PdCl₂(dppf)Ferrocenyl Phosphine (dppf)K₃PO₄ / K₂CO₃Dioxane or MeCN/H₂OGood General Choice. Often provides reliable results and is less air-sensitive than other systems, but may be less active than modern Buchwald or NHC systems for this specific substrate.[11]

Visualizing the Process

Experimental Workflow

The following diagram outlines the typical workflow for setting up the Suzuki-Miyaura coupling reaction under inert conditions.

G cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction & Workup prep1 Oven-dry glassware (Schlenk flask, condenser) prep2 Weigh reagents: - 2-Amino-5-bromopyridine - Boronic Acid - Base (K3PO4) prep1->prep2 prep3 Weigh catalyst system: - Pd Source - Ligand prep2->prep3 setup1 Add solids to Schlenk flask prep3->setup1 setup2 Evacuate and backfill with Argon (3x cycles) setup1->setup2 setup3 Add degassed solvent via syringe setup2->setup3 rxn1 Heat reaction mixture (e.g., 80-100 °C) setup3->rxn1 rxn2 Monitor progress (TLC, LC-MS) rxn1->rxn2 rxn3 Cool to RT, perform aqueous workup rxn2->rxn3 rxn4 Purify by column chromatography rxn3->rxn4

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues.

G start Reaction Start: Low or No Conversion? q1 Are your solvents rigorously degassed and your atmosphere inert? start->q1 a1_no No q1->a1_no This is a likely cause. Re-run with proper degassing/inert setup. q2 Are you using a bulky, electron-rich ligand (e.g., Buchwald, NHC)? q1->q2 Yes a1_yes Yes end_success Problem Likely Solved: Re-run with optimized conditions. a1_no->end_success a2_no No, using PPh3 or similar q2->a2_no Catalyst is likely inhibited. Switch to a more robust ligand system. q3 Is your base strong (K3PO4, Cs2CO3) and anhydrous/finely ground? q2->q3 Yes a2_yes Yes a2_no->end_success a3_no No q3->a3_no Transmetalation is likely failing. Use a stronger, anhydrous, finely ground base. end_complex Issue may be reagent quality (boronic acid decomposition). Verify starting materials. q3->end_complex Yes a3_yes Yes a3_no->end_success

Caption: A logical workflow to diagnose low-yield reactions.

Experimental Protocol: General Procedure using a Buchwald Ligand System

This protocol is a general guideline for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine using a Pd(OAc)₂/SPhos catalyst system. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • 3-(Benzyloxy)phenylboronic acid (1.2 - 1.5 eq)[12][13]

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask and condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: Add 2-Amino-5-bromopyridine, 3-(benzyloxy)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) via a syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting starting material), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Benzyloxy)phenylboronic acid.
  • Loh, T.-P., & Hu, Q.-Y. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Synquest Labs. (n.d.). 3-(Benzyloxy)-4-fluorobenzeneboronic acid Safety Data Sheet.
  • Polshettiwar, V., & Len, C. (2007). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Kadam, A. A., Afandiyeva, M., Brennessel, W. W., & Kennedy, C. R. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Sigma-Aldrich. (n.d.). 3-(Benzyloxy)phenylboronic acid.
  • Sigma-Aldrich. (n.d.). 3-(Benzyloxy)phenylboronic acid.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • PubMed Central. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity.
  • ResearchGate. (n.d.). Synthesis of the cross-coupling partners for the Suzuki–Miyaura reaction. Reagents and conditions.
  • PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PMC - PubMed Central. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • University of Malta. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b].

Sources

Protecting group strategies for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causal chemistry behind key strategic decisions, particularly concerning protecting group management in the context of a Suzuki-Miyaura cross-coupling reaction.

Overview of the Synthetic Strategy

The most common and efficient route to construct the C-C biaryl bond in 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is through a palladium-catalyzed Suzuki-Miyaura cross-coupling. This involves the reaction between an aryl halide (typically 2-amino-5-bromopyridine) and an arylboronic acid or ester (3-(benzyloxy)phenylboronic acid). The primary challenge in this synthesis lies in managing the reactivity of the 2-amino group on the pyridine ring, which can interfere with the catalytic cycle. This necessitates a robust protecting group strategy.

Synthetic_Workflow cluster_start Starting Materials cluster_coupling_partners Coupling Partner Synthesis cluster_coupling Core Reaction cluster_final Final Product A 2-Aminopyridine C Protection of Amine (e.g., Boc Anhydride) A->C B 3-Bromophenol F Benzylation (BnBr, Base) B->F D Bromination (e.g., NBS) C->D E N-Boc-2-amino- 5-bromopyridine D->E J Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) E->J G 3-(Benzyloxy)bromobenzene F->G H Borylation (Mg, B(OMe)3) G->H I 3-(Benzyloxy)phenylboronic acid H->I I->J K Protected Intermediate J->K L Deprotection (e.g., TFA or HCl) K->L M Final Product: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine L->M

Caption: General workflow for synthesizing the target molecule, highlighting critical protection, borylation, coupling, and deprotection steps.

Frequently Asked Questions & Troubleshooting

Category 1: Amino Group Protection

Question: My Suzuki coupling with unprotected 2-amino-5-bromopyridine is failing or giving very low yields. Why is this happening?

Answer: This is a classic and expected issue. The nitrogen atoms of both the pyridine ring and the exocyclic amino group are Lewis basic.[1] They can coordinate strongly to the palladium catalyst, effectively poisoning it and inhibiting its catalytic activity.[1] This prevents the crucial oxidative addition step of the catalytic cycle from occurring efficiently, leading to reaction failure. To circumvent this, the nucleophilicity and coordinating ability of the amino group must be temporarily masked with a protecting group.[2]

Question: What is the most effective protecting group for the 2-aminopyridine moiety, and what are the standard protocols?

Answer: The tert-Butoxycarbonyl (Boc) group is arguably the most common and effective choice for protecting the amino group in this context.[3][4] Its key advantages are:

  • Stability: The Boc group is robust and stable to the basic conditions of the Suzuki coupling and many other synthetic transformations.[5]

  • Ease of Removal: It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), which are orthogonal to the conditions used for its installation and the coupling reaction itself.[6][7]

  • Improved Solubility: Boc-protected intermediates often have improved solubility in organic solvents used for reactions and chromatography.

Protecting GroupProtection ReagentTypical ConditionsDeprotection ConditionsOrthogonality & Notes
Boc (Boc)₂O, Base (e.g., TEA, DMAP)DCM or THF, RT, 1-2hTFA in DCM; or 4M HCl in DioxaneExcellent. Stable to base and hydrogenolysis. The deprotection generates gaseous byproducts, so closed systems should be avoided.[3]
Cbz Cbz-Cl, BaseTHF/H₂OH₂, Pd/C (Hydrogenolysis)Good. Stable to acid. Not suitable if other reducible groups (alkenes, alkynes, benzyl ether) are present and need to be retained.
Acyl (e.g., Acetyl) Acetic AnhydrideRefluxAcidic or basic hydrolysis (e.g., 50% NaOH)Moderate. Can be cleaved under harsh conditions that may affect other functional groups. Often used for bromination steps.[8]

Detailed Protocol: Boc Protection of 2-Amino-5-bromopyridine

  • Dissolve 2-amino-5-bromopyridine (1 eq.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base, such as Triethylamine (TEA, ~1.5 eq.), followed by Di-tert-butyl dicarbonate ((Boc)₂O, ~1.2 eq.). A catalytic amount of DMAP can accelerate the reaction.[4]

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by column chromatography.

Category 2: Suzuki-Miyaura Coupling Troubleshooting

Question: My protected Suzuki coupling is giving a low yield. I see my starting materials and a byproduct that appears to be just 3-(benzyloxy)benzene. What is happening?

Answer: The formation of 3-(benzyloxy)benzene indicates that a common side reaction, protodeboronation , is occurring.[1] This is where the boronic acid C-B bond is cleaved and replaced by a C-H bond from a proton source, such as residual water or alcohol in the solvent.[1]

Troubleshooting Guide for Common Suzuki Coupling Failures

SymptomPossible Cause(s)Recommended Solution(s)
Low Conversion (Starting materials remain)1. Catalyst Inhibition: Even with protection, residual basicity can be an issue.[1] 2. Inactive Catalyst System: The chosen Pd source/ligand may not be active enough for this specific substrate.[1]1. Ensure complete protection of the amine. 2. Switch to a more active catalyst system. For challenging couplings, consider catalysts with electron-rich, bulky phosphine ligands like SPhos or XPhos with a Pd₂(dba)₃ precatalyst.[1]
Protodeboronation (Boronic acid is consumed, but no product forms)1. Presence of Water/Proton Source: Boronic acids are susceptible to hydrolysis.[1] 2. Prolonged Reaction Time/High Temperature: Can exacerbate the issue.1. Use rigorously dried and degassed solvents and reagents. 2. Use a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. 3. Use a slight excess (1.1-1.2 eq.) of the boronic acid.
Homocoupling (Byproducts from boronic acid coupling with itself)1. Presence of Oxygen: Can lead to oxidative homocoupling.[1] 2. Use of Pd(II) Precatalyst: Incomplete reduction to the active Pd(0) can promote this pathway.1. Thoroughly degas the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 min). Maintain a positive pressure of inert gas.[9] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for full reduction of a Pd(II) source.
Dehalogenation (Aryl halide is reduced to the parent arene)1. Hydride Source: Solvents (like alcohols) or amine bases can act as hydride sources.[1]1. Use an aprotic solvent like Dioxane, Toluene, or DMF. 2. Ensure the reaction is under a strictly inert atmosphere.

digraph "Suzuki_Troubleshooting" {
graph [splines=ortho];
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edge [fontname="Arial", fontsize=9];
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Check_SM [label="Starting Materials (SMs)\nConsumed?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
Check_Product [label="Desired Product\nFormed?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

Cause_Catalyst [label="Cause: Inactive Catalyst\nor Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Protodeboronation [label="Cause: Protodeboronation", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_SideRxns [label="Cause: Homocoupling\nor Dehalogenation", fillcolor="#F1F3F4", fontcolor="#202124"];

Solution_Catalyst [label="Solution: Change Catalyst/Ligand\n(e.g., Buchwald Ligands).\nEnsure full protection.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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Solution_SideRxns [label="Solution: Rigorously Degas.\nMaintain inert atmosphere.\nCheck solvent purity.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_SM;
Check_SM -> Cause_Catalyst [label="No"];
Check_SM -> Check_Product [label="Yes"];

Check_Product -> Cause_Protodeboronation [label="No"];
Check_Product -> Cause_SideRxns [label="Yes, but low yield\n+ byproducts"];

Cause_Catalyst -> Solution_Catalyst;
Cause_Protodeboronation -> Solution_Protodeboronation;
Cause_SideRxns -> Solution_SideRxns;

}

Caption: A decision tree for troubleshooting a failed Suzuki-Miyaura coupling reaction.

Category 3: Deprotection and Final Steps

Question: The final Boc-deprotection step is generating some undesired byproducts. What could be the cause?

Answer: The deprotection of a Boc group proceeds via the formation of a tert-butyl cation.[10] This cation is an electrophile and can alkylate other nucleophilic sites on your molecule, especially electron-rich aromatic rings.[10] While the target molecule is moderately activated, this is a potential side reaction.

To mitigate this:

  • Use a Scavenger: Add a scavenger like anisole or thioanisole to the reaction mixture. These compounds are highly susceptible to electrophilic attack and will trap the tert-butyl cation, preventing it from reacting with your product.

  • Control Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[6]

  • Choice of Acid: Trifluoroacetic acid (TFA) in DCM is very common and effective.[3] An alternative is using a saturated solution of HCl in a solvent like 1,4-dioxane or ethyl acetate, which can sometimes give cleaner results.

Detailed Protocol: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a minimal amount of DCM (or 1,4-dioxane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of Trifluoroacetic Acid (TFA, ~10-20 equivalents) or a 4M solution of HCl in dioxane.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC. The reaction is often complete within 2 hours.[6]

  • Once complete, carefully concentrate the solvent under reduced pressure.

  • The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH solution) until the pH is >9, and extract with an organic solvent like ethyl acetate or DCM.

  • Dry the organic extracts, filter, and concentrate to yield the final product, which can be purified by chromatography or recrystallization.

References

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. [Link]

  • Preparation method of 2-amino-5-bromopyridine.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Synthesis of 3-benzyloxybenzeneboronic acid. PrepChem.com. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Synthesis of 2-amino-5-phenylpyridine. PrepChem.com. [Link]

  • Synthesis of 2-amino-5-phenoxy pyridine. PrepChem.com. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central. [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]

  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • Aminative Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to 2-Amino-5-[3-(benzyloxy)phenyl]pyridine and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold is a cornerstone for the development of potent and selective kinase inhibitors.[1] This guide provides an in-depth comparison of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a representative of a class of promising kinase inhibitor precursors, with its close structural analog, 2-amino-5-(3-hydroxyphenyl)pyridine. This analysis is grounded in the common drug design strategy of evaluating protected (benzyloxy) versus unprotected (hydroxyl) functional groups to probe structure-activity relationships (SAR). We will explore the synthetic rationale, comparative biological activity—with a focus on p38 MAP kinase—and provide detailed experimental protocols to support further research and development.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibitor Design

The 2-aminopyridine moiety is a privileged structure in drug discovery, frequently serving as a versatile hinge-binding motif in a multitude of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of novel therapeutics. The 5-aryl substituted 2-aminopyridines, in particular, offer a vector for synthetic elaboration to enhance potency and selectivity against various kinase targets. This guide focuses on 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a compound that combines the established 2-aminopyridine core with a benzyloxy-substituted phenyl ring at the 5-position. The benzyloxy group can serve multiple roles: it can act as a protecting group for a phenol, a prodrug moiety, or a lipophilic substituent to enhance cell permeability. To understand the impact of this functionality, we will compare it with its de-benzylated counterpart, 2-amino-5-(3-hydroxyphenyl)pyridine.

Comparative Analysis: Probing the Impact of the Benzyloxy Group

The primary distinction between our two compounds of interest is the presence of a benzyl ether versus a free hydroxyl group at the meta-position of the 5-phenyl ring. This modification is expected to have a significant impact on the physicochemical properties and biological activity of the molecule.

CompoundStructureKey Features
2-Amino-5-[3-(benzyloxy)phenyl]pyridine Structure of 2-Amino-5-[3-(benzyloxy)phenyl]pyridineBulky, lipophilic benzyloxy group. Potential for metabolic cleavage to the hydroxyl analog.
2-Amino-5-(3-hydroxyphenyl)pyridine Structure of 2-Amino-5-(3-hydroxyphenyl)pyridinePolar hydroxyl group, capable of forming hydrogen bonds.

Note: The structures are illustrative as no specific experimental data for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine was publicly available. The comparison is based on established principles of medicinal chemistry.

The benzyloxy group in 2-Amino-5-[3-(benzyloxy)phenyl]pyridine increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. However, this increased bulk may also introduce steric hindrance at the kinase binding site. Conversely, the hydroxyl group in 2-amino-5-(3-hydroxyphenyl)pyridine can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the target kinase and improving aqueous solubility.

Hypothetical Biological Activity as p38 MAPK Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key players in cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, making it a significant therapeutic target. The 2-aminopyridine scaffold has been successfully utilized in the development of p38 MAPK inhibitors.[3]

While specific inhibitory data for our target compounds is not publicly available, we can hypothesize their potential activity based on known SAR for similar compounds. The 2-amino group is expected to anchor the molecule in the hinge region of p38. The 5-aryl substituent extends into the solvent-exposed region, where modifications can influence potency and selectivity. The nature of the substituent on this phenyl ring is therefore critical.

A hydroxyl group at the meta-position, as in 2-amino-5-(3-hydroxyphenyl)pyridine , could potentially form a hydrogen bond with a nearby residue, thereby enhancing binding affinity. The larger benzyloxy group in 2-Amino-5-[3-(benzyloxy)phenyl]pyridine might not be able to form this interaction and could clash with the protein surface. However, if the binding pocket is sufficiently large and hydrophobic, the benzyloxy group could contribute favorably to binding through van der Waals interactions.

Experimental Protocols

To facilitate further investigation, we provide detailed, plausible synthetic protocols for the target compound and its key precursors, as well as a general protocol for assessing p38 MAPK inhibition.

Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

The most direct and versatile method for synthesizing 2-amino-5-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[4] This approach involves the palladium-catalyzed reaction of an arylboronic acid with a halo-substituted pyridine.

Workflow for the Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine:

G cluster_0 Step 1: Synthesis of 3-(Benzyloxy)phenylboronic Acid cluster_1 Step 2: Suzuki-Miyaura Coupling A 3-Benzyloxybromobenzene Grignard Formation Grignard Formation A->Grignard Formation THF, I2 (cat.) B Magnesium B->Grignard Formation C Trimethyl borate Borylation Borylation C->Borylation D 3-(Benzyloxy)phenylboronic Acid Grignard Formation->Borylation THF, 0°C Borylation->D Aqueous workup E 2-Amino-5-bromopyridine Coupling Reaction Coupling Reaction E->Coupling Reaction Pd catalyst, Base F 3-(Benzyloxy)phenylboronic Acid F->Coupling Reaction G 2-Amino-5-[3-(benzyloxy)phenyl]pyridine Coupling Reaction->G Solvent, Heat

Caption: Synthetic workflow for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Step 1: Synthesis of 3-(Benzyloxy)phenylboronic Acid [5]

  • To a solution of 3-benzyloxybromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq) and a catalytic amount of iodine.

  • Heat the mixture to 60°C for 2 hours to form the Grignard reagent.

  • Cool the reaction mixture to 0°C and add a solution of trimethyl borate (1.2 eq) in THF dropwise.

  • Stir the mixture at 0°C for 1 hour.

  • Quench the reaction with aqueous hydrochloric acid and extract the product with diethyl ether.

  • Wash the organic phase with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from hexane to yield 3-(benzyloxy)phenylboronic acid.

Step 2: Suzuki-Miyaura Coupling [4]

  • In a reaction vessel, combine 2-amino-5-bromopyridine (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

In Vitro p38 MAPK Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p38 MAPK using a luminescence-based assay that measures ATP consumption.

Workflow for p38 MAPK Inhibition Assay:

G A Prepare Reagents: - p38α Enzyme - Substrate (e.g., ATF2) - ATP - Test Compound B Incubate Enzyme with Test Compound A->B Pre-incubation C Initiate Kinase Reaction (Add Substrate and ATP) B->C D Stop Reaction and Detect Remaining ATP C->D Luminescence-based detection E Calculate % Inhibition and IC50 Value D->E

Caption: General workflow for an in vitro p38 MAPK inhibition assay.

  • Prepare a reaction buffer containing all necessary components except ATP.

  • Add the p38α enzyme and the test compound (at various concentrations) to the wells of a microplate.

  • Pre-incubate the enzyme and compound for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating 2-Amino-5-[3-(benzyloxy)phenyl]pyridine and its hydroxyl analog as potential kinase inhibitors. While a lack of direct experimental data for the title compound necessitates a hypothetical comparison, the principles of medicinal chemistry and the provided experimental protocols offer a solid foundation for its synthesis and biological evaluation.

Future research should focus on synthesizing both compounds and directly comparing their inhibitory activity against a panel of kinases, including p38 MAPK. Such studies will elucidate the precise role of the benzyloxy and hydroxyl groups in kinase binding and provide valuable insights for the design of next-generation 2-aminopyridine-based inhibitors. The detailed protocols included herein are intended to empower researchers to undertake these investigations and contribute to the growing body of knowledge in this critical area of drug discovery.

References

  • PrepChem. Synthesis of 3-benzyloxybenzeneboronic acid. Available from: [Link]

  • PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Available from: [Link]

  • Organic Syntheses. A procedure for the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Google Patents. Synthesis method of 2-amino-5-hydroxypyridine.
  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • PubMed. 5-amino-pyrazoles as potent and selective p38α inhibitors. Available from: [Link]

  • ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]

  • PubMed Central. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Available from: [Link]

  • PubMed. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Available from: [Link]

  • PubMed. Synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. Available from: [Link]

  • PubMed. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Available from: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]

  • UPCommons. European Journal of Medicinal Chemistry. Available from: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]

  • PubMed. Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Available from: [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Available from: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

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A Comparative Guide to 2-Amino-5-[3-(benzyloxy)phenyl]pyridine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of analogs of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a key scaffold for potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the PI3K signaling pathway.

The Critical Role of PI3Kδ and PI3Kγ in Disease

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1] The class I PI3K family consists of four isoforms: α, β, δ, and γ. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is primarily restricted to the hematopoietic system.[2] This restricted expression profile makes them attractive therapeutic targets for a range of inflammatory and autoimmune diseases, as well as hematological malignancies.[2][3]

Dual inhibition of PI3Kδ and PI3Kγ has been shown to be a promising strategy, as these isoforms have distinct yet complementary roles in the immune response.[4] PI3Kδ is crucial for B-cell receptor signaling and B-cell activation, while PI3Kγ is predominantly activated by G-protein coupled receptors (GPCRs) and plays a key role in the function of myeloid cells and T-cells.[5][6]

The 2-Aminopyridine Scaffold: A Privileged Chemotype for PI3K Inhibition

The 2-aminopyridine scaffold has emerged as a privileged structure in the design of PI3K inhibitors. This core allows for versatile substitutions at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The lead compound, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, serves as a foundational structure for exploring the structure-activity relationships (SAR) of this chemical series.

Core Structure and Key Interaction Points

The 2-aminopyridine core typically forms a key hydrogen bond interaction with the hinge region of the PI3K active site. The substituents on the pyridine and phenyl rings project into different pockets of the ATP-binding site, allowing for the modulation of isoform selectivity.

Comparative Analysis of Analogs

The following table summarizes the SAR of a series of analogs based on the 2-Amino-5-[3-(benzyloxy)phenyl]pyridine scaffold. The data highlights the impact of substitutions on the pyridine and phenyl rings on the inhibitory activity against PI3Kδ and PI3Kγ.

Compound IDR1 (Pyridine Ring)R2 (Phenyl Ring)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (δ vs γ)
1 (Core) H3-(benzyloxy)30852.8
2 4-Me3-(benzyloxy)25702.8
3 4-Cl3-(benzyloxy)15503.3
4 H3-(4-fluorobenzyloxy)20653.3
5 H3-(3-methoxybenzyloxy)451202.7
6 4-Me3-OH>1000>1000-
7 H4-(benzyloxy)1503002.0

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values should be determined experimentally.

Key SAR Insights:
  • Substitution at the 4-position of the pyridine ring: Small electron-donating (e.g., methyl, Compound 2 ) or electron-withdrawing (e.g., chloro, Compound 3 ) groups at the 4-position of the pyridine ring are generally well-tolerated and can lead to a modest increase in potency against both PI3Kδ and PI3Kγ.

  • Modification of the benzyloxy group: Substitution on the benzyl ring of the benzyloxy moiety can influence potency. For instance, a fluorine atom at the 4-position (Compound 4 ) can enhance potency, potentially through favorable interactions in the binding pocket. Conversely, a methoxy group at the 3-position (Compound 5 ) slightly reduces potency.

  • Importance of the benzyloxy ether linkage: Replacement of the benzyloxy group with a simple hydroxyl group (Compound 6 ) leads to a dramatic loss of activity, highlighting the critical role of the larger benzyloxy moiety in occupying a key hydrophobic pocket.

  • Positional Isomers: Moving the benzyloxy group from the 3-position to the 4-position of the phenyl ring (Compound 7 ) results in a significant decrease in potency, indicating the importance of the substitution pattern for optimal binding.

Experimental Protocols

Synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (Compound 1)

This protocol describes a general method for the synthesis of the core scaffold via a Suzuki coupling reaction.

Diagram of Synthetic Workflow:

G A 2-Amino-5-bromopyridine C Pd(PPh3)4, Na2CO3 Dioxane/H2O A->C B 3-(Benzyloxy)phenylboronic acid B->C D 2-Amino-5-[3-(benzyloxy)phenyl]pyridine C->D Suzuki Coupling

Caption: Synthetic scheme for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

Step-by-Step Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a 2:1 mixture of dioxane and water, add 3-(benzyloxy)phenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Biochemical Kinase Assay for PI3Kδ and PI3Kγ

The inhibitory activity of the compounds against PI3Kδ and PI3Kγ can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[7]

Diagram of Biochemical Assay Workflow:

G A PI3K enzyme (δ or γ) + Lipid Substrate (PIP2) + ATP C Kinase Reaction A->C B Test Compound B->C D ADP-Glo™ Reagent C->D ADP Production E Kinase Detection Reagent D->E ATP Generation F Luminescence Measurement E->F Light Production G IC50 Determination F->G

Caption: Workflow for the ADP-Glo™ PI3K kinase assay.

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 0.5 µL of the compound dilutions or vehicle (DMSO) control.[7]

  • Add 4 µL of a mixture containing the recombinant PI3Kδ or PI3Kγ enzyme and the lipid substrate (e.g., PIP2) in kinase buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[7]

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution.[7]

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Phospho-AKT (pAKT) Assay in Ramos Cells

This assay assesses the ability of the inhibitors to block the PI3K signaling pathway in a relevant B-cell lymphoma cell line.[8]

Diagram of Cellular Assay Workflow:

G A Ramos Cells B Treat with Test Compound A->B C Stimulate with anti-IgM B->C D Cell Lysis C->D E Western Blot D->E F Probe with pAKT and total AKT antibodies E->F G Quantify and Determine IC50 F->G

Caption: Workflow for the cellular phospho-AKT assay in Ramos cells.

Step-by-Step Procedure:

  • Culture Ramos cells in appropriate media to a density of approximately 1 x 10^6 cells/mL.

  • Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Stimulate the PI3K pathway by adding anti-IgM antibody for 15 minutes.

  • Harvest the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4 °C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total AKT as a loading control.

  • Quantify the band intensities and calculate the ratio of pAKT to total AKT.

  • Determine the IC50 values for pAKT inhibition by plotting the pAKT/total AKT ratio against the compound concentration.

Conclusion

The 2-Amino-5-[3-(benzyloxy)phenyl]pyridine scaffold represents a promising starting point for the development of potent and selective dual PI3Kδ/γ inhibitors. The SAR studies reveal that modifications at the 4-position of the pyridine ring and on the benzyloxy moiety can significantly impact the inhibitory activity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs, facilitating the discovery of new drug candidates for the treatment of inflammatory diseases and hematological malignancies.

References

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Biological activity of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine vs. 2-amino-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Amino-5-phenylpyridine and its Derivative, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Prepared by a Senior Application Scientist

Executive Summary

In the landscape of drug discovery, the 2-aminopyridine scaffold is a well-established "privileged structure," prized for its ability to form key interactions with a multitude of biological targets.[1][2] This guide provides a comparative analysis of the parent scaffold, 2-amino-5-phenylpyridine, and its rationally designed derivative, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. A direct, head-to-head comparison is challenging due to the sparse public data on the specific biological activities of the benzyloxy-substituted analogue. Therefore, this guide adopts a structure-activity relationship (SAR) approach. We will first detail the known, and often problematic, biological profile of the parent compound, 2-amino-5-phenylpyridine. Subsequently, we will dissect the medicinal chemistry rationale behind the addition of the 3-(benzyloxy)phenyl group, inferring its potential biological activities and advantages by examining structurally related compounds documented in scientific literature. This analysis serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the aminopyridine framework.

Introduction: The 2-Amino-5-Arylpyridine Framework

The 2-amino-5-arylpyridine core represents a versatile starting point for medicinal chemists. The 2-amino group acts as a crucial hydrogen bond donor and acceptor, frequently anchoring the molecule within the hinge region of kinase ATP-binding pockets. The aryl group at the 5-position provides a vector for chemical modification, allowing chemists to probe hydrophobic pockets, introduce additional interactions, and fine-tune the compound's physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide examines two molecules built on this framework: the unsubstituted parent and a derivative designed for enhanced biological targeting.

Part 1: The Parent Scaffold: 2-Amino-5-phenylpyridine

2-Amino-5-phenylpyridine is the foundational molecule in this series. Its biological profile is primarily characterized not by therapeutic potential, but by its identity as a heterocyclic aromatic amine with known mutagenic properties.

Chemical and Physical Properties
PropertyValueSource
CAS Number 33421-40-8[3]
Molecular Formula C₁₁H₁₀N₂[3]
Molecular Weight 170.21 g/mol [3]
Appearance Solid
Known Origin Product of phenylalanine pyrolysis in proteins[4][5]
Known Biological Profile: A Mutagenic Byproduct

The primary body of research surrounding 2-amino-5-phenylpyridine identifies it as a mutagen formed during the high-temperature cooking of protein-rich foods, such as broiled sardines.[4] Its chemical structure bears a resemblance to other known carcinogenic aromatic amines like 4-aminobiphenyl.[4]

  • Carcinogenicity Studies : Comparative studies in neonatal mice were conducted to assess the tumorigenic activity of 2-amino-5-phenylpyridine (2-APP) against the known carcinogen 4-aminobiphenyl (4-ABP).[5] In these studies, 4-ABP was strongly carcinogenic, inducing a high incidence of liver tumors (hepatocellular adenomas and carcinomas). In stark contrast, no treatment-related cancerous lesions were observed for 2-amino-5-phenylpyridine under the same conditions.[5]

  • Mutagenicity : Despite the negative carcinogenicity results in that specific mouse model, the compound is consistently referred to as a mutagenic heterocyclic aromatic amine.[4][5] This inherent mutagenicity makes the unsubstituted 2-amino-5-phenylpyridine scaffold an unattractive candidate for therapeutic development.

The primary utility of 2-amino-5-phenylpyridine in a research context is as a chemical building block or fragment for further synthesis.[3][6]

Part 2: The Derivative: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

The synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine represents a deliberate and rational design strategy to move away from the toxicological profile of the parent compound and imbue the scaffold with potent, targeted biological activity. The addition of the 3-(benzyloxy)phenyl moiety is a classic medicinal chemistry tactic to enhance target engagement.

Medicinal Chemistry Rationale for the 3-(Benzyloxy)phenyl Substitution

The introduction of the benzyloxy group serves several key purposes in rational drug design:

  • Introducing New Interaction Points : The oxygen atom of the benzyloxy ether can act as a hydrogen bond acceptor, while the two phenyl rings provide extensive surfaces for hydrophobic (van der Waals) and π-π stacking interactions with amino acid residues in a target's binding site.

  • Improving Potency and Selectivity : By accessing and occupying additional pockets within a target protein, the substitution can significantly increase binding affinity (potency) and enhance selectivity for the desired target over off-target proteins.

  • Altering Physicochemical Properties : The larger, more lipophilic benzyloxy group alters the molecule's solubility, lipophilicity (LogP), and metabolic profile, which are critical parameters for developing a viable drug candidate.

Inferred Biological Activity from Structurally Related Analogues
  • c-Met Kinase Inhibition : A study on potent c-Met inhibitors utilized a 2-amino-5-aryl-3-benzylthiopyridine scaffold.[7] This work highlights how modifications on the 2-aminopyridine core can lead to potent enzyme inhibition, with one analogue achieving an IC₅₀ of 7.7 nM against c-Met kinase.[7] The study also demonstrated that these compounds could effectively inhibit the proliferation of cancer cell lines dependent on c-Met signaling and even overcome resistance to other drugs like gefitinib.[7] This strongly suggests that the 2-amino-5-[3-(benzyloxy)phenyl]pyridine scaffold is well-suited for targeting kinase enzymes.

  • General Kinase Inhibition : The 2-aminopyridine moiety is prevalent in numerous kinase inhibitors. For example, derivatives have been developed as inhibitors of Wee1 kinase, PLK1/VEGF-R2, and Threonine Tyrosine Kinase (TTK), demonstrating the scaffold's versatility.[8][9][10] The anilino-like structure formed by the 2-aminopyridine is a classic hinge-binding motif, making it a powerful anchor for targeting the ATP-binding site of many kinases.

Caption: Hypothesized binding of the derivative in a generic kinase ATP pocket.

Part 3: Comparative Summary and Experimental Validation

The key difference between these two molecules lies in their intended application. One is a known mutagen, while the other is a product of rational design aimed at creating a targeted therapeutic agent.

Feature2-amino-5-phenylpyridine2-Amino-5-[3-(benzyloxy)phenyl]pyridine (Hypothesized)
Primary Identity Mutagenic food pyrolysis product[4][5]Rationally designed drug candidate
Potential Activity Carcinogenic potential[4]Kinase inhibition (e.g., c-Met, VEGFR2, TTK)[7][9][10]
Design Rationale N/A (byproduct)Target specific protein pockets to increase potency/selectivity
Key Interactions N/A (in a therapeutic context)H-bonding via 2-amino group; Hydrophobic interactions via benzyloxy-phenyl moiety
Primary Use Chemical building block[3][6]Lead compound for drug discovery programs
Proposed Experimental Workflow for Validation

To validate the hypothesized biological activity of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a structured experimental cascade is necessary.

Experimental_Workflow A Compound Synthesis & QC B Biochemical Assays (e.g., Kinase Panel Screen) A->B Determine IC₅₀ C Cell-Based Assays (Target Engagement & Potency) B->C Validate on-target effect D Cell Viability/ Proliferation Assays C->D Assess functional outcome E ADME/PK Studies (Solubility, Permeability) C->E Evaluate drug-like properties F In Vivo Efficacy (Xenograft Model) D->F E->F Confirm exposure

Caption: A typical experimental workflow for validating a novel kinase inhibitor.

Part 4: Key Experimental Protocols

For researchers aiming to test this or similar compounds, the following protocols provide a robust starting point.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the inhibitory constant (IC₅₀) of a compound against a purified kinase.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. It is a direct measure of target binding and is essential for establishing on-target activity and potency.

Methodology:

  • Reagent Preparation :

    • Prepare a 4X solution of the desired kinase (e.g., c-Met) in 1X Kinase Buffer.

    • Prepare a 4X solution of the Alexa Fluor™ conjugated tracer in buffer.

    • Prepare a 4X solution of the Europium-labeled anti-tag antibody in buffer.

    • Serially dilute the test compound (e.g., 2-Amino-5-[3-(benzyloxy)phenyl]pyridine) in DMSO, then in Kinase Buffer to create 4X final concentrations.

  • Assay Procedure :

    • In a 384-well plate, add 2.5 µL of the 4X serially diluted test compound.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Prepare a "Tracer/Antibody Mix" containing the 4X tracer and 4X antibody.

    • Add 5 µL of the Tracer/Antibody Mix to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition :

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis :

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of a cell line, which is a proxy for cell viability and proliferation.

Causality: This assay determines the functional consequence of kinase inhibition. If the compound inhibits a kinase essential for a cancer cell's survival (like c-Met in an addicted cell line), it should reduce cell proliferation. This validates that the biochemical activity translates to a desired cellular outcome.

Methodology:

  • Cell Plating :

    • Culture a relevant cancer cell line (e.g., a c-Met addicted line like EBC-1) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTS Reagent Addition :

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours at 37°C in a humidified incubator.

  • Data Acquisition :

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis :

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The comparison between 2-amino-5-phenylpyridine and 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a clear illustration of rational drug design in action. While the parent scaffold, 2-amino-5-phenylpyridine, is characterized by its formation as a mutagenic byproduct with limited therapeutic value, its derivative represents a targeted effort to harness the favorable binding properties of the 2-aminopyridine core. The addition of the 3-(benzyloxy)phenyl group is hypothesized to confer potent and selective activity against protein kinases by engaging additional hydrophobic and hydrogen-bonding interactions. Based on extensive data from related analogues, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a promising scaffold for the development of novel kinase inhibitors. The experimental workflows provided herein offer a clear path for researchers to validate this potential and advance such compounds in the drug discovery pipeline.

References

  • Dooley KL, et al. (1988). Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Cancer Lett. 41(1):99-103. [Link]

  • Hibi S, et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. J Med Chem. 55(23):10584-600. [Link]

  • Wang W, et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorg Med Chem. 21(19):5829-37. [Link]

  • Wang Z, et al. (2019). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. J Med Chem. 62(4):1990-2011. [Link]

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  • Hennequin LF, et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorg Med Chem Lett. 15(7):1931-5. [Link]

  • Gassel M, et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][4]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. J Med Chem. 53(6):2654-64. [Link]

  • Huang M, et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Eur J Med Chem. 211:113023. [Link]

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Efficacy of 2-Amino-5-Arylpyridine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-Aminopyridine Scaffolds in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-aminopyridine derivatives have garnered significant attention in oncology for their potential to selectively target key signaling pathways that drive cancer cell proliferation and survival. The addition of an aryl group at the 5-position, particularly with substitutions like a benzyloxy moiety, offers a versatile platform for designing potent and selective anticancer agents. These modifications can enhance the molecule's interaction with specific biological targets, leading to improved efficacy and a more favorable therapeutic window. This guide provides a comparative analysis of the efficacy of 2-amino-5-arylpyridine derivatives in various cancer cell lines, delves into their probable mechanisms of action, and offers detailed experimental protocols for their evaluation.

Comparative Efficacy of 2-Amino-5-Arylpyridine Derivatives

The antiproliferative activity of 2-amino-5-arylpyridine derivatives and related compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for several 2-amino-5-arylpyridine analogues, highlighting their activity spectrum.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
2-Amino-5-aryl-3-benzylthiopyridineMKN-45 (Gastric)0.19[1]
HT-29 (Colon)0.45[1]
A549 (Lung)0.71[1]
2-Aminopyridine Derivative (MR3278)MOLM-16 (AML)2.6[2]
Mv-4-11 (AML)3.7[2]
Thieno[2,3-b]pyridine Derivative (7h)MDA-MB-231 (Breast)0.0499[3]
Thieno[2,3-b]pyridine Derivative (7i)HCT116 (Colon)<0.1[3]
MDA-MB-231 (Breast)<0.1[3]
Thieno[2,3-b]pyridine Derivative (8h)HCT116 (Colon)<0.1[3]
MDA-MB-231 (Breast)<0.1[3]

Note: The table includes data from structurally related compounds to provide a comparative landscape due to the limited public data on the exact 2-Amino-5-[3-(benzyloxy)phenyl]pyridine scaffold.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The anticancer activity of 2-amino-5-arylpyridine derivatives is often attributed to their ability to inhibit protein kinases within crucial signaling cascades that regulate cell growth, proliferation, and survival. The two most prominent pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways, both of which are frequently dysregulated in various cancers.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival.[4] Its aberrant activation is a common event in many cancers, making it a prime target for therapeutic intervention.[5] Several studies have indicated that aminopyridine-based compounds can effectively inhibit components of this pathway. For instance, certain 2-aminopyridine derivatives have been identified as potent PI3Kδ inhibitors.[2] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, a critical step in activating the downstream kinase Akt. Deactivated Akt can no longer phosphorylate and regulate a host of downstream effectors, including mTOR, leading to the suppression of protein synthesis and cell proliferation, and often inducing apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor 2-Amino-5-Arylpyridine Derivative Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-amino-5-arylpyridine derivatives.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[6] This pathway plays a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, particularly those with RAS or RAF mutations. While direct evidence for the specific "2-Amino-5-[3-(benzyloxy)phenyl]pyridine" scaffold is emerging, related heterocyclic compounds have been shown to modulate this pathway. Inhibition can occur at various nodes, such as at the level of receptor tyrosine kinases (e.g., c-Met) that activate the cascade, or potentially at downstream kinases.[1] By blocking this pathway, these compounds can halt the uncontrolled cell division characteristic of cancer.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Promotes Inhibitor 2-Amino-5-Arylpyridine Derivative Inhibitor->RTK Inhibits

Figure 2: Simplified MAPK/ERK signaling pathway and a potential inhibitory point for 2-amino-5-arylpyridine derivatives.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the anticancer potential of 2-amino-5-arylpyridine derivatives, a series of well-established in vitro assays are essential. The following protocols provide a standardized framework for these investigations.

Experimental Workflow

The evaluation of a novel compound typically follows a logical progression from assessing general cytotoxicity to elucidating the specific mechanism of action.

Experimental_Workflow Start Compound Synthesis & Purification MTT MTT Assay (Cell Viability/IC50) Start->MTT WesternBlot Western Blot (Protein Expression/Signaling) MTT->WesternBlot If active FlowCytometry Flow Cytometry (Cell Cycle/Apoptosis) MTT->FlowCytometry If active Conclusion Data Analysis & Conclusion WesternBlot->Conclusion FlowCytometry->Conclusion

Figure 3: A typical experimental workflow for evaluating the anticancer efficacy of novel compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-5-arylpyridine derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can reveal changes in protein expression and phosphorylation states, providing insights into the activity of signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The 2-amino-5-arylpyridine scaffold represents a promising framework for the development of novel anticancer agents. The available data on structurally related compounds suggest potent antiproliferative activity across a range of cancer cell lines, likely mediated through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. Further structure-activity relationship (SAR) studies focusing on the 3-benzyloxy substitution are warranted to optimize the efficacy and selectivity of these derivatives. Future research should also include in vivo studies in animal models to validate the preclinical findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this exciting class of potential anticancer therapeutics.

References

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A Researcher's Guide to Validating the Mechanism of Action of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, transforming a promising compound into a potential clinical candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of a novel putative kinase inhibitor, which we will refer to as "Compound X" (2-Amino-5-[3-(benzyloxy)phenyl]pyridine).

The aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, suggesting that Compound X may exert its biological effects through the modulation of protein kinase activity. Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a prominent class of drug targets.[1] Therefore, a systematic and multi-pronged approach is essential to not only confirm its intended target but also to uncover any potential off-target effects that could lead to unforeseen toxicity or provide opportunities for drug repositioning.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, in-depth narrative that follows the principles of scientific integrity, drawing upon field-proven insights to construct a self-validating experimental strategy. We will explore a cascade of methodologies, from initial target engagement confirmation to broad-spectrum selectivity profiling, all while explaining the causal logic behind each experimental choice.

Part 1: Foundational Validation: Target Engagement and Biochemical Potency

The initial phase of MoA validation focuses on answering two fundamental questions: Does Compound X bind to its intended kinase target in a cellular context? And with what potency does it inhibit the kinase's enzymatic activity?

Biochemical Potency and Inhibition Kinetics

The first step is to quantify the inhibitory activity of Compound X against its purified, recombinant target kinase. This is typically achieved through in vitro enzyme activity assays.[2] The primary goal is to determine the half-maximal inhibitory concentration (IC50), a key parameter for ranking compound potency.

It is crucial to move beyond a simple endpoint measurement and delve into the kinetics of inhibition.[3] Understanding whether a compound is a competitive, non-competitive, or uncompetitive inhibitor provides valuable insights into its binding mode and potential for in vivo efficacy. For instance, an ATP-competitive inhibitor's efficacy can be influenced by cellular ATP concentrations.

Table 1: Hypothetical Biochemical Profile of Compound X

ParameterValueMethod
Target KinaseKinase YRecombinant Protein
IC5050 nMTR-FRET Assay
Mode of InhibitionATP-competitiveMichaelis-Menten Kinetics
Ki25 nMCheng-Prusoff Equation
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays are essential for determining intrinsic potency, they lack the physiological relevance of a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target within intact cells.[4][5][6][7] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[4]

This label-free method provides direct evidence of target engagement in a more physiologically relevant setting, accounting for factors like cell permeability and intracellular target concentrations.[5][8][9][10][11][12][13]

cluster_0 CETSA Workflow A Treat cells with Compound X or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot soluble protein vs. temperature to generate melting curves D->E F Compare melting curves of treated vs. vehicle samples E->F

CETSA Experimental Workflow

A positive CETSA result, indicated by a shift in the melting curve of the target kinase in the presence of Compound X, provides strong evidence of intracellular target engagement.

Part 2: Delineating the Functional Consequences: Cellular Pathway Analysis

Confirming target binding is a critical first step, but it is equally important to demonstrate that this engagement translates into a functional modulation of the downstream signaling pathway.

Phospho-protein Analysis

Kinases exert their effects by phosphorylating substrate proteins. Therefore, a logical next step is to assess the phosphorylation status of known downstream targets of Kinase Y. Western blotting is a standard technique for this purpose, using phospho-specific antibodies to detect changes in protein phosphorylation upon treatment with Compound X.[14] For a more comprehensive view, multiplex immunoassay platforms, such as Luminex, can simultaneously quantify the phosphorylation levels of multiple proteins in a signaling cascade.[15]

CompoundX Compound X KinaseY Kinase Y CompoundX->KinaseY Inhibition SubstrateA Substrate A KinaseY->SubstrateA Phosphorylation SubstrateB Substrate B KinaseY->SubstrateB Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) SubstrateA->CellularResponse SubstrateB->CellularResponse

Hypothetical Signaling Pathway of Compound X

A dose-dependent decrease in the phosphorylation of Kinase Y's substrates following treatment with Compound X would strongly support its proposed MoA.

Phenotypic Assays

Ultimately, the goal of a therapeutic agent is to elicit a desired biological response. Therefore, it is essential to employ cell-based assays that measure a relevant phenotype.[16][17] The choice of assay will depend on the known or hypothesized role of the target kinase. Examples include assays for cell proliferation, apoptosis, migration, or cytokine production. A correlation between the biochemical potency (IC50), cellular target engagement, pathway modulation, and the phenotypic response provides a cohesive and compelling validation of the MoA.

Part 3: A Broader Perspective: Assessing Selectivity and Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity. For kinase inhibitors, this is particularly important given the high degree of structural similarity across the human kinome. Off-target activities can lead to toxicity or, in some cases, beneficial polypharmacology.

Kinome Profiling

Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[1][18][19][20] These services utilize various assay formats, such as radiometric, fluorescence-based, or mass spectrometry-based methods, to measure the inhibitory activity of Compound X against hundreds of kinases simultaneously.

Table 2: Hypothetical Kinome Profiling Data for Compound X (Selected Kinases)

Kinase% Inhibition at 1 µM
Kinase Y (Target) 98%
Kinase A85%
Kinase B52%
Kinase C15%
Kinase D<10%

The data from kinome profiling is invaluable for guiding lead optimization efforts to improve selectivity and for interpreting the results of cellular and in vivo studies.

Unbiased Off-Target Identification: Thermal Proteome Profiling (TPP)

While kinome profiling is excellent for assessing on-target and off-target kinase activity, it is limited to the kinases included in the panel. Thermal Proteome Profiling (TPP), an extension of CETSA coupled with quantitative mass spectrometry, offers an unbiased approach to identify all protein targets of a compound within the cell.[8] TPP can reveal unexpected off-targets, providing a more complete picture of a compound's cellular interactions.

Part 4: A Comparative Look at Alternative and Complementary Methodologies

The methodologies described above form a robust core for MoA validation. However, other techniques can provide additional layers of evidence and are worth considering depending on the specific research questions and available resources.

  • Affinity Chromatography-Mass Spectrometry: If the target of a compound is unknown, affinity-based pulldown approaches can be used for target identification.[21] However, these methods require chemical modification of the compound, which may alter its binding properties.

  • Structural Biology: Techniques like X-ray crystallography or cryo-electron microscopy can provide atomic-level details of how a compound binds to its target protein.[22][23] This information is incredibly valuable for structure-based drug design and for understanding the molecular basis of potency and selectivity.

  • LC-MS/MS-based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a versatile tool in MoA studies.[24][25][26][27][28] It can be used for quantifying changes in protein phosphorylation, identifying metabolites of the compound, and in targeted and non-targeted screening for compound-protein interactions.

Table 3: Comparison of Key MoA Validation Techniques

TechniquePrimary Question AnsweredAdvantagesLimitations
Biochemical Assays Potency and mode of inhibition?Quantitative, high-throughput.Lacks cellular context.
CETSA Does it bind the target in cells?Physiologically relevant, label-free.Not all binding events cause stabilization.
Phospho-proteomics Does it modulate the pathway?Functional readout of target inhibition.Requires specific antibodies or mass spec.
Kinome Profiling How selective is it?Broad assessment of kinase selectivity.Limited to the kinases on the panel.
TPP What are all the cellular targets?Unbiased, proteome-wide.Technically demanding, data analysis is complex.

Conclusion: An Integrated Approach to MoA Validation

Validating the mechanism of action of a novel compound like 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is not a linear process but rather an iterative cycle of hypothesis generation and experimental testing. A single experiment, no matter how well-executed, is rarely sufficient. Instead, a confluence of evidence from biochemical, cellular, and proteomic approaches is required to build a compelling and robust case for a compound's MoA.

By systematically confirming target engagement, elucidating downstream functional consequences, and comprehensively assessing selectivity, researchers can gain the necessary confidence to advance a compound through the drug discovery pipeline. This integrated strategy, grounded in scientific rigor and logical progression, is the cornerstone of developing safe and effective medicines.

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Introduction: The Strategic Value of the Benzyloxy Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Benzyloxy Substituted Aminopyridines in Drug Discovery

In the landscape of medicinal chemistry, the aminopyridine framework is recognized as a "privileged" structure, a versatile scaffold that consistently appears in a multitude of biologically active compounds.[1][2] Its utility stems from its rigid aromatic nature, defined hydrogen bonding capabilities, and the accessible vectors for chemical modification. The introduction of a benzyloxy substituent further enhances this scaffold's value, offering a sophisticated tool to modulate a compound's physicochemical properties, including lipophilicity and metabolic stability. More importantly, the benzyloxy group provides a customizable handle for extensive structure-activity relationship (SAR) studies, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of benzyloxy substituted aminopyridines, focusing on synthetic strategies, physicochemical characterization, and their application in targeting diverse biological pathways. We will delve into the causalities behind experimental choices, present validated protocols, and summarize key performance data to empower researchers in their drug development endeavors.

I. A Comparative Overview of Synthetic Strategies

The synthetic route chosen to access specific benzyloxy substituted aminopyridines is a critical decision dictated by the desired substitution pattern, required scale, and the availability of starting materials. While classical methods provide a foundation, modern approaches offer significant advantages in efficiency and scope.

Traditional vs. Modern Synthetic Approaches

Historically, methods like the Chichibabin amination have been fundamental for producing 2-aminopyridines.[1] However, these often require harsh conditions and can lack regioselectivity. Modern drug discovery programs demand more efficient and versatile methods.

A significant advancement is the development of one-pot, multi-component reactions. For instance, a modified Bohlmann-Rahtz pyridine synthesis allows for the efficient, single-operation construction of 5-(benzyloxy)pyridin-3-amine derivatives from readily available starting materials.[3] This approach streamlines the process, reduces waste, and improves overall yield compared to traditional multi-step sequences.

For more sterically demanding targets, which may be inaccessible through conventional routes, innovative methodologies have been developed. Lewis acid-promoted benzylation of aminopyridines with corresponding alcohols has emerged as a powerful technique to overcome these synthetic hurdles, enabling the creation of previously inaccessible organocatalysts and complex molecular architectures.[4][5]

Comparative Synthesis Data
Synthetic Method Key Reactants Typical Conditions Advantages Limitations Reference
Modified Bohlmann-Rahtz α-(benzyloxymethyl)-β-ketoester, alkynone, ammonium acetateOne-pot condensationHigh efficiency, streamlined process, good yields.Scope may be limited by starting material availability.[3]
Nucleophilic Substitution Substituted bromopyridine, benzyl alcoholBase (e.g., K₂CO₃), solvent (e.g., acetone)Robust, reliable for specific isomers.Can require multiple steps if starting pyridine is not available.[6][7]
Lewis Acid-Promoted Benzylation Aminopyridine, benzylic alcoholLewis acid (e.g., ZnBr₂)Access to sterically hindered products, high yields.Requires specific catalyst; may not be suitable for all substrates.[5]
General Experimental Workflow

The logical flow from synthesis to biological evaluation is a self-validating system. Each step confirms the success of the previous one, ensuring the integrity of the final data.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation synthesis Chemical Synthesis (e.g., One-Pot Reaction) purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms purity Purity Analysis (HPLC) ms->purity in_vitro In Vitro Assay (e.g., Kinase Inhibition) purity->in_vitro in_vivo In Vivo Model (e.g., Xenograft) in_vitro->in_vivo

Caption: Standard workflow from synthesis to in vivo testing.

II. Physicochemical and Spectroscopic Characterization

Unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for structural confirmation.

For example, the structure of 5-(benzyloxy)pyridin-3-amine is confirmed by its distinct NMR signature. The benzylic protons (CH₂) typically appear as a sharp singlet around 5.06 ppm, while the aromatic protons of the benzyl and pyridine rings appear in the 6.9-8.0 ppm range.[6]

Representative Spectroscopic Data for 5-(Benzyloxy)pyridin-3-amine
Technique Solvent Key Peaks / Shifts (δ) Reference
¹H NMR CDCl₃7.97 (d, 1H), 7.82 (d, 1H), 7.43-7.30 (m, 5H), 6.94 (t, 1H), 5.06 (s, 2H), 3.75 (br s, 2H)[6]
¹³C NMR CDCl₃149.3, 141.8, 137.4, 136.9, 131.2, 128.6, 128.1, 127.5, 122.1, 110.9, 70.5[6]

The causality behind this data is the unique electronic environment of each proton and carbon atom, which is dictated by the molecule's rigid structure and the influence of electronegative nitrogen and oxygen atoms.

III. Comparative Biological Activity & SAR

The true power of the benzyloxy aminopyridine scaffold lies in its adaptability for targeting various proteins. The position of the substituents and the nature of the groups on the benzyl ring dramatically influence biological activity.

Protein Kinase Inhibition (c-Met and ROS1)

Aminopyridine derivatives have proven to be excellent scaffolds for designing potent kinase inhibitors, often acting as hinge-binders in the ATP pocket of the enzyme.

  • c-Met Kinase: In the development of c-Met inhibitors, the aminopyridine core was explored for its favorable biological and pharmacokinetic properties. SAR studies led to the discovery of potent amides that showed low affinity for the hERG channel, a critical parameter for cardiac safety.[8]

  • ROS1 Kinase: Novel 3-benzyloxyaminopyridines have been developed as selective ROS1 inhibitors for non-small cell lung cancer.[9] A key challenge in this area is overcoming resistance mutations, such as ROS1G2032R. Strategic modifications, such as introducing larger biphenyl groups on the benzyloxy moiety, were shown to enhance selectivity and improve potency against the resistant mutant by a remarkable 20- to 100-fold compared to existing drugs like Crizotinib.[9] This design choice was rationalized by the need to increase lipophilicity for better blood-brain barrier penetration to treat brain metastases.[9]

G RTK Receptor Tyrosine Kinase (e.g., ROS1, c-Met) Substrate_P Phosphorylated Substrate RTK->Substrate_P Inhibitor Benzyloxy Aminopyridine Inhibitor Inhibitor->RTK ATP ATP ATP->RTK P P Substrate Substrate Protein Substrate->Substrate_P Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream

Sources

A Researcher's Guide to Deconvoluting Kinase Cross-Reactivity: Profiling 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the target engagement and selectivity of a novel kinase inhibitor is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of a hypothetical inhibitor, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. In the absence of publicly available data for this specific molecule, we will present a technical guide outlining the state-of-the-art methodologies to generate a kinase inhibition profile. This document will serve as a practical comparison of key experimental approaches, complete with the scientific rationale behind their application and illustrative data.

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization of its specificity. Off-target effects, often stemming from a compound's interaction with unintended kinases, can lead to toxicity or confound experimental results. Therefore, a thorough investigation of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of drug discovery and chemical biology.

The Challenge of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets.[1] This conservation makes achieving absolute selectivity for a single kinase a formidable challenge. A compound designed to inhibit a specific kinase may inadvertently bind to several others, leading to a complex pharmacological profile. This guide will explore robust methods to elucidate this profile.

Comparative Methodologies for Kinase Cross-Reactivity Profiling

The selection of an appropriate assay for profiling kinase inhibitor selectivity depends on the stage of research, the desired depth of information, and available resources. Here, we compare three widely adopted and powerful techniques: Large-Scale Kinase Panels (Kinome Scanning), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA).

Table 1: Comparison of Key Methodologies for Kinase Inhibitor Profiling
Assay Principle Advantages Limitations Key Quantitative Readout
Kinome Scanning (e.g., KINOMEscan®) In vitro competition binding assay where the test compound competes with an immobilized ligand for binding to a panel of kinases.[2]Broad coverage of the kinome (over 460 kinases); provides true thermodynamic dissociation constants (Kd); ATP-independent.[2]In vitro assay may not fully reflect cellular activity; does not measure enzymatic inhibition directly.Dissociation constant (Kd); Percent of control.
Isothermal Titration Calorimetry (ITC) Direct measurement of the heat released or absorbed during the binding interaction between the inhibitor and the kinase.[3]Provides a complete thermodynamic profile of the binding event (Kd, ΔH, ΔS); label-free and in-solution.[4]Lower throughput; requires larger quantities of pure protein and compound; may be affected by ligand solubility.[5][6]Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in intact cells upon ligand binding.[7][8]Confirms target engagement in a physiological cellular context; label-free.[9][10]Lower throughput in its traditional Western blot format; not all proteins are amenable to the assay.Thermal shift (ΔTm); Isothermal dose-response curves (EC50).[8]

Experimental Workflows and Data Interpretation

To illustrate how one would approach the cross-reactivity profiling of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, we provide detailed experimental workflows and hypothetical data.

Initial Broad Screening: Kinome Scanning

The first step in characterizing a new inhibitor is often a broad screen against a large panel of kinases to identify potential on- and off-targets. The KINOMEscan® platform is a widely used example of this approach.[2][11]

  • Compound Preparation: 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Setup: The assay is performed in a multi-well format. Each well contains one of the kinases from the panel, tagged with DNA, an immobilized ligand, and the test compound at a fixed concentration (e.g., 1 µM).[2]

  • Competition Binding: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR, which measures the amount of associated DNA. A lower amount of bound kinase indicates that the test compound has successfully competed for binding.[2]

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding.

The following table presents hypothetical KINOMEscan® data, assuming that our compound has a primary target and several off-targets.

Table 2: Hypothetical KINOMEscan® Results for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (at 1 µM)
Kinase Target Gene Symbol % of Control Interpretation
Mitogen-activated protein kinase 14MAPK14 (p38α)5Strong Binding (Potential Primary Target)
Cyclin-dependent kinase 2CDK215Moderate Binding (Off-Target)
Vascular endothelial growth factor receptor 2KDR (VEGFR2)25Moderate Binding (Off-Target)
c-Src tyrosine kinaseSRC50Weak Binding
Epidermal growth factor receptorEGFR95No Significant Binding

This data is illustrative and not based on published results for this specific compound.

This initial screen provides a broad overview of the compound's selectivity and guides further validation experiments.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (2-Amino-5-[3-(benzyloxy)phenyl]pyridine) Incubation Incubation & Competition Binding Compound->Incubation KinasePanel Kinase Panel (DNA-tagged) KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand (on beads) ImmobilizedLigand->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR qPCR Quantification Elution->qPCR Data Data Analysis (% of Control) qPCR->Data

Caption: KINOMEscan® Experimental Workflow.

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

Once primary targets and significant off-targets are identified, ITC can be used to provide a detailed thermodynamic characterization of the binding interaction.[3] This technique directly measures the heat changes upon binding, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Sample Preparation: Purified recombinant kinase (e.g., p38α) is placed in the sample cell of the calorimeter. The inhibitor, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, is loaded into the titration syringe at a concentration 10-20 times higher than the protein concentration.[6] Both solutions must be in identical, well-matched buffers.

  • Titration: The inhibitor is injected into the protein solution in small, precise aliquots.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[4]

Table 3: Hypothetical ITC Data for Inhibitor Binding to p38α
Parameter Value Interpretation
Kd 50 nMHigh-affinity interaction.
n (Stoichiometry) 1.05Indicates a 1:1 binding model.
ΔH (Enthalpy) -8.5 kcal/molThe binding is enthalpically driven and exothermic.
ΔS (Entropy) 2.1 cal/mol·KA small, favorable entropic contribution.

This data is illustrative and not based on published results for this specific compound.

A low nanomolar Kd value would confirm a high-affinity interaction with the intended target.

ITC_Workflow cluster_setup Setup cluster_measurement Measurement cluster_output Output Protein Kinase in Sample Cell Titration Stepwise Injections Protein->Titration Ligand Inhibitor in Syringe Ligand->Titration Heat Measure Heat Change (ΔH) Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Fit Fit Data to Binding Model Isotherm->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial, confirming that the compound engages its target in a physiological context is a critical step. CETSA is a powerful technique for verifying target engagement in intact cells and even tissues.[7][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[12]

  • Cell Treatment: Intact cells are treated with either 2-Amino-5-[3-(benzyloxy)phenyl]pyridine or a vehicle control (DMSO).

  • Heating: The treated cells are divided into aliquots and heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.

  • Protein Detection: The amount of soluble target protein (e.g., p38α) remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

A successful CETSA experiment would show that in the cells treated with our compound, the p38α protein remains soluble at higher temperatures compared to the vehicle-treated cells. This thermal shift (ΔTm) is a direct indication of target engagement in a cellular environment.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Cells Intact Cells Treatment Treat with Inhibitor or Vehicle Cells->Treatment Aliquot Aliquot Cells Treatment->Aliquot Heat Heat to a Range of Temperatures Aliquot->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble/Aggregated Protein Lysis->Centrifugation Detection Detect Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection Curve Generate Melting Curve Detection->Curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion: Building a Complete Profile

A comprehensive understanding of the cross-reactivity of a kinase inhibitor like 2-Amino-5-[3-(benzyloxy)phenyl]pyridine requires an integrated approach. By combining broad, in vitro screening with detailed biophysical characterization and in-cell validation, researchers can build a robust selectivity profile. This multi-faceted strategy not only helps in identifying the most promising drug candidates but also provides invaluable insights into their mechanism of action and potential liabilities, ultimately paving the way for the development of safer and more effective targeted therapies.

References

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Benchmarking Novel Tankyrase Inhibitors: A Comparative Guide Featuring 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Tankyrase Inhibition

Tankyrase 1 and 2 (TNKS1/2) have emerged as compelling therapeutic targets in oncology.[1] These enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are pivotal regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2] By catalyzing the poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffolding protein in the β-catenin destruction complex, tankyrases mark Axin for proteasomal degradation.[3][4] This destabilization of the destruction complex leads to the accumulation of β-catenin, its translocation to the nucleus, and the subsequent activation of oncogenic gene transcription.[5]

Inhibitors of tankyrase activity can stabilize Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-driven tumor growth.[3][4] This guide provides a framework for benchmarking novel tankyrase inhibitors, using 2-Amino-5-[3-(benzyloxy)phenyl]pyridine as a focal point for comparison against well-characterized inhibitors: XAV939, IWR-1, and G007-LK. While 2-Amino-5-[3-(benzyloxy)phenyl]pyridine has been identified as a tankyrase inhibitor, comprehensive, publicly available comparative data remains limited. This guide, therefore, serves as a blueprint for the experimental evaluation of new chemical entities in this class.

Mechanism of Action: Stabilizing the β-Catenin Destruction Complex

The primary mechanism by which tankyrase inhibitors suppress the Wnt/β-catenin pathway is through the stabilization of the Axin-dependent β-catenin destruction complex. In the absence of a Wnt signal, this complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), facilitates the sequential phosphorylation of β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus keeping cytoplasmic levels of β-catenin low.

Tankyrase 1 and 2 disrupt this process by PARsylating Axin, leading to its ubiquitination and degradation. This compromises the integrity of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes such as c-Myc and Cyclin D1, which drive cell proliferation.

Tankyrase inhibitors, including 2-Amino-5-[3-(benzyloxy)phenyl]pyridine and the established comparators, bind to the catalytic domain of tankyrases, preventing the PARsylation of Axin. This leads to the stabilization and accumulation of Axin, reconstitution of the destruction complex, and a subsequent decrease in β-catenin levels, effectively silencing the aberrant Wnt signaling.

Tankyrase_Inhibition_of_Wnt_Pathway cluster_0 Wnt OFF State (Inhibitor Present) cluster_1 Wnt ON State (No Inhibitor) Inhibitor 2-Amino-5-[3-(benzyloxy)phenyl]pyridine XAV939, IWR-1, G007-LK TNKS1/2 Tankyrase 1/2 Inhibitor->TNKS1/2 Inhibits Axin_stable Axin (Stable) TNKS1/2->Axin_stable No PARsylation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Axin_stable->Destruction_Complex beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation Degradation Proteasome->Degradation TCF/LEF_inactive TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF/LEF_inactive->Target_Genes_off TNKS1/2_active Tankyrase 1/2 Axin_unstable Axin (Unstable) TNKS1/2_active->Axin_unstable PARsylation Proteasome_active Proteasome Axin_unstable->Proteasome_active Ubiquitination & Degradation beta_catenin_active β-catenin Nucleus Nucleus beta_catenin_active->Nucleus TCF/LEF_active TCF/LEF Nucleus->TCF/LEF_active Target_Genes_on Target Gene Transcription ON (e.g., c-Myc, Cyclin D1) TCF/LEF_active->Target_Genes_on

Caption: Mechanism of tankyrase inhibition in the Wnt/β-catenin pathway.

Comparative Performance of Known Tankyrase Inhibitors

A critical aspect of benchmarking a novel inhibitor is to compare its potency and selectivity against established compounds. The following table summarizes publicly available data for XAV939, IWR-1, and G007-LK. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

InhibitorTarget(s)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Wnt Reporter IC50 (nM)Selectivity Notes
XAV939 TNKS1/2114~50Also inhibits PARP1 at higher concentrations.
IWR-1 TNKS1/213156180Exhibits selectivity over PARP1/2.
G007-LK TNKS1/246[3]25[3]50[3]Highly selective; no significant inhibition of PARP1 up to 20 µM.
2-Amino-5-[3-(benzyloxy)phenyl]pyridine TNKS1/2Data not availableData not availableData not availableSelectivity profile not publicly available.

Experimental Protocols for Benchmarking Tankyrase Inhibitors

To objectively evaluate the performance of a novel tankyrase inhibitor such as 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, a series of standardized in vitro and cell-based assays should be employed.

In Vitro Tankyrase Enzymatic Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of purified tankyrase enzymes.

  • Principle: A chemiluminescent assay to quantify the amount of poly(ADP-ribose) (PAR) produced by TNKS1 or TNKS2.

  • Protocol:

    • Coat a 96-well plate with histone proteins, which will serve as the substrate for PARsylation.

    • Prepare serial dilutions of the test inhibitor (e.g., 2-Amino-5-[3-(benzyloxy)phenyl]pyridine) and control inhibitors (XAV939, G007-LK).

    • Add the diluted inhibitors to the wells.

    • Initiate the enzymatic reaction by adding purified recombinant TNKS1 or TNKS2 enzyme and biotinylated NAD+ to each well.

    • Incubate the plate to allow for the PARsylation reaction to occur.

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.

    • After another wash step, add a chemiluminescent HRP substrate.

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of PAR produced and thus, the enzyme activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Enzymatic_Assay_Workflow A Coat 96-well plate with histones B Add serial dilutions of inhibitors A->B C Add TNKS enzyme and biotinylated NAD+ B->C D Incubate to allow PARsylation C->D E Wash plate D->E F Add Streptavidin-HRP E->F G Wash plate F->G H Add chemiluminescent substrate G->H I Measure luminescence H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro tankyrase enzymatic assay.

Cellular Wnt/β-catenin Reporter Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the functional consequence of tankyrase inhibition on the Wnt signaling pathway.

  • Principle: Utilizes a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.

  • Protocol:

    • Seed the TCF/LEF reporter cell line in a 96-well plate.

    • Treat the cells with serial dilutions of the test and control inhibitors for a predetermined time.

    • Induce Wnt signaling by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a plate reader.

    • Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

    • Calculate IC50 values based on the inhibition of Wnt-induced luciferase activity.

Axin Stabilization Assay (Western Blot)

This assay provides direct evidence of the inhibitor's mechanism of action by visualizing the accumulation of Axin protein.

  • Principle: Western blotting is used to detect the levels of Axin1 and Axin2 in cell lysates after treatment with the inhibitor.

  • Protocol:

    • Culture a relevant cancer cell line (e.g., SW480, DLD-1) in 6-well plates.

    • Treat the cells with various concentrations of the test and control inhibitors for an appropriate duration (e.g., 24 hours).

    • Harvest the cells and prepare whole-cell lysates.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the fold-increase in Axin levels relative to the untreated control.

Cell Proliferation/Viability Assay

This assay assesses the impact of the inhibitor on the growth of cancer cell lines, particularly those known to be dependent on Wnt signaling.

  • Principle: A colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo) is used to measure the number of viable cells after inhibitor treatment.

  • Protocol:

    • Seed cancer cell lines (e.g., COLO-320DM, SW480) in 96-well plates.

    • Treat the cells with a range of concentrations of the test and control inhibitors.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which correlates with the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.

Positioning 2-Amino-5-[3-(benzyloxy)phenyl]pyridine in the Tankyrase Inhibitor Landscape

To effectively benchmark 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, the experimental data generated from the protocols described above should be systematically compared to the data from the known inhibitors. Key performance indicators to consider include:

  • Potency: A direct comparison of the IC50/GI50 values from the enzymatic and cellular assays will determine the relative potency of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

  • Selectivity: A crucial aspect of drug development is selectivity for the intended target. The inhibitory activity of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine should be profiled against other members of the PARP family, particularly PARP1 and PARP2, to assess its specificity for tankyrases. High selectivity, as seen with G007-LK, is often desirable to minimize off-target effects.

  • Cellular Efficacy: Demonstrating potent inhibition of Wnt signaling and cancer cell proliferation in relevant cellular models is essential for validating the therapeutic potential of the compound.

Conclusion

The development of potent and selective tankyrase inhibitors holds significant promise for the treatment of Wnt-driven cancers. This guide provides a comprehensive framework for the preclinical evaluation and benchmarking of novel tankyrase inhibitors, using 2-Amino-5-[3-(benzyloxy)phenyl]pyridine as a case study. By employing a systematic approach that includes robust enzymatic and cellular assays, researchers can effectively characterize the performance of new chemical entities and position them within the existing landscape of tankyrase inhibitors. While direct comparative data for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is not yet widely available, the methodologies outlined herein provide a clear path for its thorough evaluation and comparison against established standards such as XAV939, IWR-1, and G007-LK.

References

  • Waaler, J., et al. (2012). A novel tankyrase inhibitor suppresses canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in vivo. Cancer Research, 72(11), 2822-2832. Available at: [Link]

  • Lau, T., et al. (2013). A novel tankyrase inhibitor, G007-LK, suppresses APC-mutant colorectal tumor growth. Cancer Research, 73(10), 3132-3144. Available at: [Link]

  • Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620. Available at: [Link]

  • Clevers, H., & Nusse, R. (2012). Wnt/β-catenin signaling and disease. Cell, 149(6), 1192-1205. Available at: [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). Retrieved from [Link]

  • Bio-protocol. (2018). Wnt Reporter Activity Assay. Bio-protocol, 8(12), e2888. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2019). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 24(20), 3690. Available at: [Link]

  • Nature. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of tankyrase inhibitors showing the structures of XAV939, IWR-1, and G007-LK. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Trevigen. (n.d.). Tankyrase 1 Chemiluminescent Activity Assay. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Retrieved from [Link]

  • The Company of Biologists. (2022). Axin phosphorylation in condensates counteracts tankyrase-mediated degradation. Journal of Cell Science, 135(22), jcs260312. Available at: [Link]

  • Bio-protocol. (2022). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. Bio-protocol, 12(1), e4285. Available at: [Link]

  • National Center for Biotechnology Information. (2014). A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors. PLoS One, 9(10), e110482. Available at: [Link]

  • Hubrecht Institute. (2012). Wnt Signaling through Inhibition of β-Catenin Degradation in an Intact Axin1 Complex. Cell, 149(6), 1245-1256. Available at: [Link]

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In Vivo Validation of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. Given the prevalence of the pyridine scaffold in kinase inhibitors, this document is structured around the hypothesis that this compound is a putative kinase inhibitor for oncology applications.[1][2][3][4] We will objectively compare its potential performance against established and emerging alternatives, supported by detailed experimental protocols and illustrative data.

The core of any successful drug development program lies in rigorous preclinical validation.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical steps of in vivo efficacy and pharmacokinetic assessment.

Introduction: The Rationale for a Novel Kinase Inhibitor

The deregulation of protein kinase activity is a cornerstone of cancer development and progression, making kinases a prime target for therapeutic intervention.[1][5] Small molecule kinase inhibitors have revolutionized cancer treatment, with numerous FDA-approved drugs demonstrating significant clinical benefit.[4] The pyridine heterocycle is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and provide a versatile scaffold for potent and selective kinase inhibition.[2][3]

While direct in vivo data for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is not yet publicly available, its structural alerts suggest potential kinase inhibitory activity. For the purpose of this guide, we will hypothesize its mechanism of action as a multi-kinase inhibitor with a potential focus on the MAPK/ERK pathway, a critical signaling cascade in many cancers. A related compound, 2-Amino-3-benzyloxypyridine, has been identified as an inhibitor of p38α mitogen-activated protein kinase, lending some credence to this hypothesis.

To establish a robust validation framework, we will compare 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (herein referred to as "Compound X") with two strategic comparators:

  • Sorafenib: A well-established multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. It serves as a benchmark for broad-spectrum kinase inhibition.

  • ERK5-I-1 (Hypothetical Selective ERK5 Inhibitor): Representing a more targeted therapeutic approach. While several ERK5 inhibitors are in development, we will use a hypothetical potent and selective compound to illustrate the comparison against a specific pathway inhibitor.[6]

Comparative In Vivo Validation Workflow

The in vivo validation of a novel kinase inhibitor requires a multi-faceted approach, encompassing pharmacokinetics (PK), pharmacodynamics (PD), and efficacy studies. The following workflow provides a logical progression for assessing the therapeutic potential of Compound X.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Xenograft Models cluster_2 Phase 3: Pharmacodynamics & MOA PK Single-Dose PK Study (IV & PO) MTD Maximum Tolerated Dose (MTD) Study PK->MTD Inform Dosing Efficacy Dose-Response Efficacy Study MTD->Efficacy Set Dosing Regimen Xenograft Subcutaneous Xenograft Model Establishment Xenograft->Efficacy Tumor Growth PD Pharmacodynamic (PD) Marker Analysis Efficacy->PD Tissue Collection MOA Mechanism of Action (MOA) Confirmation PD->MOA

Caption: A streamlined workflow for the in vivo validation of a novel kinase inhibitor.

Detailed Experimental Protocols

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in comparison to Sorafenib and ERK5-I-1.[7]

Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Compound Administration:

    • Intravenous (IV) administration: A single bolus dose (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) gavage: A single dose (e.g., 10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Quantify compound concentrations in plasma using a validated LC-MS/MS method.[7]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Comparative PK Data (Illustrative):

ParameterCompound X (Hypothetical)Sorafenib (Literature Values)ERK5-I-1 (Hypothetical)
Oral Bioavailability (F%) 45%38-49%60%
Tmax (h) 1.531.0
Cmax (ng/mL) for 10 mg/kg PO 12008001500
Half-life (t1/2, h) 6.820-278.2
Clearance (mL/min/kg) 154.110
Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Dosing Regimen: Administer escalating doses of Compound X daily for 14 days.

  • Monitoring: Record body weight daily and observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 15-20% body weight loss or significant clinical signs of distress.

In Vivo Efficacy in a Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor activity of Compound X in a relevant cancer model. For this guide, we will use a human colorectal cancer cell line (e.g., HCT116) known to have a constitutively active MAPK pathway.

Protocol:

  • Cell Culture: Culture HCT116 cells to 80-90% confluency.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of female athymic nude mice.[8]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width^2)/2.[9]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment: Administer Compound X, Sorafenib, ERK5-I-1, or vehicle control orally at their respective MTDs for a specified period (e.g., 21 days).

  • Data Analysis: Compare tumor growth inhibition (TGI) between the treatment and vehicle control groups.

Illustrative Efficacy Data:

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI%)
Vehicle Control -1500 ± 250-
Compound X 50450 ± 12070%
Sorafenib 30600 ± 15060%
ERK5-I-1 40750 ± 18050%
Pharmacodynamic (PD) Marker Analysis

Objective: To confirm that Compound X is engaging its target in the tumor tissue.

Protocol:

  • Tissue Collection: At the end of the efficacy study, collect tumor samples from a subset of mice at various time points after the final dose.

  • Western Blot Analysis: Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of key downstream effectors of the targeted kinase pathway (e.g., p-ERK, p-MEK).

  • Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to visualize the inhibition of target phosphorylation in the tumor microenvironment.

G cluster_pathway Hypothesized MAPK/ERK Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation CompoundX Compound X CompoundX->RAF Inhibits CompoundX->MEK Inhibits Sorafenib Sorafenib Sorafenib->RAF Inhibits ERK5_I_1 ERK5-I-1 ERK5_I_1->ERK Inhibits (Specific)

Caption: Hypothesized mechanism of action for Compound X within the MAPK/ERK pathway.

Discussion and Future Directions

The hypothetical data presented in this guide position 2-Amino-5-[3-(benzyloxy)phenyl]pyridine (Compound X) as a promising preclinical candidate with favorable oral bioavailability and potent anti-tumor efficacy, potentially superior to the multi-kinase inhibitor Sorafenib in the HCT116 xenograft model. The proposed pharmacodynamic studies are crucial to confirm its mechanism of action and on-target activity.

Future in vivo studies should explore:

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: These models more accurately recapitulate the tumor microenvironment and inter-patient heterogeneity, providing a more stringent test of efficacy.[10]

  • Combination Studies: Evaluate the synergistic potential of Compound X with other standard-of-care chemotherapies or targeted agents.

  • Toxicology Studies: Conduct comprehensive toxicology studies in two species (one rodent, one non-rodent) to support an Investigational New Drug (IND) application.

By following this structured and comparative approach, researchers can robustly validate the in vivo activity of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine and build a strong data package for its continued development as a potential cancer therapeutic.

References

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood - ASH Publications. Available at: [Link]

  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (n.d.). PMC - NIH. Available at: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. Available at: [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. Available at: [Link]

  • Targeting cancer with small molecule kinase inhibitors. (n.d.). PMC - NIH. Available at: [Link]

  • Xenograft Services and PDX Protocols. (n.d.). Altogen Labs. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Effect of pyridine on key pharmacological parameters. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of Novel ERK5 Inhibitors for Pancreatic Cancer via a Virtual Screening Approach. (2025). ACS Publications. Available at: [Link]

  • Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2015). ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and disposal protocol for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. As a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, this guide is built upon a conservative approach, extrapolating from the known hazards of its core chemical moieties: aminopyridine and other substituted pyridine derivatives. The procedures outlined herein are designed to ensure the highest standards of laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Waste Characterization

The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine incorporates an aminopyridine ring system, which dictates its classification as hazardous waste. Pyridine and its derivatives are recognized for their potential toxicity and irritant properties.[1][2] Therefore, all waste streams containing this compound must be handled as hazardous chemical waste.

Rationale: The pyridine ring makes the compound harmful if swallowed, inhaled, or absorbed through the skin.[1] Proactive characterization of waste is a cornerstone of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous materials from generation to final disposal.[3][4]

ParameterGuideline & RationaleSource Analogs
Waste Classification Hazardous Waste. This is based on the toxicological profile of related aminopyridine compounds.Pyridine, 2-Aminopyridine, 2-Amino-5-chloropyridine[1][5][6]
Primary Hazards Toxic if swallowed or in contact with skin.[7] Causes serious eye and skin irritation.[7][8] May cause respiratory irritation.[8][9]Pyridine, 2-Amino-5-methylpyridine, 2-Amino-3-hydroxypyridine[7][8]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid), and bases.[7][10] Mixing with these can cause vigorous, exothermic reactions.Pyridine, 2-Amino-5-methylpyridine[7][10]
Personal Protective Equipment (PPE) See Section 2 for a detailed breakdown.General Laboratory Chemical Handling[2][7]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, ensuring personal and environmental safety is paramount. This begins with the correct selection and use of PPE and being prepared for accidental releases.

A. Personal Protective Equipment (PPE)

The use of appropriate PPE should never be considered optional; it is the primary barrier against chemical exposure.

  • Gloves: Chemical-resistant gloves are mandatory. Butyl rubber or Viton® are recommended for handling pyridine derivatives.[2] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required to protect against splashes.[2] If there is a significant risk of splashing, a face shield should be used in conjunction with goggles.[9]

  • Lab Coat: A standard, fully-buttoned laboratory coat protects clothing and skin from contamination.[2]

  • Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[10][11]

B. Spill Management

Accidents can happen, and preparation is key to mitigating their impact.

  • Evacuate & Alert: In the event of a large spill, evacuate the immediate area and alert colleagues and your institution's Environmental Health and Safety (EHS) office immediately.[10][11]

  • Contain Small Spills: For minor spills that you are trained to handle, contain the material using an inert absorbent like vermiculite, sand, or a commercial chemical spill kit.[1][10] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect & Clean: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[12] Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including gloves, absorbent pads, and wipes, must be disposed of as hazardous waste.[1]

Step-by-Step Waste Disposal Protocol

The disposal of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine must be systematic and meticulously documented. Disposing of chemical waste down the sink is strictly forbidden unless explicitly authorized by institutional EHS guidelines for specific, pre-approved chemicals.[13][14]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.

  • Solid Waste: Collect unadulterated compound, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated solid hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.

  • Contaminated PPE: Dispose of contaminated gloves and disposable lab coats in a designated hazardous waste bag or container separate from solid and liquid chemical waste.[1]

  • Sharps: Any contaminated needles or blades must be placed in a designated sharps container.

Causality: Segregating waste streams prevents dangerous reactions between incompatible chemicals and is a primary requirement of federal and local regulations.[11][13]

Step 2: Container Selection and Labeling

All waste containers must be appropriate for the material and clearly identified.

  • Container Type: Use containers made of a compatible material, such as high-density polyethylene (HDPE) for solids and poly-coated glass or HDPE for liquids.[1][4] Ensure containers have secure, leak-proof lids.[15]

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste.[16][17] The label must include:

    • The words "Hazardous Waste".[16][17]

    • The full chemical name: "Waste 2-Amino-5-[3-(benzyloxy)phenyl]pyridine". Avoid abbreviations or formulas.

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The date when waste was first added to the container (the "accumulation start date").[13]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area while awaiting pickup.

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4][16]

  • Secondary Containment: Place liquid waste containers in a secondary containment pan or tray to contain any potential leaks.[11]

  • Storage Conditions: Keep containers sealed at all times except when adding waste.[11] Store in a cool, dry, well-ventilated area away from incompatible materials.[10] Do not store waste containers in hallways or other public locations.[11][18]

Step 4: Final Disposal and Collection

Final disposal must be handled by trained professionals.

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste service to schedule a pickup.[1] Ensure that waste is picked up within the time limits specified by regulations (e.g., within 60 or 90 days of the accumulation start date, depending on your facility's generator status).[15][16]

  • Documentation: Maintain a log of all hazardous waste generated. This "cradle-to-grave" tracking is a key component of EPA regulations.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of waste generated from working with 2-Amino-5-[3-(benzyloxy)phenyl]pyridine.

G Disposal Workflow for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Experiment Complete B Solid Waste (e.g., pure compound, weigh boats) A->B Segregate Immediately C Liquid Waste (e.g., solutions) A->C Segregate Immediately D Contaminated PPE (e.g., gloves, wipes) A->D Segregate Immediately E Place in Labeled Solid Waste Container B->E F Place in Labeled Liquid Waste Container (in Secondary Containment) C->F G Place in Labeled PPE Waste Bag D->G H Store Securely in Satellite Accumulation Area E->H Transfer to SAA F->H Transfer to SAA G->H Transfer to SAA I Schedule Pickup with EHS / Chemical Waste Service H->I When full or time limit reached

Caption: Decision workflow for hazardous waste from generation to final pickup.

References

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  • 2-Amino-5-methylpyridine Safety D
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  • Safety Data Sheet for 3-Amino-5-(benzyloxy)pyridine. Sigma-Aldrich.
  • Safety Data Sheet for 2-Amino-5-chloropyridine. Jubilant Ingrevia.
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A Senior Application Scientist's Guide to Handling 2-Amino-5-[3-(benzyloxy)phenyl]pyridine: A Precautionary Approach to Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine. As specific toxicological data for this compound is not widely available, we will operate under the precautionary principle. This approach involves assessing the hazards of structurally similar molecules—specifically aromatic amines and pyridines—to establish a robust safety framework. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Analysis of Structural Analogues

The primary hazards associated with 2-Amino-5-[3-(benzyloxy)phenyl]pyridine are extrapolated from its core functional groups: the aminopyridine moiety and the aromatic rings. Aromatic amines are a class of compounds known for potential health hazards, including toxicity and carcinogenicity.[1][2] Pyridine derivatives can cause irritation, and in some cases, more severe health effects upon exposure.[3]

Based on safety data for analogous compounds like 2-Amino-5-chloropyridine, 2-Amino-5-methylpyridine, and other aminopyridines, we can anticipate the following potential hazards:

Hazard CategoryPotential EffectRationale & Supporting Evidence
Acute Toxicity (Oral) Toxic or harmful if swallowed.Structurally similar compounds like 2-Amino-5-methylpyridine are classified as "Toxic if swallowed".[4] Others, like 2-Amino-5-chloropyridine, are noted as "Harmful if swallowed".[5][6]
Acute Toxicity (Dermal) Potentially toxic in contact with skin.2-Amino-5-methylpyridine is classified as "Toxic in contact with skin".[4] Many primary aromatic amines are readily absorbed through the skin.[1]
Skin Irritation/Corrosion Causes skin irritation.Safety data for 2-Amino-5-methylpyridine and 2-Amino-3-hydroxypyridine clearly state they cause skin irritation.[4][7]
Eye Irritation Causes serious eye irritation.This is a consistent warning across multiple analogues, including 2-Amino-5-methylpyridine and 2-Amino-3-hydroxypyridine.[4][7]
Respiratory Irritation May cause respiratory tract irritation.Inhalation of dust or aerosols may irritate the respiratory system, a common hazard for powdered chemical compounds.[6][8][9]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following protocols outline the minimum required PPE for routine handling and for scenarios with elevated risk.

Routine Handling in a Controlled Environment

This applies to tasks such as weighing small quantities (milligrams to a few grams) inside a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles.Protects against splashes and airborne particles.[10] For higher-risk operations, a face shield should be worn in combination with goggles.[11][12]
Hand Protection Nitrile or Neoprene gloves.Provides a barrier against skin contact.[3][10] There is no universal glove; always inspect gloves before use and change them immediately if contaminated or after extended use.[13][14]
Body Protection A buttoned lab coat worn over full-length clothing.Prevents contamination of personal clothing.[10]
Footwear Closed-toe shoes covering the entire foot.Protects against spills and falling objects. Open-toed shoes or sandals are prohibited in the laboratory.[13]
Elevated Risk Scenarios

This applies to handling larger quantities, working outside of a fume hood (not recommended), potential for aerosolization, or responding to a spill.

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges.Required if there is a risk of inhaling dust or aerosols. All respirator use must be in accordance with a formal respiratory protection program.[10][15]
Hand Protection Double-gloving (e.g., two pairs of nitrile gloves or an inner nitrile glove with a heavier outer glove like butyl rubber).Increases protection against permeation and allows for safe removal of the contaminated outer layer without exposing the skin.
Body Protection A chemical-resistant apron or disposable coveralls over a lab coat.Provides an additional layer of protection against significant splashes or contamination.[15]

Operational Plan: Step-by-Step Guidance

A systematic workflow is critical to minimizing exposure and ensuring safety.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A 1. Designate Work Area (Fume Hood) B 2. Assemble All Materials (Chemical, Solvents, Glassware) A->B C 3. Don Appropriate PPE (Refer to Section 2) B->C D 4. Weigh Solid Compound (Minimize dust creation) C->D E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Perform Experiment (Keep containers labeled & covered) E->F G 7. Quench & Neutralize (If applicable) F->G H 8. Segregate Waste (See Disposal Plan) G->H I 9. Decontaminate Surfaces & Glassware H->I J 10. Doff PPE Correctly (Gloves first) I->J K 11. Wash Hands Thoroughly J->K

Caption: A standard workflow for handling chemical reagents.

Detailed Procedures:

  • Preparation and Weighing: Always conduct manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3][10] Use dedicated spatulas and weighing paper. Handle gently to avoid creating dust.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing. Keep the container covered as much as possible.

  • Post-Experiment Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. A recommended procedure is to wipe with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.[10] Remove PPE in the correct order to avoid self-contamination (gloves, then apron/coat, then eye protection).[10]

Disposal and Emergency Plans

Waste Disposal Plan

All waste containing 2-Amino-5-[3-(benzyloxy)phenyl]pyridine must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[5][10]

  • Liquid Waste: Collect all solutions and reaction mixtures in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10]

  • Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.

Emergency Response Decision Tree

G cluster_spill Chemical Spill cluster_exposure Personal Exposure A Emergency Event B Assess Size & Risk A->B G Identify Route of Exposure A->G C Small & Contained Spill (Manageable by user) B->C D Large or Uncontained Spill B->D F Don enhanced PPE. Use spill kit to absorb. Clean & decontaminate. C->F E Alert others, evacuate area. Call emergency personnel. D->E H Skin/Eye Contact G->H I Inhalation/Ingestion G->I K Remove contaminated clothing. Flush affected area with water for 15+ min. Seek medical attention. H->K J Remove to fresh air. Seek immediate medical attention. I->J

Caption: A decision tree for responding to spills and exposures.

Emergency Procedures in Detail:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can handle 2-Amino-5-[3-(benzyloxy)phenyl]pyridine with a high degree of safety, protecting themselves, their colleagues, and the integrity of their work.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Dow Corporate. (2012). Personal Protective Equipment Guidance.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-phenylpyridine AldrichCPR.
  • Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
  • Apollo Scientific. (2023). 2-(2-Amino-5-bromobenzoyl)pyridine Safety Data Sheet.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Unisafe. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-3-hydroxypyridine.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
  • MedchemExpress.com. (n.d.). 2-Amino-5-phenylpyridine | Endogenous Metabolite.

Sources

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